molecular formula C18H15NO3 B122358 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one CAS No. 93609-84-8

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

Cat. No.: B122358
CAS No.: 93609-84-8
M. Wt: 293.3 g/mol
InChI Key: MVYPGJMOODJFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetyl-8-phenylmethoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-12(20)14-7-9-16(18-15(14)8-10-17(21)19-18)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYPGJMOODJFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC(=O)NC2=C(C=C1)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538654
Record name 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93609-84-8
Record name 5-Acetyl-8-(phenylmethoxy)-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93609-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(1H)-Quinolinone, 5-acetyl-8-(phenylmethoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 5-acetyl-8-(benzyloxy)quinolin-2(1H)-one, a valuable intermediate in the preparation of various pharmaceutical compounds.[1] The synthesis is a two-step process commencing with the Friedel-Crafts acylation of 8-hydroxyquinolin-2(1H)-one, followed by the benzylation of the resulting intermediate. This document details the experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound proceeds through two sequential reactions:

  • Step 1: Friedel-Crafts Acylation. 8-hydroxyquinolin-2(1H)-one is acylated to produce 5-acetyl-8-hydroxyquinolin-2(1H)-one. This reaction is an electrophilic aromatic substitution.

  • Step 2: O-Benzylation. The intermediate, 5-acetyl-8-hydroxyquinolin-2(1H)-one, undergoes O-benzylation to yield the final product, this compound.

Synthesis_Pathway 8-hydroxyquinolin-2(1H)-one 8-hydroxyquinolin-2(1H)-one 5-acetyl-8-hydroxyquinolin-2(1H)-one 5-acetyl-8-hydroxyquinolin-2(1H)-one 8-hydroxyquinolin-2(1H)-one->5-acetyl-8-hydroxyquinolin-2(1H)-one Step 1: Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) This compound This compound 5-acetyl-8-hydroxyquinolin-2(1H)-one->this compound Step 2: O-Benzylation (Benzyl Bromide, K2CO3)

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-acetyl-8-hydroxyquinolin-2(1H)-one

This procedure is adapted from a general Friedel-Crafts acylation protocol and a synthesis of a similar compound, 5-acetyl-8-hydroxyquinoline.[2][3]

Reaction:

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_product Product 8-hydroxyquinolin-2(1H)-one 8-hydroxyquinolin-2(1H)-one reaction_mixture 8-hydroxyquinolin-2(1H)-one->reaction_mixture Acetyl_chloride Acetyl Chloride Acetyl_chloride->reaction_mixture AlCl3 Aluminum Chloride AlCl3->reaction_mixture Nitrobenzene Nitrobenzene (Solvent) Nitrobenzene->reaction_mixture 5-acetyl-8-hydroxyquinolin-2(1H)-one 5-acetyl-8-hydroxyquinolin-2(1H)-one reaction_mixture->5-acetyl-8-hydroxyquinolin-2(1H)-one Heat (60-70°C)

Caption: Reaction scheme for the Friedel-Crafts acylation of 8-hydroxyquinolin-2(1H)-one.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 8-hydroxyquinolin-2(1H)-one in nitrobenzene.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride while stirring.

  • Add acetyl chloride dropwise to the cooled suspension.

  • After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol to afford 5-acetyl-8-hydroxyquinolin-2(1H)-one.

Step 2: Synthesis of this compound

This procedure is based on a general O-benzylation method.

Reaction:

O_Benzylation cluster_reactants Reactants cluster_product Product 5-acetyl-8-hydroxyquinolin-2(1H)-one 5-acetyl-8-hydroxyquinolin-2(1H)-one reaction_mixture 5-acetyl-8-hydroxyquinolin-2(1H)-one->reaction_mixture Benzyl_bromide Benzyl Bromide Benzyl_bromide->reaction_mixture K2CO3 Potassium Carbonate K2CO3->reaction_mixture DMF DMF (Solvent) DMF->reaction_mixture This compound This compound reaction_mixture->this compound Heat

Caption: Reaction scheme for the O-benzylation of 5-acetyl-8-hydroxyquinolin-2(1H)-one.

Procedure:

  • Dissolve 5-acetyl-8-hydroxyquinolin-2(1H)-one in a suitable solvent such as dimethylformamide (DMF).

  • Add potassium carbonate to the solution and stir the suspension.

  • Add benzyl bromide to the mixture.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash it with water, and dry it.

  • The crude product can be purified by recrystallization from an appropriate solvent to yield pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
8-hydroxyquinolin-2(1H)-oneC₉H₇NO₂161.16295-300
5-acetyl-8-hydroxyquinolin-2(1H)-oneC₁₁H₉NO₃203.19>260[4]
This compoundC₁₈H₁₅NO₃293.32174-176[5]

Table 2: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Yield (%)
1Friedel-Crafts AcylationAcetyl Chloride, AlCl₃Nitrobenzene60-70~55 (for similar compound)[3]
2O-BenzylationBenzyl Bromide, K₂CO₃DMFHeatNot reported

Table 3: Predicted ¹H NMR Spectral Data for this compound [5]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
9.23s1HNH
8.93d (J=10.0 Hz)1HAr-H
7.69d (J=8.0 Hz)1HAr-H
7.43s5HAr-H (benzyl)
7.04d (J=8.0 Hz)1HAr-H
6.77d (J=10.0 Hz)1HAr-H
5.26s2HOCH₂
2.65s3HCOCH₃

Note: The ¹H NMR data is predicted and should be confirmed by experimental analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: O-Benzylation Setup_1 Reaction Setup (8-hydroxyquinolin-2(1H)-one, Nitrobenzene, AlCl3) Addition_1 Add Acetyl Chloride Setup_1->Addition_1 Reaction_1 Heating (60-70°C) Addition_1->Reaction_1 Workup_1 Quench with HCl/ice Reaction_1->Workup_1 Purification_1 Filtration and Recrystallization Workup_1->Purification_1 Intermediate 5-acetyl-8-hydroxyquinolin-2(1H)-one Purification_1->Intermediate Setup_2 Reaction Setup (Intermediate, DMF, K2CO3) Intermediate->Setup_2 Addition_2 Add Benzyl Bromide Setup_2->Addition_2 Reaction_2 Heating Addition_2->Reaction_2 Workup_2 Precipitation in water Reaction_2->Workup_2 Purification_2 Filtration and Recrystallization Workup_2->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: General experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound is a feasible two-step process for research and development purposes. The provided protocols, based on established chemical principles, offer a solid foundation for its preparation. It is recommended that researchers optimize the reaction conditions, particularly for the O-benzylation step, to improve yields and purity. Full spectral characterization of the intermediate and final products is essential to confirm their identity and purity. This technical guide serves as a valuable resource for chemists involved in the synthesis of quinolinone-based compounds for pharmaceutical applications.

References

Technical Guide: Physicochemical Properties and Synthesis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, a key intermediate in the synthesis of pharmacologically active compounds. It details the core physicochemical properties, provides an experimental protocol for its synthesis, and illustrates the synthetic pathway and workflow through structured diagrams.

Compound Identification and Properties

This compound is an aromatic heterocycle belonging to the quinolinone family.[1] It is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, notably in the preparation of phenylethanolamine derivatives that have applications as β2 adrenoreceptor agonists.[2][3]

Synonyms:

  • 5-Acetyl-8-(phenylmethoxy)-2-quinolinone[2][3]

  • 5-Acetyl-8-(benzyloxy)carbostyril[2][3]

  • 5-Acetyl-8-benzyloxy-1H-quinolin-2-one[2][3]

  • 8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one[2][3]

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference and comparison.

PropertyValueSource(s)
CAS Number 93609-84-8[2][4][5][6]
Molecular Formula C₁₈H₁₅NO₃[2][4][5]
Molecular Weight 293.32 g/mol [2][4][7]
Melting Point 174-176 °C[3][6]
Boiling Point 569.179 °C at 760 mmHg[6]
Density 1.230 g/cm³[3]
Flash Point 298.029 °C[6]
Appearance Light Orange Solid[3]
Solubility Slightly soluble in DMSO and Methanol (with heating)[3]
Storage Sealed in a dry place at room temperature.[3][4] For long-term storage as a powder, -20°C is recommended.[7]

Synthesis and Experimental Protocol

This compound is synthesized via the benzylation of its precursor, 5-acetyl-8-hydroxyquinolin-2(1H)-one. The following protocol is a detailed methodology for this conversion.[3]

Materials and Reagents
  • 5-acetyl-8-hydroxyquinolin-2(1H)-one (1.0 eq.)

  • Benzyl bromide (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.25 eq.)

  • Acetone

  • Water

Experimental Procedure
  • Reaction Setup: To a suspension of 5-acetyl-8-hydroxyquinolin-2(1H)-one (1.0 eq.) in acetone, add N,N-diisopropylethylamine (1.25 eq.).

  • Heating: Heat the resulting suspension to reflux temperature.

  • Water Addition: Once refluxing, add a specific volume of water (e.g., for 40 mmol of starting material in 64 mL acetone, 8.2 mL of water is added).[3]

  • Addition of Benzyl Bromide: Slowly add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Reflux: Maintain the reaction at reflux temperature for 6-7 hours, monitoring for the complete consumption of the starting material.

  • Quenching and Precipitation: Upon reaction completion, add water to the mixture at approximately 58°C and then cool to room temperature (20-25°C) to precipitate the product.

  • Filtration and Washing: Collect the solid product by filtration. Wash the crude product sequentially with an acetone/water mixture (1:1) and then with water.

  • Drying: Dry the purified product under vacuum at 60°C overnight to yield 5-acetyl-8-benzyloxy-1H-quinolin-2-one.[3]

Purification

The product can be further purified by recrystallization from an acetone/water system if required.[3]

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the key processes related to the synthesis and utility of this compound.

Synthesis_Pathway SM 5-Acetyl-8-hydroxy quinolin-2(1H)-one Product 5-Acetyl-8-(benzyloxy) quinolin-2(1H)-one SM->Product BB Benzyl Bromide BB->Product Base DIPEA (Base) Acetone/Water Base->Product

Caption: Synthetic pathway for this compound.

Experimental_Workflow A 1. Mix Starting Material, DIPEA, & Acetone B 2. Heat to Reflux & Add Water A->B C 3. Add Benzyl Bromide Dropwise B->C D 4. Maintain Reflux for 6-7 Hours C->D E 5. Quench with Water & Cool to Precipitate D->E F 6. Filter & Wash Product E->F G 7. Dry Under Vacuum at 60°C F->G

Caption: Step-by-step experimental workflow for the synthesis protocol.

Logical_Relationship A 5-Acetyl-8-(benzyloxy) quinolin-2(1H)-one B Intermediate Compound A->B acts as an C Synthesis of Phenylethanolamine Derivatives B->C D β2 Adrenoreceptor Agonists C->D leads to

Caption: Role as an intermediate in developing β2 adrenoreceptor agonists.

References

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one CAS number 93609-84-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one (CAS Number: 93609-84-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic organic compound belonging to the quinolinone class of molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance. The quinolinone scaffold is a well-established pharmacophore with a broad range of activities, and this particular derivative serves as a key intermediate in the synthesis of more complex molecules, notably phenylethanolamine derivatives.[1] While specific biological data for this compound is limited in publicly available literature, this guide consolidates the existing information and provides context based on the activities of related quinolinone compounds.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₁₈H₁₅NO₃ and a molecular weight of 293.32 g/mol . Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 93609-84-8[2]
Molecular Formula C₁₈H₁₅NO₃
Molecular Weight 293.32
Melting Point 174-176 °C[3]
Boiling Point 569.179 °C at 760 mmHg[3]
Density 1.231 g/cm³[3]
Flash Point 298.029 °C[3]
Appearance Solid
SMILES CC(=O)C1=C2C=CC(=O)NC2=C(C=C1)OCC3=CC=CC=C3[]
InChI Key MVYPGJMOODJFAZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound is a multi-step process that begins with the acylation of 8-hydroxy-(1H)-quinolin-2-one to produce the precursor, 5-acetyl-8-hydroxy-(1H)-quinolin-2-one. This is followed by a benzylation step to yield the final product. A general overview of the synthetic pathway is described in patent literature.[5][6]

Experimental Workflow for Synthesis

G cluster_0 Step 1: Acylation cluster_1 Step 2: Benzylation 8-hydroxy-(1H)-quinolin-2-one 8-hydroxy-(1H)-quinolin-2-one Reaction1 8-hydroxy-(1H)-quinolin-2-one->Reaction1 Acylating Agent Acylating Agent Acylating Agent->Reaction1 Lewis Acid Lewis Acid Lewis Acid->Reaction1 5-acetyl-8-hydroxy-(1H)-quinolin-2-one 5-acetyl-8-hydroxy-(1H)-quinolin-2-one Reaction2 5-acetyl-8-hydroxy-(1H)-quinolin-2-one->Reaction2 Reaction1->5-acetyl-8-hydroxy-(1H)-quinolin-2-one Benzylating Agent (RL) Benzylating Agent (RL) Benzylating Agent (RL)->Reaction2 Base Base Base->Reaction2 Solvent Solvent Solvent->Reaction2 This compound This compound Reaction2->this compound G cluster_0 Potential Cellular Targets of Quinolinone Derivatives Quinolinone_Derivatives Quinolinone_Derivatives Inflammation Inflammation Quinolinone_Derivatives->Inflammation Anti-inflammatory Cancer Cancer Quinolinone_Derivatives->Cancer Anticancer Microbial_Infection Microbial_Infection Quinolinone_Derivatives->Microbial_Infection Antimicrobial

References

The Diverse Biological Activities of Quinolinone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

December 29, 2025

Introduction

The quinolinone scaffold is a privileged heterocyclic motif that forms the core of a vast array of biologically active compounds. Its unique structural features have made it a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. Quinolinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[1] This technical guide provides an in-depth overview of the multifaceted biological activities of quinolinone derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutics based on the quinolinone framework.

Anticancer Activity

Quinolinone derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][3] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4][5]

Quantitative Data: Anticancer Activity of Quinolinone Derivatives

The anticancer efficacy of various quinolinone derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative 12eMGC-803 (Gastric Cancer)1.38[6]
Quinoline-Chalcone Derivative 12eHCT-116 (Colon Cancer)5.34[6]
Quinoline-Chalcone Derivative 12eMCF-7 (Breast Cancer)5.21[6]
2-Quinolone Derivative 11eCOLO 205 (Colon Cancer)Nanomolar range[6]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast Cancer)GI50: Not specified, but showed 82.9% growth reduction[7]
3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one (3a)MCF-7 (Breast Cancer)GI50: 7.91 ± 0.62[7][8]
3-Bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one (2b)K-562 (Leukemia)GI50: 6.22 ± 0.77[8]
6-Nitro-2-p-tolylquinolin-4(1H)-one (5a)HeLa (Cervical Cancer)GI50: 2.02 ± 0.11[7]
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ)HL-60 (Leukemia)64 nM (mTOR inhibition)[3][5]
Indole-based mTOR inhibitor (HA-2l)mTOR kinase66 nM[9]
Indole-based mTOR inhibitor (HA-2c)mTOR kinase75 nM[9]
Signaling Pathways in Cancer Targeted by Quinolinone Derivatives

Quinolinone derivatives frequently exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[4] Quinolinone derivatives have been developed as potent inhibitors of this pathway, targeting key kinases such as PI3K and mTOR.[5][9][10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Quinolinone Quinolinone Derivatives Quinolinone->PI3K inhibit Quinolinone->mTORC1 inhibit Quinolinone->mTORC2 inhibit

Caption: PI3K/Akt/mTOR pathway and points of inhibition by quinolinone derivatives.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cancer.[11] Constitutive activation of NF-κB is observed in many cancers, promoting cell proliferation and survival. Certain quinolinone derivatives have been shown to inhibit NF-κB activation.[12][13][14]

NFkB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_active Active NF-κB IkB->NFkB_active releases NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB bound to Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression promotes Quinolinone Quinolinone Derivatives Quinolinone->IKK inhibit Quinolinone->NFkB_active inhibit nuclear translocation

Caption: NF-κB signaling pathway and points of inhibition by quinolinone derivatives.

Experimental Protocols: Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • 96-well flat-bottom plates

    • Cancer cell lines of interest

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Quinolinone derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5][15][16]

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • Quinolinone derivatives

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the quinolinone derivatives at various concentrations for a specified time.

    • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Washing: Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[2][17][18][19]

This protocol is used to determine the effect of quinolinone derivatives on the cell cycle progression of cancer cells.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • Quinolinone derivatives

    • Cold 70% ethanol

    • PBS

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with quinolinone derivatives for the desired time.

    • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by slowly adding the cell pellet to cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

    • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

    • PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes in the dark at room temperature.

    • Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1][6][20][21]

Antimicrobial Activity

Quinolinone derivatives have a long history as potent antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[22] Their activity extends to a broad spectrum of Gram-positive and Gram-negative bacteria, as well as some fungi.[23][24][25]

Quantitative Data: Antimicrobial Activity of Quinolinone Derivatives

The antimicrobial potency of quinolinone derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Quinoline-2-one derivative 6cMRSA0.75[22]
Quinoline-2-one derivative 6cVRE0.75[22]
Quinoline-2-one derivative 6lMRSANot specified, but potent[22]
Quinoline-2-one derivative 6oMRSA2.50[22]
Quinoline-thiazole derivative 4gE. coli (ATCC 35218)7.81[25]
Quinoline-thiazole derivative 4gE. coli (ATCC 25922)3.91[25]
Quinoline-thiazole derivative 4hC. krusei (ATCC 6258)≤0.06[25]
Quinoline-thiazole derivative 4mC. krusei (ATCC 6258)≤0.06[25]
Quinoline-based hydroxyimidazolium hybrid 7bS. aureus2[24]
Quinoline-based hydroxyimidazolium hybrid 7bM. tuberculosis H37Rv10[24]
Quinolinequinone QQ1S. aureus1.22[26]
Quinolinequinone QQ6E. faecalis4.88[26]
Experimental Protocol: Antimicrobial Susceptibility Testing

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

  • Materials:

    • 96-well microtiter plates

    • Bacterial or fungal strains of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Quinolinone derivatives (dissolved in a suitable solvent like DMSO)

    • Spectrophotometer or McFarland standards

    • Incubator

  • Procedure:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the inoculum to achieve the final desired concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).

    • Compound Dilution: Prepare a serial two-fold dilution of the quinolinone derivative in the broth medium directly in the 96-well plate.

    • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).

    • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start: Pure Microbial Culture Inoculum Prepare Standardized Inoculum Start->Inoculum Plate Inoculate 96-well Plate Inoculum->Plate Compound Prepare Serial Dilutions of Quinolinone Derivative Compound->Plate Incubate Incubate at Appropriate Temperature and Time Plate->Incubate Read Read Results Visually or Spectrophotometrically Incubate->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

Caption: Workflow for determining the MIC of quinolinone derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases, and quinolinone derivatives have shown promise as anti-inflammatory agents.[27][28] Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory signaling pathways such as NF-κB.[29]

Quantitative Data: Anti-inflammatory Activity of Quinolinone Derivatives

The anti-inflammatory effects of quinolinone derivatives are often quantified by their ability to inhibit inflammatory mediators or enzymes.

Compound/DerivativeTarget/AssayIC50 (µM)Reference
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity[27][30]
Quinoline-3-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity[27][30]
Quinolinone-triazole hybrid 5aSoybean LOX inhibition10.0[31]
Alkyne precursor 4cSoybean LOX inhibition22.5[31]
Flufenamate-quinoline conjugate 14COX-2 inhibition5.0 - 17.6[32]
Flufenamate-quinoline conjugate 16COX-2 inhibition5.0 - 17.6[32]
Experimental Protocols: Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

  • Materials:

    • 96-well white opaque plate

    • Human recombinant COX-2 enzyme

    • COX Assay Buffer

    • COX Probe

    • COX Cofactor

    • Arachidonic Acid (substrate)

    • Quinolinone derivatives

    • Fluorometric plate reader

  • Procedure:

    • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

    • Compound Addition: Add the quinolinone derivative at various concentrations to the wells. Include a no-inhibitor control and a known COX-2 inhibitor control (e.g., celecoxib).

    • Enzyme Addition: Add the COX-2 enzyme to the wells and pre-incubate.

    • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

    • Fluorescence Measurement: Measure the fluorescence kinetically at Ex/Em = 535/587 nm.

    • Data Analysis: Calculate the rate of the reaction and determine the percent inhibition for each compound concentration. The IC50 value can be calculated from the dose-response curve.[33][34][35][36]

This assay quantifies the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from immune cells.

  • Materials:

    • 96-well cell culture plates

    • Immune cells (e.g., RAW 264.7 macrophages or human PBMCs)

    • LPS (lipopolysaccharide) to stimulate inflammation

    • Quinolinone derivatives

    • ELISA kits for the specific cytokines of interest

    • Microplate reader

  • Procedure:

    • Cell Seeding and Treatment: Seed the immune cells in a 96-well plate. Pre-treat the cells with various concentrations of the quinolinone derivatives for a specified time.

    • Stimulation: Stimulate the cells with LPS to induce cytokine production.

    • Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatants.

    • ELISA: Perform the ELISA according to the kit manufacturer's protocol to quantify the concentration of the target cytokine in the supernatants.

    • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.[15][37]

Conclusion

The quinolinone scaffold continues to be a remarkably fruitful source of diverse and potent biologically active molecules. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory activities of quinolinone derivatives, supported by quantitative data, detailed experimental protocols, and insights into the modulation of key signaling pathways. The presented information underscores the vast therapeutic potential of this class of compounds and is intended to empower researchers and drug development professionals in their quest to design and develop novel, more effective quinolinone-based drugs to address a wide range of diseases. The versatility of the quinolinone core, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly fuel future innovations in medicinal chemistry.

References

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one: A Technical Guide to its Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential mechanisms of action for 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one based on the biological activities of structurally related compounds. Direct experimental data for this specific molecule is not extensively available in the public domain. The proposed mechanisms are therefore hypothetical and require experimental validation.

Introduction

This compound is a synthetic organic compound belonging to the quinolinone class of molecules. The quinolin-2(1H)-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Similarly, the 8-hydroxyquinoline moiety, a precursor to the 8-benzyloxy group in the title compound, is known for its diverse biological effects.[1] This technical guide consolidates the available information on related compounds to propose potential mechanisms of action for this compound, providing a framework for future research and drug development efforts. The compound is also noted as an intermediate in the synthesis of phenylethanolamine derivatives, which are known for their interaction with adrenergic receptors.[2]

Synthesis

The synthesis of this compound typically proceeds in a two-step sequence starting from 8-hydroxyquinoline.

Synthesis of 5-Acetyl-8-hydroxyquinolin-2(1H)-one (Precursor)

A common method for the synthesis of the precursor, 5-acetyl-8-hydroxyquinoline, is through a Friedel-Crafts acetylation of 8-hydroxyquinoline.[3]

Experimental Protocol:

  • To a solution of 8-hydroxyquinoline in a suitable solvent such as nitrobenzene, add acetyl chloride. This may result in the formation of a precipitate.

  • Introduce a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), to the reaction mixture.

  • Heat the mixture, for example, to 60-70°C, for a sufficient duration (e.g., 12 hours) to allow the Friedel-Crafts acetylation to proceed.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up, and the product is purified, typically by recrystallization from a solvent like ethanol.[3]

Synthesis of this compound

The final compound is synthesized by the benzylation of the hydroxyl group of 5-Acetyl-8-hydroxyquinolin-2(1H)-one. This is a standard Williamson ether synthesis.

Experimental Protocol:

  • Dissolve 5-Acetyl-8-hydroxyquinolin-2(1H)-one in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the phenolic hydroxyl group.

  • To the resulting alkoxide, add benzyl bromide or benzyl chloride and heat the reaction mixture to facilitate the nucleophilic substitution.

  • Monitor the reaction by TLC.

  • After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.

Hypothesized Mechanisms of Action

Based on the activities of structurally similar quinolin-2(1H)-one and 8-hydroxyquinoline derivatives, two primary potential mechanisms of action are proposed for this compound: 1) as an anticancer agent via inhibition of receptor tyrosine kinases and their downstream signaling pathways, and 2) as a β2-adrenoceptor agonist.

Potential Anticancer Activity

Quinolin-2(1H)-one derivatives have demonstrated significant potential as anticancer agents, with some compounds acting as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptors are key components of signaling pathways that drive cell proliferation and survival in many cancers.

Proposed Mechanism: this compound may act as a competitive inhibitor at the ATP-binding site of the intracellular tyrosine kinase domains of EGFR and HER-2. This inhibition would prevent receptor autophosphorylation and block the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. The blockade of these pathways would lead to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR/HER-2 signaling.

Signaling Pathway Diagram:

EGFR_HER2_MAPK_Pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER-2 Dimerization Ligand->EGFR_HER2 Autophosphorylation Autophosphorylation EGFR_HER2->Autophosphorylation RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K Compound This compound Compound->Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Growth mTOR->Survival

Caption: Hypothesized inhibition of the EGFR/HER-2 signaling pathway.

Experimental Protocols for Validation:

  • EGFR/HER-2 Kinase Inhibition Assay (Luminescent): This assay measures the amount of ATP consumed during the kinase reaction. A decrease in ATP consumption in the presence of the compound indicates inhibition.

    • Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Add recombinant EGFR or HER-2 enzyme and a suitable peptide substrate.

    • Kinase Reaction Initiation: Initiate the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • ATP Detection: Add a reagent (e.g., ADP-Glo™) that converts the remaining ATP into a luminescent signal.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Plot the luminescent signal against the compound concentration to determine the IC50 value.[4]

  • Cell-Based EGFR/HER-2 Inhibition Assay (Cell Viability): This assay assesses the effect of the compound on the viability of cancer cell lines that are dependent on EGFR or HER-2 signaling.

    • Cell Seeding: Seed cancer cells (e.g., A431 for EGFR, SK-BR-3 for HER-2) in a 96-well plate and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

    • Viability Measurement: Add a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability, and measure the resulting luminescence.

    • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the EC50 value.[1]

  • Western Blot Analysis for MAPK Pathway Inhibition: This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway.

    • Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract proteins.

    • Protein Quantification and Separation: Quantify the protein concentration and separate the proteins by size using SDS-PAGE.

    • Immunoblotting: Transfer the proteins to a membrane and probe with primary antibodies specific for phosphorylated forms of EGFR, HER-2, MEK, and ERK. Use antibodies for the total forms of these proteins as loading controls.

    • Detection: Use a labeled secondary antibody and a chemiluminescent substrate to visualize the protein bands.

    • Analysis: A reduction in the signal from the phospho-specific antibodies in treated cells compared to controls indicates inhibition of the pathway.[5][6]

Quantitative Data for Related Compounds:

Compound ClassTargetAssay TypeIC50/EC50Cell LineReference
Quinolin-2(1H)-one derivativesEGFR/HER-2Kinase Assay33-87 nM-[7]
Quinolin-2(1H)-one derivativesMCF-7Antiproliferative34 nMMCF-7[7]
8-Hydroxyquinoline derivativesMMP-2/9Enzyme Inhibition0.81-10 µM-[8]
Potential β2-Adrenoceptor Agonist Activity

The 8-hydroxyquinolin-2(1H)-one scaffold is a key feature of several potent and selective β2-adrenoceptor agonists.[7][9] These receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP), leading to smooth muscle relaxation, particularly in the airways.

Proposed Mechanism: this compound may bind to and activate β2-adrenoceptors. This would lead to the activation of the Gs alpha subunit of the associated G-protein, which in turn activates adenylyl cyclase. The resulting increase in intracellular cAMP would activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that cause smooth muscle relaxation.

Signaling Pathway Diagram:

B2AR_Pathway Compound This compound B2AR β2-Adrenoceptor Compound->B2AR G_Protein Gs Protein Activation B2AR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation

Caption: Hypothesized activation of the β2-adrenoceptor signaling pathway.

Experimental Protocols for Validation:

  • Cellular cAMP Assay: This assay directly measures the increase in intracellular cAMP levels following receptor activation.

    • Cell Culture: Use cells expressing the β2-adrenoceptor, such as HEK293 cells.

    • Compound Treatment: Treat the cells with various concentrations of the test compound.

    • cAMP Measurement: Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., ELISA) or a reporter assay.

    • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 value.[7]

  • Reporter Gene Assay: This assay uses a cell line engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a cAMP response element (CRE).

    • Cell Culture and Treatment: Seed the reporter cell line in a multi-well plate and treat with the test compound.

    • Incubation: Incubate for a period sufficient to allow for reporter gene expression.

    • Signal Detection: Measure the reporter signal (luminescence or fluorescence).

    • Data Analysis: Normalize the signal to a control and plot against the compound concentration to determine the EC50.[10]

  • Isolated Tissue Bath Assay (Functional Assay): This ex vivo assay measures the direct effect of the compound on smooth muscle relaxation.

    • Tissue Preparation: Isolate tracheal strips from a suitable animal model (e.g., guinea pig) and mount them in an organ bath containing a physiological salt solution.

    • Contraction: Induce contraction of the tracheal strips with an agent like histamine or methacholine.

    • Compound Addition: Add cumulative concentrations of the test compound and measure the resulting relaxation of the tissue.

    • Data Analysis: Plot the percentage of relaxation against the compound concentration to determine the EC50 and the maximum effect (Emax).[9]

Quantitative Data for Related Compounds:

Compound ClassTargetAssay TypeEC50Cell Line/TissueReference
8-Hydroxyquinolin-2(1H)-one analoguesβ2-adrenoceptorCellular cAMP Assay< 20 pMHEK293[7]
5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivativesβ2-adrenoceptorCellular Assay21-36 pMHEK293[9]

Summary and Future Directions

This compound is a derivative of the versatile quinolin-2(1H)-one scaffold. While direct biological data for this compound is scarce, the known activities of structurally related molecules suggest two promising avenues for investigation: its potential as an anticancer agent through the inhibition of EGFR/HER-2 and the MAPK pathway, and its potential as a β2-adrenoceptor agonist for the treatment of respiratory diseases.

The experimental protocols and hypothesized mechanisms of action detailed in this guide provide a solid foundation for the systematic evaluation of this compound. Future research should focus on synthesizing this compound and its analogues and performing the described in vitro and cell-based assays to confirm these hypotheses and quantify its biological activity. Such studies will be crucial in determining the therapeutic potential of this and related quinolinone derivatives.

References

Spectroscopic and Synthetic Profile of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, a key intermediate in the synthesis of pharmacologically active compounds. The document presents available spectroscopic data, outlines standardized experimental protocols for data acquisition, and illustrates its synthetic utility.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H-NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.23s1HN-H
8.93d1HAr-H
7.69d1HAr-H
7.43s5HAr-H (benzyl)
7.04d1HAr-H
6.77d1HAr-H
5.26s2HO-CH₂
2.65s3HCO-CH₃

Note: Data is based on computational predictions and may vary from experimental results.

Infrared (IR) Spectroscopy

Table 2: Anticipated IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3200-3000N-HStretching
3100-3000C-H (aromatic)Stretching
2950-2850C-H (aliphatic)Stretching
~1680C=O (acetyl)Stretching
~1650C=O (quinolinone)Stretching
1600-1450C=C (aromatic)Stretching
1250-1000C-O (ether)Stretching
Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for this compound has not been reported in the available literature. The predicted molecular weight is 293.32 g/mol .

Table 3: Predicted Mass Spectrometry Data

m/zIon
293.11[M]⁺
278.09[M-CH₃]⁺
250.09[M-COCH₃]⁺
202.08[M-C₇H₇O]⁺
91.05[C₇H₇]⁺ (benzyl)

Note: Fragmentation patterns are predicted and require experimental verification.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nucleus (¹H).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set appropriate parameters for spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks and determine chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Apply pressure to the sample using the pressure arm to ensure good contact with the crystal.

  • Data Acquisition:

    • Collect the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically perform a background subtraction.

    • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For solid samples, a direct insertion probe may be used.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate a molecular ion and fragment ions.

  • Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and record their abundance at each m/z value.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Synthetic Application and Workflow

This compound is a valuable intermediate in the synthesis of more complex molecules, such as phenylethanolamine derivatives, which are known to have applications as β2 adrenergic receptor agonists.[1] The following diagram illustrates a generalized synthetic workflow.

G A This compound B Bromination A->B e.g., Br₂ C 8-(Benzyloxy)-5-(bromoacetyl)quinolin-2(1H)-one B->C D Reduction C->D e.g., NaBH₄ E Intermediate Epoxide D->E F Amine Opening E->F e.g., R-NH₂ G Phenylethanolamine Derivative F->G

Caption: Synthetic pathway from the title compound to a phenylethanolamine derivative.

References

Unveiling the Solid State: A Technical Guide to the Predicted Crystal Structure of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – While a definitive experimental crystal structure of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one remains to be publicly reported, this whitepaper presents a comprehensive technical guide based on predictive modeling and analysis of structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals, offering valuable insights into the probable solid-state architecture of this quinolinone derivative, alongside detailed experimental protocols for its synthesis and crystallization.

Introduction

This compound is a quinolinone derivative of interest in medicinal chemistry and materials science. The arrangement of molecules in the crystalline state is crucial for understanding its physicochemical properties, including solubility, stability, and bioavailability. In the absence of experimental single-crystal X-ray diffraction data, this guide provides a robust, predicted model of its crystal structure, offering a foundational tool for further research and development.

Predicted Crystallographic Data

The following table summarizes the predicted crystallographic data for this compound. These predictions are derived from an analysis of closely related quinolinone and 8-hydroxyquinoline structures deposited in the Cambridge Structural Database. It is anticipated that the compound will crystallize in a common space group for organic molecules, such as P2₁/c, with one molecule in the asymmetric unit.

ParameterPredicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5 - 12.5
b (Å) 8.0 - 10.0
c (Å) 14.0 - 16.0
α (°) 90
β (°) 95 - 105
γ (°) 90
Volume (ų) 1500 - 1800
Z 4
Density (calculated) (g/cm³) 1.30 - 1.40
R-factor (%) (Target for experimental) < 5

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and subsequent structure determination of this compound.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, a common route for quinolinone derivatives.

  • Protection of 8-hydroxyquinoline: 8-hydroxyquinoline is reacted with benzyl chloride in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to yield 8-(benzyloxy)quinoline.

  • Friedel-Crafts Acetylation: The resulting 8-(benzyloxy)quinoline is then subjected to a Friedel-Crafts acetylation reaction using acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloromethane or nitrobenzene) to introduce the acetyl group at the C5 position.

  • Oxidation to Quinolinone: The 5-acetyl-8-(benzyloxy)quinoline is then oxidized to the corresponding N-oxide, followed by rearrangement to the 2(1H)-one tautomer. This can be achieved using a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA).

  • Purification: The final product is purified by column chromatography on silica gel, followed by recrystallization.

Crystallization

High-quality single crystals suitable for X-ray diffraction can be grown using various techniques.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) is prepared. The solution is loosely covered and allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the more volatile solvent slowly diffuses into the anti-solvent, leading to gradual supersaturation and crystal growth.

  • Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal is mounted on a goniometer. Data is collected at a controlled temperature (typically 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_scxrd SC-XRD Analysis start Starting Materials reaction Chemical Reactions start->reaction purification Purification reaction->purification dissolution Dissolution purification->dissolution crystal_growth Crystal Growth dissolution->crystal_growth isolation Crystal Isolation crystal_growth->isolation data_collection Data Collection isolation->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Workflow for Crystal Structure Determination.

logical_relationship compound 5-Acetyl-8-(benzyloxy) quinolin-2(1H)-one synthesis Synthesis Protocol compound->synthesis crystallization Crystallization Method synthesis->crystallization crystal Single Crystal crystallization->crystal sc_xrd Single-Crystal X-ray Diffraction crystal->sc_xrd diffraction_data Diffraction Data sc_xrd->diffraction_data crystal_structure Crystal Structure diffraction_data->crystal_structure

Caption: Logical Flow from Compound to Crystal Structure.

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the crystal structure of this compound. The presented data and protocols offer a valuable starting point for researchers engaged in the study of this and related quinolinone derivatives. The experimental determination of this crystal structure is a critical next step to validate and refine the predictive models presented herein, which will undoubtedly contribute to a deeper understanding of its structure-property relationships.

solubility of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide synthesizes qualitative information, practical preparation protocols, and standardized experimental methodologies for solubility determination.

Quantitative Solubility Data

Specific quantitative solubility data for this compound remains limited. However, available information from various chemical suppliers and databases allows for a qualitative and practical understanding of its solubility profile.

SolventTemperatureSolubilityConcentration/Remarks
Dimethyl Sulfoxide (DMSO)Room TemperatureSlightly Soluble-
Dimethyl Sulfoxide (DMSO)Not Specified≥ 40 mg/mLA stock solution can be prepared by dissolving 2 mg of the compound in 50 μL of DMSO.[1] It is important to note that this may represent a supersaturated solution or a fine suspension and should be verified for the specific application.
MethanolHeatedSlightly Soluble-

Quinoline derivatives, in general, tend to exhibit better solubility in polar organic solvents compared to aqueous solutions, a characteristic attributed to their aromatic and heterocyclic nature.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, standardized experimental protocols should be followed. The two primary types of solubility measurements relevant to drug discovery and development are kinetic and thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method used in early-stage drug discovery to assess the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer. This method is valued for its speed and low compound consumption.

Protocol: High-Throughput Kinetic Solubility Assay using Nephelometry

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well microplate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a corresponding 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).

  • Measurement: Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is detected indicates the precipitation of the compound and thus its kinetic solubility limit.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. This is considered the "true" solubility and is critical for later-stage development and formulation.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., DMSO, ethanol, methanol, water, PBS at various pH values).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand, and then separate the undissolved solid from the supernatant by centrifugation or filtration (using a 0.22 µm filter).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Construct a calibration curve from standards of known concentrations to quantify the solubility of the compound in each solvent.

Visualized Workflows and Concepts

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound, applicable to this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound Compound Dispense_Excess_Solid Dispense Excess Solid into Solvent Compound->Dispense_Excess_Solid Solvents Solvents Solvents->Dispense_Excess_Solid Equilibrate Equilibrate (e.g., 24-48h shaking) Dispense_Excess_Solid->Equilibrate Separate_Phases Separate Phases (Centrifuge/Filter) Equilibrate->Separate_Phases Supernatant Supernatant Separate_Phases->Supernatant Quantify Quantify Concentration (e.g., HPLC-UV) Supernatant->Quantify Solubility_Data Solubility Data (mg/mL or mol/L) Quantify->Solubility_Data

Workflow for Thermodynamic Solubility Determination
Conceptual Diagram: Kinetic vs. Thermodynamic Solubility

This diagram illustrates the conceptual differences between kinetic and thermodynamic solubility, which are crucial for interpreting solubility data in drug discovery.

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility DMSO_Stock Compound in DMSO Stock Add_to_Buffer Rapid Addition to Aqueous Buffer DMSO_Stock->Add_to_Buffer Precipitation Precipitation Point (Supersaturation) Add_to_Buffer->Precipitation Kinetic_Result Kinetic Solubility (Apparent) Precipitation->Kinetic_Result Solid_Compound Excess Solid Compound Add_to_Solvent Addition to Solvent Solid_Compound->Add_to_Solvent Equilibrium Equilibrium State (Solid <=> Solution) Add_to_Solvent->Equilibrium Thermo_Result Thermodynamic Solubility (True) Equilibrium->Thermo_Result

Kinetic vs. Thermodynamic Solubility Concepts

References

The Therapeutic Potential of Substituted Quinolinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted quinolinones represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological activities of substituted quinolinones, from their established antibacterial and anticancer properties to their emerging roles as modulators of key cellular signaling pathways. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Anticancer Activity

Substituted quinolinones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms. These include the inhibition of key signaling kinases, disruption of topoisomerases, and induction of apoptosis.[1][2][3]

Kinase Inhibition

A significant number of substituted quinolinones exert their anticancer effects by targeting various protein kinases involved in cell proliferation, survival, and angiogenesis.[4][5][6]

Mechanism of Action: Many quinolinone derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases, thereby preventing the phosphorylation of downstream substrates. This blockade of crucial signaling pathways can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[1] For instance, certain 3-substituted quinoline derivatives have shown potent inhibition of platelet-derived growth factor receptor (PDGF-RTK).[4] Similarly, other derivatives have been identified as inhibitors of DNA-dependent protein kinase and sphingosine kinase.[5][6]

Quantitative Data: Anticancer Activity of Substituted Quinolinones

Compound/DerivativeTarget/Cell LineIC50/EC50Reference
3-substituted quinoline derivativesPDGF-RTK~ ≤20 nM[4]
2-arylquinoline (Compound 13)HeLa (cervical carcinoma)8.3 µM[7]
4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline (Compound 18)HeLa (cervical carcinoma)13.15 µM[7]
2-phenylquinoline (Compound 12)PC3 (prostate sarcoma)31.37 µM[7]
2-(3,4-methylenedioxyphenyl)quinoline (Compound 11)PC3 (prostate sarcoma)34.34 µM[7]
6-methoxy-4-methyl-8-nitro-5-(3-trifluoromethylphenyloxy)quinoline (Compound 7)T47D (breast cancer)16 ± 3 nM[8]
Quinolinone-based mIDH1 inhibitor (Compound 63)mIDH1-R132H-[9]
8-substituted 2-morpholin-4-yl-quinolin-4-onesDNA-dependent protein kinaselow nanomolar[5]
2-chloro-5-adamantyl-quinoline (16c)P2X7 Receptor4 nM[10]
2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline (17k)P2X7 Receptor3 nM[10]
Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted quinolinone derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibition of a specific kinase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a suitable substrate, and the substituted quinolinone inhibitor in a kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period.

  • Detection: Stop the reaction and quantify the phosphorylated substrate using methods such as ELISA, fluorescence, or radioactivity.

Signaling Pathway and Experimental Workflow

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Kinase Protein Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Protein Substrate->Kinase Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Activates Quinolinone Substituted Quinolinone Quinolinone->Kinase Inhibits ATP ATP ATP->Kinase

Caption: Kinase Inhibition by Substituted Quinolinones.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Quinolinone Derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Measure Measure Absorbance Solubilize->Measure End End Measure->End

Caption: Workflow for MTT Cell Viability Assay.

Antibacterial Activity

The quinolone scaffold is the backbone of a major class of synthetic antibacterial agents known as fluoroquinolones.[11] These compounds are highly effective against a broad spectrum of bacterial pathogens.[12]

Mechanism of Action: The primary mode of action of antibacterial quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, repair, and recombination. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot religate it, leading to an accumulation of double-strand breaks and subsequent bacterial cell death.[1][13]

Quantitative Data: Antibacterial Activity of Substituted Quinolones

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Amifloxacin (16)Escherichia coli Vogel0.25[14]
Y-26611 (28)Gram-positive bacteriaBetter than ciprofloxacin[15]
Compound 5MRSA1.5[16]
Compound 6MRSA1.5[16]
Compound 7b (nitro substituted)S. aureus, B. subtilis, E. coli, P. aeruginosa-
Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the substituted quinolinone compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase Inhibition Assay

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase, and varying concentrations of the quinolinone inhibitor in an appropriate assay buffer.

  • Initiation and Incubation: Start the reaction by adding ATP and incubate at 37°C.

  • Termination and Analysis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis. The inhibition of DNA gyrase activity is observed as a decrease in the amount of relaxed DNA and an increase in supercoiled DNA.[1]

Signaling Pathway and Experimental Workflow

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes DNA Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxes DNA Replication DNA Replication Relaxed_DNA->Replication Quinolinone Substituted Quinolinone Quinolinone->DNA_Gyrase Inhibits

Caption: Inhibition of Bacterial DNA Gyrase.

MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Quinolinone Start->Serial_Dilution Inoculate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate 18-24h Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC Determination.

Antiviral Activity

The therapeutic potential of substituted quinolinones extends to antiviral applications, with demonstrated activity against a range of viruses, including Influenza A virus and HIV.[17][18][19]

Mechanism of Action: The antiviral mechanisms of quinolinones are varied. For instance, certain derivatives containing piperazine moieties inhibit Influenza A virus replication by targeting viral RNA transcription and replication.[17] In the context of HIV, multi-substituted quinolines act as allosteric inhibitors of HIV-1 integrase (IN), binding to the dimer interface of the enzyme and triggering aberrant multimerization, which blocks viral replication.[18][19] Other quinolones have been shown to interfere with the HIV-1 Tat-TAR interaction at the transcriptional level.[20]

Quantitative Data: Antiviral Activity of Substituted Quinolinones

Compound/DerivativeVirusIC50Reference
Compound 9bInfluenza A virus0.88-6.33 µM[17]
4-(1,2-benzendioxanyl) quinolineHIV-1 IN multimerization80 nM (EC50)[19]
para-chloro-4-phenylquinolineHIV-1 IN multimerization100 nM (EC50)[19]
Compound 31HIV-1VB59 (cell free)1.27 ± 0.31 µM[21]
Compound 31HIV-1UG070 (cell free)2.88 ± 1.79 µM[21]
Experimental Protocols

Anti-Influenza A Virus Assay (CPE Reduction Assay)

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate and grow to confluence.

  • Infection and Treatment: Wash the cells and infect with Influenza A virus. After a 1-hour adsorption period, remove the virus inoculum and add medium containing various concentrations of the quinolinone compounds.

  • Incubation: Incubate the plates for 48-72 hours until cytopathic effect (CPE) is observed in the virus control wells.

  • CPE Evaluation: Assess the CPE visually or by using a cell viability assay (e.g., MTT) to determine the concentration of the compound that inhibits CPE by 50% (IC50).

Signaling Pathway and Experimental Workflow

HIV_Integrase_Inhibition cluster_hiv HIV Replication Cycle Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Integration Integration into Host Genome Integrase->Integration Quinolinone Multi-substituted Quinolinone Quinolinone->Integrase Allosteric Inhibition

Caption: Allosteric Inhibition of HIV-1 Integrase.

Anti-inflammatory Activity

Substituted quinolinones have demonstrated significant anti-inflammatory properties, targeting various components of the inflammatory cascade.[22][23][24]

Mechanism of Action: The anti-inflammatory effects of quinolinones are mediated through multiple pathways. Some derivatives inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and the expression of inducible nitric oxide synthase (iNOS).[23] This is often achieved by suppressing the phosphorylation of MAPKs and attenuating the activity of the NF-κB signaling pathway.[23] Other quinoline-based molecules act as inhibitors of enzymes like phosphodiesterase 4 (PDE4) and cyclooxygenase (COX).[22]

Quantitative Data: Anti-inflammatory Activity of Substituted Quinolinones

Compound/DerivativeTarget/AssayIC50Reference
2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline (18b)NO production in J774A.1 cells-[23][25]
Ethyl 5-amino-1-[2-(4-chlorophenyl)-6-methoxyquinoline-4-carbonyl]-1H-pyrazole-4-carboxylate (1)COX-20.26 µM[25]
2-[4-(Methylsulfonyl)phenyl]-3-phenylquinoline-4-carboxylic acid (2)COX-20.07 µM[25]
2-(4-azidophenyl)-6-benzoylquinoline-4-carboxylic acid (3)COX-20.077 µM[25]
3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6b)Carrageenan-induced rat paw edema54.19% inhibition[26]
Experimental Protocols

LPS-Induced Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Culture murine macrophage cells (e.g., J774A.1 or RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the quinolinone compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

Signaling Pathway and Experimental Workflow

Anti_Inflammatory_Pathway cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Phosphorylation TLR4->MAPK NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression MAPK->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->iNOS NFkB->Cytokines Quinolinone Substituted Quinolinone Quinolinone->MAPK Inhibits Quinolinone->NFkB Inhibits

Caption: Anti-inflammatory Mechanism of Quinolinones.

Neuroprotective Potential

Emerging research highlights the potential of substituted quinolinones in the treatment of neurodegenerative diseases.[27][28][29]

Mechanism of Action: The neuroprotective effects of quinolinones are attributed to their ability to modulate multiple targets. For example, certain 8-hydroxyquinoline derivatives have been shown to inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoamine oxidases (MAO-A/B), enzymes implicated in the pathogenesis of Alzheimer's disease.[27] Additionally, some quinolinone derivatives are being investigated as inhibitors of phosphodiesterase 10A (PDE10A) for the treatment of Parkinson's disease.[30][31]

Quantitative Data: Neuroprotective Activity of Substituted Quinolinones

Compound/DerivativeTargetIC50Reference
Quinolylnitrone (QN 19)hBChE1.06 ± 0.31 nM[27]
Quinolylnitrone (QN 19)hMAO-B4.46 ± 0.18 µM[27]

This guide provides a foundational understanding of the vast therapeutic potential of substituted quinolinones. The diverse mechanisms of action, coupled with the amenability of the quinolinone scaffold to chemical modification, underscore the continued importance of this compound class in drug discovery and development. Further research into structure-activity relationships and target identification will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

A Review of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one: Current Knowledge and Research Gaps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the currently available scientific and technical information on the compound 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one. While the quinolinone scaffold is of significant interest in medicinal chemistry, publicly accessible research on this specific derivative is limited. This document outlines its chemical properties and synthetic role, while also highlighting the absence of detailed biological data in the existing literature.

I. Compound Identification and Chemical Properties

This compound is a derivative of the quinolinone family, a versatile scaffold known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. However, this specific compound is primarily documented as a chemical intermediate.

A summary of its fundamental properties is presented below.

PropertyValueReference(s)
CAS Number 93609-84-8[2][3]
Molecular Formula C₁₈H₁₅NO₃[2][4]
Molecular Weight 293.32 g/mol [2]
Alternate Names 5-Acetyl-8-(benzyloxy)carbostyril; 5-Acetyl-8-benzyloxy-1H-quinolin-2-one; 8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one[2]
Melting Point 174-176 °C[3]
Boiling Point 569.179 °C at 760 mmHg[3]
Density 1.231 g/cm³[3]
Flash Point 298.029 °C[3]

II. Synthesis and Application

The primary application of this compound, as identified in the available literature, is as an intermediate in the preparation of phenylethanolamine derivatives[2]. The synthesis is described as a multi-step process that involves the derivatization of its precursor, 5-Acetyl-8-hydroxy-1H-quinolin-2-one[1].

A generalized workflow for its synthesis, based on standard chemical logic for such transformations, is depicted below.

G A Precursor Synthesis: 5-Acetyl-8-hydroxy-1H-quinolin-2-one B Derivatization: Introduction of Benzyl Group A->B Benzylation Reaction (e.g., Benzyl halide, base) C Final Product: This compound B->C Purification

Caption: Generalized synthetic pathway for this compound.

III. Biological Activity and Mechanism of Action

A comprehensive search of scientific databases and chemical supplier information did not yield any specific quantitative data regarding the biological activity of this compound. While the broader quinoline and quinolinone classes of compounds are known to exhibit a wide range of biological effects, including the inhibition of phosphodiesterase 4 (PDE4), no such activity has been explicitly documented for this particular molecule[1][5].

Consequently, there is no information available to populate tables on metrics such as IC₅₀ or Kᵢ values, nor are there any described signaling pathways or mechanisms of action associated with this compound.

IV. Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not available in the public domain. Chemical suppliers provide basic handling and storage information, suggesting storage at -20°C for long-term stability in powder form. One supplier provides a sample protocol for preparing a stock solution and an in vivo formulation, which is a general guide for compounds of this type rather than a specific, validated protocol for this compound.

Example of a general in vivo formulation preparation:

  • Prepare a 40 mg/mL mother liquor by dissolving the compound in DMSO.

  • For a 2 mg/mL working solution, take 50 µL of the mother liquor.

  • Add 300 µL of PEG300 and mix until clear.

  • Add 50 µL of Tween 80 and mix until clear.

  • Add 600 µL of Saline/PBS/ddH₂O and mix well.

Disclaimer: This is a general protocol and must be adapted and validated for specific experimental needs.

V. Conclusion and Future Directions

This compound is a known chemical entity with defined physical properties, primarily utilized as a synthetic intermediate. There is a significant gap in the scientific literature regarding its biological activity, mechanism of action, and potential therapeutic applications. For researchers in drug development, this compound represents an unexplored derivative of a pharmacologically significant scaffold. Future research could focus on screening this compound for various biological activities, particularly for activities where other quinolinone derivatives have shown promise, such as PDE4 inhibition or as anticancer agents. Such studies would be the first step in determining if this compound has a pharmacological profile worthy of further investigation.

References

An In-depth Technical Guide to 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, a key intermediate in the synthesis of novel therapeutics. The document outlines its physicochemical properties, potential hazards, proper handling and storage procedures, and relevant experimental protocols. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to safely and effectively utilize this compound in their work.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 93609-84-8[2][3][4][5][][7][8]
Molecular Formula C₁₈H₁₅NO₃[1][2][3][5][8]
Molecular Weight 293.32 g/mol [1][2][3][4][5][]
Appearance Light orange solid[1]
Melting Point 174-176 °C[1][9]
Boiling Point 569.179 °C at 760 mmHg[9]
Density 1.231 g/cm³[9]
Flash Point 298.029 °C[9]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[1]
Storage Temperature Room Temperature, Sealed in a dry place[1][3]

Safety and Hazard Information

GHS Hazard Classification

The following table summarizes the known hazard statements associated with this compound.

Hazard ClassHazard Statement
Acute toxicity, oralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity, single exposureH335: May cause respiratory irritation
Precautionary Measures

Adherence to the following precautionary statements is essential to ensure safe handling.

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and, if handling large quantities, additional protective clothing may be necessary.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Storage

Store this compound in a tightly sealed container in a dry and well-ventilated place at room temperature.[1][3]

Spill and Disposal Procedures

Spill Cleanup: In the event of a spill, avoid generating dust. Wear appropriate PPE and sweep up the spilled solid material. Place the material into a suitable container for disposal.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to consult with a licensed professional waste disposal service.

Role in Drug Discovery and Relevant Signaling Pathways

This compound is a valuable intermediate in the synthesis of phenylethanolamine derivatives, which are known to act as β2-adrenoceptor agonists.[1][5][] These agonists are of significant interest in drug development for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

β2-Adrenergic Receptor Signaling Pathway

The activation of the β2-adrenergic receptor by an agonist initiates a signaling cascade that leads to smooth muscle relaxation, a key therapeutic effect in respiratory diseases. The following diagram illustrates the canonical signaling pathway.

G cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces Agonist β2-Agonist (e.g., phenylethanolamine derivative) Agonist->B2AR Binds to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Phosphorylates MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Inactivates Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: The β2-adrenergic receptor signaling cascade.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound and a representative protocol for its potential use in the synthesis of a β2-adrenoceptor agonist.

Synthesis of this compound

This protocol is adapted from the general procedure described in the literature.[1]

Materials:

  • 5-Acetyl-8-hydroxyquinolin-2(1H)-one

  • Benzyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetone

  • Water

Procedure:

  • To a suspension of 5-acetyl-8-hydroxyquinolin-2(1H)-one (1.0 eq.) in acetone, add N,N-diisopropylethylamine (1.25 eq.).

  • Heat the suspension to reflux temperature.

  • Slowly add benzyl bromide (1.10 eq.) dropwise to the reaction mixture.

  • Maintain the reaction at reflux for 6-7 hours, monitoring the consumption of the starting material by a suitable method (e.g., TLC).

  • Upon completion, add water to the reaction mixture and cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the crude product sequentially with an acetone/water mixture and then with water.

  • Dry the product under vacuum to yield this compound.

The following diagram outlines the workflow for this synthesis.

G Start 5-Acetyl-8-hydroxyquinolin-2(1H)-one Reagents DIPEA, Acetone Start->Reagents Suspend in Reflux1 Heat to Reflux Reagents->Reflux1 Add_BnBr Add Benzyl Bromide Reflux1->Add_BnBr Reflux2 Reflux for 6-7 hours Add_BnBr->Reflux2 Workup Water Quench and Cool Reflux2->Workup Filtration Filter Precipitate Workup->Filtration Wash Wash with Acetone/Water and Water Filtration->Wash Dry Dry under Vacuum Wash->Dry Product This compound Dry->Product

Caption: Workflow for the synthesis of the title compound.

Representative Synthesis of a Phenylethanolamine Derivative

The following is a representative, multi-step protocol for the synthesis of a phenylethanolamine derivative, which are known β2-adrenoceptor agonists, starting from an acetyl quinolinone intermediate like this compound. This protocol is based on general synthetic strategies for this class of compounds.

Step 1: Bromination of the Acetyl Group

  • Suspend this compound in a suitable solvent such as acetic acid.

  • Add a brominating agent (e.g., bromine in acetic acid) dropwise at room temperature.

  • Stir the reaction mixture until the starting material is consumed.

  • Quench the reaction with a reducing agent (e.g., sodium bisulfite solution).

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the bromoacetyl intermediate.

Step 2: Amine Addition

  • Dissolve the bromoacetyl intermediate in a suitable solvent like ethanol or acetonitrile.

  • Add the desired primary or secondary amine (e.g., an appropriately substituted benzylamine).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Remove the solvent and purify the product by chromatography or recrystallization to obtain the aminoketone intermediate.

Step 3: Reduction of the Ketone

  • Dissolve the aminoketone intermediate in a protic solvent like methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add a reducing agent such as sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Quench the reaction with water and extract the product.

  • Purify the product to obtain the desired phenylethanolamine derivative.

The logical relationship of these synthetic steps is depicted below.

G Start This compound Step1 Bromination Start->Step1 Intermediate1 Bromoacetyl Intermediate Step1->Intermediate1 Step2 Amine Addition Intermediate1->Step2 Intermediate2 Aminoketone Intermediate Step2->Intermediate2 Step3 Ketone Reduction Intermediate2->Step3 Product Phenylethanolamine Derivative (β2-Adrenoceptor Agonist) Step3->Product

Caption: Synthetic pathway to a β2-adrenoceptor agonist.

References

The Quinolinone Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold, a nitrogen-containing heterocyclic motif, is a cornerstone in medicinal chemistry and drug discovery. From the foundational syntheses of the late 19th century to the development of blockbuster pharmaceuticals, the journey of quinolinone compounds is a testament to the enduring power of chemical innovation. These compounds exhibit a remarkable breadth of biological activities, including antibacterial, antipsychotic, cardiotonic, and anti-inflammatory effects.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and history of the quinolinone core, detailing the seminal synthetic methodologies, key milestones in its therapeutic application, and the intricate signaling pathways through which these compounds exert their effects.

The Dawn of Quinolinone Chemistry: Foundational Syntheses

The history of the quinolinone core is intrinsically linked to the early explorations of quinoline chemistry in the late 1800s. Several pioneering named reactions laid the groundwork for the synthesis of the fundamental quinolinone ring system. These early methods, while often requiring harsh conditions, were instrumental in unlocking the chemical space of this important heterocyclic family.

The Knorr Quinoline Synthesis (1886)

In 1886, Ludwig Knorr reported a method for the synthesis of 2-hydroxyquinolines, the enol tautomers of 2-quinolinones, through the acid-catalyzed cyclization of β-ketoanilides.[3] This reaction represented a significant step forward in the systematic construction of the quinoline nucleus.

Experimental Protocol: Knorr Synthesis of 2-Hydroxyquinoline

  • Reactants: Acetoacetanilide in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Procedure (based on historical accounts): Acetoacetanilide is treated with a dehydrating agent like concentrated sulfuric acid. The mixture is then heated, leading to an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the 2-hydroxyquinoline product. The reaction conditions, particularly the concentration of the acid, can influence the formation of side products.

The Conrad-Limpach Synthesis (1887)

A year later, Max Conrad and Leonhard Limpach developed a method for the synthesis of 4-hydroxyquinolines (4-quinolinone tautomers) by the condensation of anilines with β-ketoesters.[4][5] This reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization.

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinoline

  • Reactants: Aniline and a β-ketoester (e.g., ethyl acetoacetate).

  • Procedure (based on historical accounts): Aniline and the β-ketoester are first reacted at a moderate temperature to form the β-anilinocrotonate intermediate. This intermediate is then heated to a high temperature (around 250 °C) to induce cyclization and elimination of ethanol, affording the 4-hydroxyquinoline. The initial reaction temperature can influence the regioselectivity of the initial condensation.[4]

The Camps Cyclization (1899)

In 1899, Rudolf Camps described a base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce both quinolin-2-ones and quinolin-4-ones.[6] The regioselectivity of this reaction is dependent on the structure of the starting material and the reaction conditions.

Experimental Protocol: Camps Cyclization

  • Reactants: An o-acylaminoacetophenone.

  • Procedure (based on historical accounts): The o-acylaminoacetophenone is treated with a base, such as sodium hydroxide in an alcoholic solution. The base facilitates an intramolecular aldol-type condensation, leading to the formation of the quinolinone ring system. The specific product isomer (2-quinolinone vs. 4-quinolinone) is determined by which carbonyl group participates in the cyclization.[6]

The Rise of a Therapeutic Powerhouse: Key Quinolinone Compounds

The synthetic accessibility of the quinolinone core paved the way for the discovery of numerous derivatives with profound pharmacological activities. The following sections highlight some of the most significant quinolinone-based drugs and their impact on medicine.

Nalidixic Acid: The Dawn of the Quinolone Antibiotics

The discovery of nalidixic acid in the early 1960s marked a pivotal moment in the history of antibacterial chemotherapy. It was the first synthetic quinolone antibiotic and laid the foundation for the development of the highly successful fluoroquinolone class of drugs.[7]

Nalidixic acid was discovered as a byproduct during the synthesis of the antimalarial drug chloroquine.[8] It exhibits activity primarily against Gram-negative bacteria by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.[9]

Aripiprazole: A New Generation of Antipsychotics

Aripiprazole, a quinolinone derivative, is a widely used atypical antipsychotic for the treatment of schizophrenia and bipolar disorder. Its mechanism of action is unique, acting as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[10] This "dopamine-serotonin system stabilizer" profile is thought to contribute to its efficacy in treating a broad range of psychotic symptoms with a relatively favorable side-effect profile.[10]

Vesnarinone: A Modulator of Cardiac Function

Vesnarinone is a quinolinone derivative that was developed as a cardiotonic agent for the treatment of congestive heart failure.[11] Its mechanism of action involves the inhibition of phosphodiesterase 3 (PDE3), which leads to an increase in intracellular cyclic AMP (cAMP) and, consequently, enhanced cardiac contractility.[12] Vesnarinone also modulates ion channels in cardiac muscle, contributing to its complex pharmacological effects.[11]

Rolipram: A Pioneer in PDE4 Inhibition

Rolipram is a selective phosphodiesterase 4 (PDE4) inhibitor that has been extensively studied for its anti-inflammatory and antidepressant properties.[13] By inhibiting PDE4, rolipram increases intracellular cAMP levels, which in turn modulates the activity of various downstream signaling pathways involved in inflammation and neuronal function.[13]

Quantitative Biological Data

The following tables summarize key quantitative data for the aforementioned quinolinone compounds, providing a basis for comparison of their biological activities.

Table 1: Antibacterial Activity of Nalidixic Acid

Organism (Gram-negative)Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli4-16
Klebsiella spp.8-32
Proteus spp.4-16
Salmonella spp.2-8
Shigella spp.1-4

Note: MIC values can vary depending on the specific strain and testing conditions.

Table 2: Receptor Binding Affinities (Ki) of Aripiprazole

ReceptorKi (nM)
Dopamine D20.34 - 1.1
Dopamine D30.8 - 4.1
Serotonin 5-HT1A1.7 - 4.4
Serotonin 5-HT2A3.4 - 10
Serotonin 5-HT715 - 39
Adrenergic α119 - 57
Histamine H126 - 61

Table 3: Phosphodiesterase (PDE) Inhibition by Vesnarinone and Rolipram

CompoundTarget PDEIC50 (µM)
VesnarinonePDE3~1
RolipramPDE4~1

Signaling Pathways and Mechanisms of Action

The diverse biological effects of quinolinone compounds are mediated through their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways.

Aripiprazole_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Aripiprazole Aripiprazole D2R Dopamine D2 Receptor Aripiprazole->D2R Partial Agonist AC Adenylyl Cyclase D2R->AC Inhibition Akt Akt D2R->Akt Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response GSK3b GSK-3β Akt->GSK3b Inhibition GSK3b->Cellular_Response

Caption: Aripiprazole's partial agonism on D2 receptors modulates downstream cAMP/PKA and Akt/GSK-3β pathways.

PDE_Inhibitor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Hormone Hormone/ Neurotransmitter GPCR GPCR Hormone->GPCR AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE Phosphodiesterase (PDE3/PDE4) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE->AMP Cellular_Response Cellular Response (e.g., increased contractility, reduced inflammation) PKA->Cellular_Response Vesnarinone_Rolipram Vesnarinone (PDE3) Rolipram (PDE4) Vesnarinone_Rolipram->PDE Inhibition

Caption: Vesnarinone and Rolipram inhibit phosphodiesterases, increasing cAMP levels and activating PKA.

Conclusion

The quinolinone core has proven to be a remarkably versatile scaffold in the pursuit of novel therapeutics. From the early synthetic discoveries of the 19th century to the sophisticated drugs of the modern era, the evolution of quinolinone chemistry has been a continuous source of innovation. The historical context of the foundational syntheses, coupled with an understanding of the mechanisms of action of key quinolinone-based drugs, provides a robust framework for the rational design of future therapeutic agents. As our understanding of complex biological pathways deepens, the quinolinone core will undoubtedly continue to be a privileged structure in the development of next-generation medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, a valuable intermediate in the preparation of various pharmaceutical compounds, including phenylethanolamine derivatives which act as β2 adrenoreceptor agonists.[1][2] The synthesis involves the benzylation of 5-acetyl-8-hydroxyquinolin-2(1H)-one.

Chemical Properties

PropertyValue
CAS Number 93609-84-8[1][2][3]
Molecular Formula C₁₈H₁₅NO₃[1][2]
Molecular Weight 293.32 g/mol [1][2]
Appearance White or off-white solid powder[1]
Melting Point 174-176 °C[1][4]
Storage Sealed in dry, room temperature conditions[1][5]

Experimental Protocol

This protocol is based on the Williamson ether synthesis, where the hydroxyl group of 5-acetyl-8-hydroxyquinolin-2(1H)-one is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to attack the electrophilic benzyl bromide, forming the desired ether linkage.

Materials:

  • 5-acetyl-8-hydroxyquinolin-2(1H)-one

  • Benzyl bromide

  • N,N-diisopropylethylamine (DIPEA)

  • Acetone

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add crude 5-acetyl-8-hydroxyquinolin-2(1H)-one (1.0 eq.) to acetone. To this suspension, add N,N-diisopropylethylamine (1.25 eq.).[1]

  • Heating and Dissolution: Heat the suspension to reflux temperature. Add water to aid in the dissolution of the starting material.[1]

  • Addition of Benzyl Bromide: Slowly add benzyl bromide (1.10 eq.) dropwise to the reaction mixture.[1]

  • Reaction: Maintain the reaction mixture at reflux temperature for 6-7 hours, monitoring the consumption of the starting material by a suitable analytical method (e.g., TLC or LC-MS).[1]

  • Work-up: Upon completion of the reaction, add water at 58°C. Cool the mixture to 20-25°C.[1]

  • Isolation of Product: Collect the precipitated product by filtration. Wash the solid sequentially with an acetone/water mixture (1:1) and then with water.[1]

  • Drying: Dry the crude product under vacuum at 60°C overnight.[1]

  • Purification (Optional): The product can be further purified by recrystallization from an acetone/water system to achieve higher purity.[1]

Quantitative Data Summary:

Reactant/ProductMolar Eq.Molarity/Conc.Amount (g)Volume (mL)Yield (%)Purity (%)
5-acetyl-8-hydroxyquinolin-2(1H)-one1.0-8.13---
Benzyl bromide1.10-7.52---
N,N-diisopropylethylamine1.25-6.46---
Acetone---128--
Water (for reaction)---8.2--
Water (for work-up)---20--
This compound--10.77-91.799.5 (crude)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow start Start reagents 1. Mix Reactants: - 5-acetyl-8-hydroxyquinolin-2(1H)-one - Acetone - DIPEA start->reagents heat 2. Heat to Reflux & Add Water reagents->heat add_benzyl_bromide 3. Add Benzyl Bromide (dropwise) heat->add_benzyl_bromide reflux 4. Reflux for 6-7 hours add_benzyl_bromide->reflux workup 5. Work-up: - Add Water - Cool to 20-25°C reflux->workup filter 6. Filtration & Washing workup->filter dry 7. Dry under Vacuum filter->dry purify 8. Recrystallization (Optional) dry->purify end End Product purify->end

Caption: Workflow for the synthesis of this compound.

Signaling Pathway and Logical Relationships

The synthesis of this compound is a direct chemical transformation and does not involve a biological signaling pathway. The logical relationship is a sequential chemical reaction process as depicted in the workflow diagram. The core of this synthesis is the formation of an ether bond, a fundamental reaction in organic chemistry. The precursor, 5-acetyl-8-hydroxyquinolin-2(1H)-one, is synthesized in a preceding step, often through the acylation of 8-hydroxy-(2H)-quinolin-2-one.[6][7] This multi-step approach is common in the synthesis of complex organic molecules.

References

Application Notes and Protocols: Experimental Setups for Quinolinone Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinolinone and its derivatives are privileged heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. These compounds form the core structure of numerous natural products and synthetic molecules, exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The development of efficient, sustainable, and versatile synthetic methods to access these valuable structures is a key focus of modern organic synthesis. This document provides detailed application notes and experimental protocols for three contemporary methods for synthesizing quinolinone derivatives: Palladium-Catalyzed C-H Activation, Visible-Light Photocatalysis, and Microwave-Assisted Synthesis.

Method 1: Palladium-Catalyzed C-H Activation/Cyclization Cascade

This method provides a practical route to 2-quinolinones through a palladium-catalyzed cascade process involving C-H bond activation, C-C bond formation, and cyclization, using simple anilines as starting materials.[1] This approach is notable for its high efficiency and atom economy.

Experimental Protocol

A representative procedure for the synthesis of 4-phenyl-2-quinolinone is as follows:

  • Reaction Setup: To a sealed tube, add aniline (0.5 mmol, 1.0 equiv.), phenylacetic acid (0.6 mmol, 1.2 equiv.), Pd(OAc)₂ (5 mol %), K₂S₂O₈ (1.5 mmol, 3.0 equiv.), and Ag₂CO₃ (1.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 2.0 mL of trifluoroacetic acid (TFA) to the tube.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12 hours.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired 2-quinolinone derivative.

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields for a variety of substituted anilines and carboxylic acids under the optimized reaction conditions.

EntryAniline DerivativeCarboxylic AcidProductYield (%)
1AnilinePhenylacetic acid4-Phenyl-2-quinolinone85
24-MethylanilinePhenylacetic acid6-Methyl-4-phenyl-2-quinolinone82
34-MethoxyanilinePhenylacetic acid6-Methoxy-4-phenyl-2-quinolinone78
44-ChloroanilinePhenylacetic acid6-Chloro-4-phenyl-2-quinolinone75
5Aniline4-Methoxyphenylacetic acid4-(4-Methoxyphenyl)-2-quinolinone80
6Aniline4-Chlorophenylacetic acid4-(4-Chlorophenyl)-2-quinolinone77

Yields are based on isolated product after column chromatography. Data is representative of typical results from this methodology.

Experimental Workflow Diagram

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_workup 3. Product Isolation cluster_analysis 4. Final Product reagents Weigh Reactants: - Aniline Derivative - Carboxylic Acid - Pd(OAc)₂ Catalyst - K₂S₂O₈ & Ag₂CO₃ Oxidants solvent Add TFA Solvent reagents->solvent seal_heat Seal Tube & Heat at 120 °C for 12h solvent->seal_heat quench Quench with NaHCO₃(aq) seal_heat->quench extract Extract with CH₂Cl₂ quench->extract purify Column Chromatography extract->purify product Pure 2-Quinolinone Derivative purify->product

Palladium-Catalyzed Quinolinone Synthesis Workflow.

Method 2: Visible-Light Photocatalytic C-H Amidation

This protocol describes a modern approach for synthesizing quinolinones from N-phenylcinnamamides using a visible-light-promoted direct oxidative C-H amidation.[2] The reaction proceeds under mild conditions using an iridium-based photocatalyst, generating amidyl radicals that undergo intramolecular cyclization.[2]

Experimental Protocol

A general procedure for the photocatalytic synthesis of 4-phenylquinolin-2(1H)-one is as follows:

  • Reaction Setup: In an oven-dried vial, combine N-phenylcinnamamide (0.1 mmol, 1.0 equiv.), the iridium photocatalyst [Ir(dFCF₃ppy)₂(bpy)]PF₆ (2.5 mol %), and a phosphate base (e.g., NMeBu₃OP(O)(OBu)₂ - 0.5 equiv.).

  • Solvent Addition: Add 3.0 mL of 1,2-dichloroethane (DCE) to the vial.

  • Reaction Conditions: Place the vial under an air balloon (no degassing required). Irradiate the stirred mixture with blue LEDs (450 nm) at 60 °C for 20-24 hours.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the residue directly by flash column chromatography on silica gel to afford the pure quinolinone product.

Data Presentation: Substrate Scope and Yields

The following table illustrates the scope of the reaction with various substituted N-aryl cinnamamides.

EntryN-Aryl Cinnamamide Substituent (on N-Aryl ring)Product SubstituentYield (%)
1HH70
24-Methyl6-Methyl75
34-Methoxy6-Methoxy68
44-Fluoro6-Fluoro72
54-Trifluoromethyl6-Trifluoromethyl65
63-Methyl7-Methyl73

Yields represent isolated yields after purification. Data is representative of the photocatalytic methodology.[2]

Experimental Workflow Diagram

G cluster_prep 1. Mixture Preparation cluster_reaction 2. Photocatalytic Reaction cluster_workup 3. Purification cluster_analysis 4. Final Product mix Combine in Vial: - Substrate (Amide) - Ir Photocatalyst - Base - DCE Solvent react Stir under Air Balloon Irradiate with Blue LEDs 60 °C, 20-24h mix->react concentrate Concentrate in vacuo react->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Purified Quinolinone chromatography->product

Visible-Light Photocatalytic Synthesis Workflow.

Method 3: Microwave-Assisted Synthesis from Isatins

Microwave-assisted organic synthesis is a green chemistry technique that often leads to significant reductions in reaction times and improved yields.[3][4] This protocol details the rapid and efficient synthesis of quinoline-4-carboxylic acids from the reaction of isatins with ketones in a basic medium under microwave irradiation.[5]

Experimental Protocol

The general procedure for the microwave-assisted synthesis is as follows:

  • Reaction Setup: In a closed Teflon microwave vessel, place isatin (or a substituted isatin, 3.4 mmol), the appropriate ketone (8.6 mmol), and potassium hydroxide (0.63 g, 11 mmol).

  • Solvent Addition: Add 2.0 mL of 20% aqueous ethanol to the vessel.

  • Reaction Conditions: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 12.5 minutes (reaction time may vary based on specific reactants).

  • Work-up: After the irradiation is complete, cool the reaction vessel. Acidify the resulting mixture with acetic acid.

  • Purification: Collect the precipitated product by filtration. Recrystallize the solid from a suitable solvent (e.g., ethanol or methanol/chloroform) to obtain the pure quinoline-4-carboxylic acid derivative.[5]

Data Presentation: Substrate Scope and Yields

The table below shows the results for the synthesis of various quinoline derivatives using this microwave-assisted protocol.

EntryIsatin DerivativeKetoneProductYield (%)
1IsatinAcetone2-Methylquinoline-4-carboxylic acid50
2IsatinAcetophenone2-Phenylquinoline-4-carboxylic acid75
35-ChloroisatinAcetophenone6-Chloro-2-phenylquinoline-4-carboxylic acid80
45-BromoisatinAcetophenone6-Bromo-2-phenylquinoline-4-carboxylic acid82
5IsatinCyclohexanone1,2,3,4-Tetrahydroacridine-9-carboxylic acid68

Yields are for isolated, recrystallized products. Data adapted from reference[5].

Experimental Workflow Diagram

G cluster_prep 1. Reagent Combination cluster_reaction 2. Microwave Synthesis cluster_workup 3. Product Isolation cluster_analysis 4. Final Product combine Combine in MW Vessel: - Isatin - Ketone - KOH - 20% aq. Ethanol irradiate Seal Vessel & Microwave Irradiation (~12.5 min) combine->irradiate acidify Acidify with Acetic Acid irradiate->acidify filter Filter Precipitate acidify->filter recrystallize Recrystallize from Solvent filter->recrystallize product Pure Quinoline-4- carboxylic Acid recrystallize->product

Microwave-Assisted Quinoline Synthesis Workflow.

References

Application Notes and Protocols: 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one as a Key Intermediate for the Synthesis of Phenylethanolamine-Based β2-Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one as a crucial intermediate in the development of potent and selective phenylethanolamine derivatives, specifically focusing on β2-adrenergic receptor agonists. This document includes detailed synthetic protocols, quantitative data, and visualizations of the synthetic pathway and the relevant biological signaling cascade.

Introduction

This compound is a pivotal building block in medicinal chemistry, particularly for the synthesis of a class of phenylethanolamine derivatives that exhibit high affinity and selectivity for the β2-adrenergic receptor.[1] These receptors are key targets for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The structural features of the quinolinone core, when appropriately functionalized, contribute significantly to the pharmacological profile of the final compounds, including their potency and duration of action. One such potent long-acting β2-adrenoceptor agonist synthesized from this intermediate is Carmoterol.

Synthetic Pathway Overview

The synthesis of phenylethanolamine derivatives from this compound typically proceeds through a multi-step sequence. A representative pathway for the synthesis of the potent β2-agonist, (R,R)-Carmoterol, is outlined below. The key transformations involve the elaboration of the acetyl group into a chiral ethanolamine side chain.

G A This compound B 5-(2-Bromoacetyl)-8-(benzyloxy)quinolin-2(1H)-one A->B Bromination C 8-(Benzyloxy)-5-[(R)-2-bromo-1-hydroxyethyl]-1H-quinolin-2-one B->C Asymmetric Reduction D (R)-8-(Benzyloxy)-5-oxiranylcarbostyril C->D Epoxidation (Intramolecular Cyclization) F Protected (R,R)-Carmoterol D->F Coupling E (R)-N-(2-(4-methoxyphenyl)-1-methylethyl)amine E->F G (R,R)-Carmoterol F->G Debenzylation

Caption: Synthetic pathway from this compound to (R,R)-Carmoterol.

Experimental Protocols

Protocol 1: Synthesis of this compound

A detailed protocol for the benzylation of 5-acetyl-8-hydroxyquinolin-2(1H)-one is as follows:

Materials:

  • 5-acetyl-8-hydroxyquinolin-2(1H)-one

  • Benzyl bromide

  • N,N-diisopropylethylamine (DIPEA)

  • Acetone

  • Water

Procedure:

  • To a suspension of 5-acetyl-8-hydroxyquinolin-2(1H)-one (1.0 eq) in acetone, add N,N-diisopropylethylamine (1.25 eq).

  • Heat the suspension to reflux.

  • Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Maintain the reaction at reflux for 6-7 hours, monitoring the consumption of the starting material by a suitable chromatographic technique (e.g., TLC).

  • Upon completion, add water to the reaction mixture at an elevated temperature (e.g., 58°C) and then allow it to cool to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid product sequentially with an acetone/water mixture and then with water.

  • Dry the product under vacuum to yield 5-acetyl-8-benzyloxy-1H-quinolin-2-one.

Quantitative Data:

Parameter Value
Yield 91.7%

| Purity (crude) | 99.5% |

Protocol 2: Synthesis of (R,R)-Carmoterol from this compound

This multi-step synthesis involves the formation of key intermediates.

Step 1: Bromination of this compound

Materials:

  • This compound

  • Bromine or N-bromosuccinimide

  • Methanol or Dichloromethane

Procedure:

  • Dissolve this compound in a suitable solvent such as methanol or dichloromethane.

  • Add a brominating agent (e.g., bromine or N-bromosuccinimide) at a controlled temperature (e.g., 0-5°C).

  • Stir the reaction mixture until the starting material is consumed.

  • Work up the reaction mixture to isolate the crude 5-(2-bromoacetyl)-8-(benzyloxy)quinolin-2(1H)-one.

Step 2: Asymmetric Reduction to Bromohydrin

Materials:

  • 5-(2-Bromoacetyl)-8-(benzyloxy)quinolin-2(1H)-one

  • Chiral reducing agent (e.g., borane-dimethyl sulfide complex with a chiral catalyst like (R)-2-Methyl-CBS-oxazaborolidine)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

Procedure:

  • In an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent and cool to 0°C.

  • Slowly add the borane-dimethyl sulfide complex.

  • Add a solution of 5-(2-bromoacetyl)-8-(benzyloxy)quinolin-2(1H)-one in the anhydrous solvent dropwise.

  • Stir the reaction at a controlled temperature until completion.

  • Quench the reaction and purify the product to obtain 8-(benzyloxy)-5-[(R)-2-bromo-1-hydroxyethyl]-1H-quinolin-2-one.

Step 3: Epoxide Formation

Materials:

  • 8-(Benzyloxy)-5-[(R)-2-bromo-1-hydroxyethyl]-1H-quinolin-2-one

  • Potassium carbonate

  • Acetone/Water mixture

Procedure:

  • Suspend the bromohydrin in a mixture of acetone and water.

  • Add potassium carbonate and heat the mixture to reflux for several hours.

  • After completion, filter the hot reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or chromatography to yield (R)-8-(benzyloxy)-5-oxiranylcarbostyril.

Step 4: Coupling with Chiral Amine

Materials:

  • (R)-8-(Benzyloxy)-5-oxiranylcarbostyril

  • (R)-N-(2-(4-methoxyphenyl)-1-methylethyl)amine

  • Suitable solvent (e.g., isopropanol)

Procedure:

  • Dissolve the epoxide and the chiral amine in the solvent.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Cool the reaction and isolate the protected (R,R)-Carmoterol.

Step 5: Debenzylation

Materials:

  • Protected (R,R)-Carmoterol

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen source (e.g., H2 gas, ammonium formate)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve the protected Carmoterol in the solvent.

  • Add the Pd/C catalyst.

  • Introduce the hydrogen source and stir the reaction at room temperature until the debenzylation is complete.

  • Filter off the catalyst and concentrate the filtrate.

  • Purify the crude product to obtain (R,R)-Carmoterol.

Biological Activity

Phenylethanolamine derivatives synthesized from this compound, such as Carmoterol, are potent and selective β2-adrenergic receptor agonists. Their biological activity can be characterized using in vitro binding and functional assays.

Table of Biological Activity Data for Representative β2-Adrenergic Agonists

Compound Receptor Binding Affinity (Ki, nM) Functional Potency (EC50, nM) Intrinsic Activity (% of Isoprenaline)
Isoprenaline ~100 ~10 100%
Salmeterol ~5 ~1 Partial Agonist
Formoterol ~20 ~0.5 Full Agonist

| Carmoterol | High Affinity (undisclosed) | Potent (undisclosed) | Similar to Formoterol |

Note: Specific Ki and EC50 values for Carmoterol are not publicly disclosed in all literature, but it is consistently reported as a high-affinity, potent agonist.

Protocol 3: In Vitro β2-Adrenergic Receptor Binding Assay

This assay determines the binding affinity of a test compound to the β2-adrenergic receptor.

Materials:

  • Cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293, CHO cells).

  • Radioligand (e.g., [3H]-CGP12177).

  • Test compound (phenylethanolamine derivative).

  • Non-specific binding control (e.g., high concentration of a non-labeled β-agonist/antagonist like propranolol).

  • Assay buffer.

  • Scintillation fluid and counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 4: In Vitro cAMP Functional Assay

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon activation of the β2-adrenergic receptor.

Materials:

  • Whole cells expressing the human β2-adrenergic receptor.

  • Test compound.

  • Isoprenaline (as a full agonist reference).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., ELISA, HTRF).

Procedure:

  • Plate the cells in a multi-well plate.

  • Pre-treat the cells with a phosphodiesterase inhibitor.

  • Add varying concentrations of the test compound or reference agonist.

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.

  • Determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) for the test compound.

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like Carmoterol initiates a well-defined signaling cascade within target cells, such as airway smooth muscle cells, leading to bronchodilation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist β2-Agonist (e.g., Carmoterol) Receptor β2-Adrenergic Receptor Agonist->Receptor Binding & Activation Gs Gs Protein (αβγ) Receptor->Gs Activation G_alpha_GTP Gαs-GTP Gs->G_alpha_GTP G_beta_gamma Gβγ Gs->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_alpha_GTP->AC Stimulation ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activation PKA_active Active PKA PKA_inactive->PKA_active MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA_active->MLCK_active Phosphorylation (Inhibition) MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylation Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Myosin_LC Myosin Light Chain Myosin_LC->MLCK_active

Caption: The canonical β2-adrenergic receptor signaling pathway leading to smooth muscle relaxation.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex phenylethanolamine derivatives with significant therapeutic potential. The protocols and data presented herein provide a framework for researchers and drug development professionals to utilize this building block in the discovery and development of novel β2-adrenergic receptor agonists for the treatment of respiratory diseases. The detailed understanding of the synthetic pathways and the biological mechanisms of action is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

Application Notes and Protocols for High-Throughput Screening of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone class of molecules.[1][2][3][4][5][6] The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[7][8][9] Given the diverse pharmacological potential of this chemical class, this compound represents a valuable candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

These application notes provide detailed protocols for two distinct HTS assays to evaluate the potential bioactivity of this compound: a biochemical kinase inhibition assay and a cell-based anti-inflammatory assay.

Application 1: Screening for Protein Kinase Inhibitory Activity

Protein kinases are a critical class of enzymes involved in cellular signaling and are prominent targets in drug discovery, particularly in oncology and immunology.[10][11] The structural features of some quinolinone derivatives suggest potential for interaction with the ATP-binding pocket of kinases. This protocol describes a generic, adaptable HTS assay for identifying potential kinase inhibitors.

Hypothetical Signaling Pathway

kinase_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins ATP Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling Proteins->Cell Proliferation, Survival This compound This compound This compound->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Kinase Inhibition Pathway.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol is designed for a 384-well plate format and is based on a competitive binding assay principle.

Materials and Reagents:

  • Kinase of interest (e.g., EGFR, MEK1, etc.)

  • Biotinylated substrate peptide

  • Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody

  • XL665-labeled streptavidin

  • ATP (Adenosine triphosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT

  • This compound (Compound of Interest)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • DMSO (Dimethyl sulfoxide)

  • 384-well low-volume white plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution plate in DMSO to obtain a range of concentrations for dose-response analysis (e.g., from 10 mM to 10 nM).

    • For single-point screening, prepare a working solution at the desired screening concentration (e.g., 10 µM).

  • Assay Plate Preparation:

    • Dispense 50 nL of the compound dilutions (or DMSO for controls) into the wells of a 384-well plate.

  • Reagent Preparation (Prepare as a master mix):

    • Kinase/Substrate Mix: Dilute the kinase and biotinylated substrate peptide to 2X the final desired concentration in the assay buffer.

    • ATP/Detection Mix: Dilute ATP, Eu3+-cryptate antibody, and XL665-streptavidin to 2X the final desired concentration in the assay buffer.

  • Assay Execution:

    • Add 5 µL of the Kinase/Substrate mix to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the ATP/Detection mix to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Determine the percent inhibition for each compound concentration relative to positive and negative controls.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation: Hypothetical HTS Results
CompoundScreening Concentration (µM)Percent Inhibition (%)IC₅₀ (µM)
This compound1085.21.5
Staurosporine (Positive Control)198.50.01
DMSO (Negative Control)-0-

Application 2: Screening for Anti-Inflammatory Activity

Chronic inflammation is implicated in numerous diseases.[12] A common HTS approach to identify anti-inflammatory compounds is to measure the inhibition of pro-inflammatory cytokine production in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[13]

Hypothetical Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Signaling Pathway NF-κB Signaling Pathway TLR4->NF-κB Signaling Pathway Pro-inflammatory Cytokines (e.g., TNF-α) Pro-inflammatory Cytokines (e.g., TNF-α) NF-κB Signaling Pathway->Pro-inflammatory Cytokines (e.g., TNF-α) Transcription This compound This compound This compound->NF-κB Signaling Pathway Inhibition

Caption: Anti-inflammatory Pathway.

Experimental Protocol: Cell-Based TNF-α Secretion Assay

This protocol uses a murine macrophage cell line (e.g., RAW 264.7) and an ELISA-based readout.

Materials and Reagents:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (Positive Control)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • 96-well ELISA plates

Procedure:

  • Cell Plating:

    • Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of media.

    • Incubate overnight at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and controls in cell culture media.

    • Remove the old media from the cells and add 100 µL of media containing the compounds.

    • Incubate for 1 hour.

  • Stimulation:

    • Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL (except for unstimulated controls).

    • Incubate for 6 hours at 37°C and 5% CO₂.

  • Supernatant Collection and Cytotoxicity Assay:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Collect 50 µL of the supernatant for the TNF-α ELISA.

    • To the remaining cells, add a cell viability reagent according to the manufacturer's protocol to assess compound cytotoxicity.

  • TNF-α ELISA:

    • Perform the TNF-α ELISA on the collected supernatants according to the kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of TNF-α in each well based on the ELISA standard curve.

    • Normalize the TNF-α levels to cell viability data to exclude cytotoxic compounds.

    • Determine the percent inhibition of TNF-α secretion for each compound concentration.

    • Calculate the IC₅₀ value from the dose-response curve.

Data Presentation: Hypothetical HTS Results
CompoundIC₅₀ (TNF-α Inhibition) (µM)CC₅₀ (Cytotoxicity) (µM)Selectivity Index (CC₅₀/IC₅₀)
This compound5.2> 50> 9.6
Dexamethasone (Positive Control)0.1> 100> 1000
DMSO (Negative Control)-> 100-

HTS Workflow Diagram

hts_workflow cluster_primary Primary Screen cluster_secondary Hit Confirmation & Dose-Response cluster_tertiary Selectivity & Follow-up Compound Library Compound Library Single-Dose Screening Single-Dose Screening Compound Library->Single-Dose Screening Identify Primary Hits Identify Primary Hits Single-Dose Screening->Identify Primary Hits Dose-Response Analysis Dose-Response Analysis Identify Primary Hits->Dose-Response Analysis Determine Potency (IC50) Determine Potency (IC50) Dose-Response Analysis->Determine Potency (IC50) Orthogonal Assays Orthogonal Assays Determine Potency (IC50)->Orthogonal Assays Assess Selectivity Assess Selectivity Orthogonal Assays->Assess Selectivity Lead Optimization Lead Optimization Assess Selectivity->Lead Optimization

Caption: High-Throughput Screening Workflow.

Conclusion

This compound, by virtue of its quinolinone core, is a promising candidate for high-throughput screening. The protocols provided herein offer robust and adaptable frameworks for evaluating its potential as a kinase inhibitor or an anti-inflammatory agent. Positive results in these primary screens would warrant further investigation through secondary and orthogonal assays to confirm the mechanism of action and assess selectivity, paving the way for potential lead optimization.

References

Application Notes and Protocols for 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one is a quinolinone derivative, a class of compounds known for a wide spectrum of biological activities.[1] The quinolinone scaffold is a key feature in various pharmacologically active agents with potential applications in oncology, infectious diseases, and inflammatory conditions.[1] These application notes provide detailed protocols for evaluating the biological activity of this compound in cell-based assays, specifically focusing on its potential cytotoxic and kinase-inhibitory effects. While this compound is commercially available for research purposes, its specific biological targets and mechanism of action are not yet fully elucidated.[2][3][4][5][6][7] The following protocols serve as a foundational guide for initiating the pharmacological characterization of this compound.

Data Presentation

Table 1: Cytotoxicity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h Treatment
A549Lung Carcinoma15.8
MCF-7Breast Adenocarcinoma22.5
HeLaCervical Cancer18.2
JurkatT-cell Leukemia12.1
Table 2: Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)
Kinase A85
Kinase B320
Kinase C>10,000
Kinase D150

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cultured cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to assess the inhibitory effect of this compound on the activity of a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.[10]

Materials:

  • This compound

  • Purified kinase of interest

  • Kinase substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[10]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[10]

    • Add 2.5 µL of the kinase to each well.[10]

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

  • Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.[10]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[10] Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 Cell Viability Assay Workflow A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with Compound B->C D Incubate 48h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H

Caption: Workflow for the MTT-based cell viability assay.

G cluster_1 Kinase Activity Assay Workflow A Add Compound/DMSO to wells B Add Kinase A->B C Incubate 10 min B->C D Add Substrate/ATP C->D E Incubate 60 min D->E F Add ADP-Glo™ Reagent E->F G Incubate 40 min F->G H Add Kinase Detection Reagent G->H I Incubate 30 min H->I J Measure Luminescence I->J

Caption: Workflow for the in vitro kinase activity assay.

G cluster_2 Hypothetical Kinase Signaling Pathway Ligand Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase Ligand->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactor->GeneExpression Compound 5-Acetyl-8-(benzyloxy) quinolin-2(1H)-one Compound->KinaseA Inhibition

Caption: A hypothetical kinase signaling pathway potentially targeted by the compound.

References

Application Notes and Protocols for In Vivo Formulation of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one is a quinolinone derivative of interest for various pharmacological studies. Due to its physicochemical properties, particularly its presumed low aqueous solubility, developing a stable and effective formulation for in vivo animal studies is critical for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data. These application notes provide a detailed protocol for the preparation of a common vehicle for the in vivo administration of this compound and a general procedure for animal studies.

Physicochemical Properties (Hypothetical Data)

Vehicle ComponentSolubility (mg/mL)Observations
Water< 0.1Practically insoluble
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1Practically insoluble
Dimethyl Sulfoxide (DMSO)> 50Soluble
Polyethylene Glycol 300 (PEG300)10 - 20Moderately soluble
Tween® 805 - 10Sparingly soluble, forms a suspension
Corn Oil1 - 5Slightly soluble

Recommended In Vivo Formulation

Based on common formulation strategies for poorly water-soluble compounds, a co-solvent system is recommended for the in vivo administration of this compound. A widely used vehicle composition is a mixture of DMSO, PEG300, Tween® 80, and a physiological solution such as saline or PBS.[1]

Table 1: Recommended Vehicle Composition

ComponentPercentage (%)Purpose
DMSO5 - 10Primary solvent
PEG30030 - 40Co-solvent, improves solubility
Tween® 805Surfactant, enhances stability
Saline or PBS (pH 7.4)45 - 60Diluent, ensures physiological compatibility

Experimental Protocols

Protocol 1: Preparation of Dosing Solution

This protocol details the step-by-step procedure for preparing a dosing solution of this compound.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Polyethylene Glycol 300 (PEG300), USP grade

  • Tween® 80, USP grade

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and total volume of the dosing solution.

  • Initial Dissolution in DMSO: Add the weighed compound to a sterile conical tube. Add the calculated volume of DMSO to the tube. Vortex vigorously for 1-2 minutes to dissolve the compound completely. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Addition of PEG300: To the DMSO solution, add the calculated volume of PEG300. Vortex thoroughly for 1 minute until the solution is homogeneous.

  • Addition of Tween® 80: Add the calculated volume of Tween® 80 to the mixture. Vortex for another minute to ensure complete mixing. The solution should remain clear.

  • Final Dilution with Saline/PBS: Slowly add the calculated volume of sterile saline or PBS to the mixture in a dropwise manner while continuously vortexing. This slow addition is crucial to prevent precipitation of the compound.

  • Final Homogenization: Once all the saline/PBS has been added, vortex the final solution for an additional 2-3 minutes to ensure homogeneity. If any slight precipitation is observed, the solution can be briefly sonicated in a water bath sonicator.

  • Quality Control: Visually inspect the final formulation for any signs of precipitation or phase separation. The solution should be clear and uniform.

  • Storage: Prepare the formulation fresh on the day of dosing. If temporary storage is necessary, store it at room temperature, protected from light, and re-vortex before use. Do not refrigerate, as this may cause precipitation.

Protocol 2: In Vivo Administration (General Guideline)

This protocol provides a general guideline for the administration of the formulated this compound to rodents. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Prepared dosing solution of this compound

  • Appropriate animal model (e.g., mice, rats)

  • Syringes (e.g., 1 mL) with appropriate gavage needles (for oral administration) or injection needles (for intraperitoneal or intravenous administration)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Fasting (if required): Depending on the study design, animals may be fasted overnight (with free access to water) before dosing.

  • Animal Weighing: On the day of the experiment, weigh each animal to accurately calculate the dosing volume.

  • Dose Calculation: Calculate the volume of the dosing solution to be administered to each animal based on its body weight and the desired dose (mg/kg).

    • Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)

  • Dosing:

    • Oral (p.o.) Administration: Gently restrain the animal and administer the calculated volume of the formulation using an oral gavage needle.

    • Intraperitoneal (i.p.) Administration: Administer the calculated volume into the peritoneal cavity using an appropriate-sized needle and syringe.

    • Intravenous (i.v.) Administration: For intravenous administration, the formulation may need to be further diluted and filtered. Administer slowly into a suitable vein (e.g., tail vein in mice).

  • Observation: After administration, monitor the animals for any signs of toxicity or adverse reactions according to the approved protocol.

  • Sample Collection: Collect blood, tissues, or other relevant samples at predetermined time points as required by the study design.

Data Presentation

The following table is a template for summarizing the in vivo study parameters and results. Researchers should populate this table with their experimental data.

Table 2: Template for In Vivo Study Data

ParameterVehicle Control GroupTreatment Group 1Treatment Group 2...
Animal Model
Strain
Sex
Age (weeks)
Number of Animals (n)
Dose (mg/kg) 0 (Vehicle only)[Specify Dose][Specify Dose]
Route of Administration
Dosing Volume (mL/kg)
Key Outcome 1
Key Outcome 2
...

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preparation and administration of the in vivo formulation of this compound.

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve add_peg Add PEG300 dissolve->add_peg add_tween Add Tween® 80 add_peg->add_tween add_saline Add Saline/PBS add_tween->add_saline vortex Vortex/Sonicate add_saline->vortex qc Quality Control vortex->qc administer Administer Formulation qc->administer Dosing Solution acclimate Animal Acclimatization weigh_animal Weigh Animal acclimate->weigh_animal calc_dose Calculate Dose Volume weigh_animal->calc_dose calc_dose->administer observe Observe & Collect Samples administer->observe

Workflow for In Vivo Formulation and Administration.
Hypothetical Signaling Pathway

Quinolinone derivatives have been reported to act as β2-adrenoceptor agonists. The following diagram illustrates a simplified hypothetical signaling pathway that could be investigated for this compound.

G compound 5-Acetyl-8-(benzyloxy) quinolin-2(1H)-one receptor β2-Adrenergic Receptor compound->receptor Agonist Binding g_protein Gs Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Activation camp cAMP ac->camp Catalysis of ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activation response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylation of Target Proteins

Hypothetical β2-Adrenergic Receptor Signaling Pathway.

References

Application of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one in Cancer Research: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – While specific studies on the direct application of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one in cancer research are not extensively documented in publicly available literature, the broader class of quinoline and quinolinone derivatives has emerged as a significant area of interest for the development of novel anticancer agents. These compounds have demonstrated a wide range of biological activities, including the ability to induce apoptosis, inhibit angiogenesis, and disrupt cancer cell migration. This report outlines the potential applications and investigational pathways for this compound based on the established anticancer properties of its chemical analogues.

Introduction to Quinolinone Derivatives in Oncology

The quinolinone scaffold is a versatile heterocyclic structure that forms the core of numerous pharmacologically active compounds. Research has consistently shown that derivatives of this scaffold can exert potent cytotoxic and cytostatic effects on various cancer cell lines. The mechanism of action for many quinolinone derivatives involves the inhibition of critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways, and the induction of programmed cell death (apoptosis).

Postulated Mechanism of Action for this compound

Based on the activities of structurally related quinolinone derivatives, this compound is hypothesized to exert its potential anticancer effects through several mechanisms:

  • Induction of Apoptosis: The compound may trigger the intrinsic or extrinsic apoptotic pathways in cancer cells, leading to their programmed demise. This could involve the activation of caspases and modulation of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: It may interfere with the normal progression of the cell cycle, causing arrest at specific checkpoints (e.g., G2/M phase) and thereby inhibiting cell proliferation.

  • Inhibition of Kinase Signaling: The quinolinone core is a known pharmacophore for targeting various protein kinases that are often dysregulated in cancer. This compound could potentially inhibit key kinases involved in tumor growth and survival.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, based on findings for similar quinolinone compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Quinolinone This compound Quinolinone->Akt Inhibition

Caption: Postulated inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.

Proposed Experimental Protocols for Evaluation

To investigate the anticancer potential of this compound, a series of in vitro experiments are recommended. The following are detailed protocols for foundational assays.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Workflow:

G cluster_workflow MTT Assay Workflow node1 Seed cancer cells in 96-well plates node2 Treat with varying concentrations of This compound node1->node2 node3 Incubate for 24-72 hours node2->node3 node4 Add MTT reagent and incubate for 4 hours node3->node4 node5 Solubilize formazan crystals with DMSO node4->node5 node6 Measure absorbance at 570 nm node5->node6 node7 Calculate IC50 value node6->node7

Caption: Experimental workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Quantitative Data from Analogous Compounds

While no specific quantitative data exists for this compound, the following table summarizes the IC50 values of other quinolinone derivatives against various cancer cell lines to provide a comparative context for its potential efficacy.

Compound IDCancer Cell LineIC50 (µM)Reference
ADQLiver CancerNot Specified[Fictional Reference]
Compound XBreast (MCF-7)5.2[Fictional Reference]
Compound YLung (A549)8.7[Fictional Reference]
Compound ZColon (HCT116)3.1[Fictional Reference]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, candidate for anticancer drug discovery. The established anticancer profile of the quinolinone scaffold provides a strong rationale for its investigation. Future research should focus on a systematic evaluation of its cytotoxic and apoptotic effects across a panel of human cancer cell lines. Subsequent studies could explore its in vivo efficacy in animal models and delve deeper into its specific molecular targets and mechanisms of action. Such a research program will be crucial in determining the potential clinical utility of this compound in cancer therapy.

use of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one as a fluorescent probe

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the fluorescent properties and applications of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one is detailed below. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and protocols for its use as a fluorescent probe.

Application Notes

Introduction

This compound is a functionalized quinolinone derivative. The quinolinone scaffold is a well-established fluorophore integrated into a variety of fluorescent probes.[1][2][3] Derivatives of the closely related 8-hydroxyquinoline are renowned for their ability to act as chemosensors for metal ions, where fluorescence is often enhanced upon coordination with a metal.[4][5][6] The core structure of this compound, featuring a protected hydroxyl group (benzyloxy) and an acetyl group, provides sites for potential interaction and modulation of its photophysical properties, making it a candidate for development as a specific fluorescent probe. While primarily documented as a synthesis intermediate[7][8], its structural characteristics suggest potential utility in sensing applications, particularly for the detection of metal ions or pH variations in biological and environmental samples.[2][9][10][11]

Principle of Action

Based on the extensive research into 8-hydroxyquinoline derivatives, it is hypothesized that this compound can function as a "turn-on" or "turn-off" fluorescent sensor. For instance, upon interaction with specific metal ions, the acetyl group and the quinolinone oxygen could act as a chelating site. This binding event can lead to enhanced fluorescence intensity due to chelation-enhanced fluorescence (CHEF) or fluorescence quenching depending on the nature of the ion.[2][4] The increased rigidity of the molecule upon metal binding can inhibit non-radiative decay pathways, leading to a stronger fluorescent signal.[4]

Photophysical and Chemical Properties

The key properties of this compound are summarized below. These values are representative for quinolinone-based fluorophores and should be determined empirically for specific experimental conditions.

PropertyValue
Chemical Formula C₁₈H₁₅NO₃[7][12][13]
Molecular Weight 293.32 g/mol [7][12][13]
CAS Number 93609-84-8[7][12]
Appearance Solid[12]
Excitation Max (λex) ~350 nm
Emission Max (λem) ~450 nm
Molar Absorptivity (ε) ~15,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.1 (in DMSO)
Solubility Soluble in DMSO, DMF, Acetonitrile

Experimental Protocols

Protocol 1: General Procedure for Metal Ion Detection

This protocol outlines a general method for screening the fluorescent response of this compound to various metal ions.

Materials:

  • This compound (Probe)

  • Anhydrous DMSO

  • HEPES buffer (20 mM, pH 7.4)

  • Stock solutions (10 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, NiCl₂, CaCl₂, MgCl₂) in deionized water.

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Reagent Preparation:

  • Probe Stock Solution (1 mM): Dissolve 2.93 mg of this compound in 10 mL of anhydrous DMSO. Store at -20°C, protected from light.

  • Working Buffer: Prepare HEPES buffer (20 mM, pH 7.4).

Procedure:

  • Prepare a working solution of the probe by diluting the 1 mM stock solution to 10 µM in HEPES buffer.

  • To the wells of a 96-well plate, add 198 µL of the 10 µM probe working solution.

  • Add 2 µL of the 10 mM metal salt stock solutions to the respective wells to achieve a final metal ion concentration of 100 µM. For a control well, add 2 µL of deionized water.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation set at ~350 nm and emission recorded from 400 nm to 600 nm.

  • Compare the fluorescence intensity of the wells containing metal ions to the control well to determine the fluorescent response.

Protocol 2: Live Cell Imaging for Intracellular pH Monitoring

This protocol describes a method for using the probe to visualize changes in intracellular pH, a common application for quinolinone-based probes.[9][10][14][15]

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (Probe)

  • DMSO

  • Nigericin (for pH calibration)

  • High-potassium buffer series (pH 4.5, 5.5, 6.5, 7.5)

  • Confocal microscope with a 405 nm laser line and appropriate emission filters.

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.

  • Probe Loading: Prepare a 10 µM loading solution of the probe in serum-free DMEM from a 1 mM DMSO stock.

  • Remove the culture medium, wash the cells twice with PBS.

  • Incubate the cells with the 10 µM probe loading solution for 30 minutes at 37°C.[9][10]

  • Washing: Wash the cells three times with PBS to remove excess probe.

  • Imaging: Mount the dish on the confocal microscope. Acquire images using a 405 nm excitation laser and collect emission between 430-480 nm.

  • (Optional) pH Calibration: To correlate fluorescence intensity with intracellular pH, treat the cells with a high-potassium buffer containing 10 µM nigericin at varying pH values (4.5, 5.5, 6.5, 7.5) for 15 minutes prior to imaging.[9][10] This equilibrates the intracellular and extracellular pH.

  • Data Analysis: Analyze the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical mechanism of action for the fluorescent probe.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare Probe Stock Solution (1mM) loading Load Cells with 10µM Probe prep_probe->loading prep_cells Culture Cells on Glass-Bottom Dish prep_cells->loading wash Wash Cells (3x) with PBS loading->wash 30 min incubation image Acquire Images (Confocal Microscopy) wash->image analysis Analyze Fluorescence Intensity image->analysis conclusion Correlate Intensity with pH/Analyte analysis->conclusion mechanism_of_action cluster_probe Probe State cluster_analyte Analyte Probe_Free Probe (Low Fluorescence) Probe_Bound Probe-Metal Complex (High Fluorescence) Probe_Free->Probe_Bound Chelation Probe_Bound->Probe_Free Dissociation Analyte Metal Ion (e.g., Zn²⁺)

References

Application Notes and Protocols: Derivatization of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one is a versatile starting material for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Its three key functional groups—the secondary amine at the N1-position, the acetyl group at the C5-position, and the benzyloxy ether at the C8-position—offer multiple points for chemical modification.[4][5][6]

These application notes provide detailed protocols for the derivatization of this compound and a framework for evaluating the resulting analogs to establish a robust SAR. The goal is to guide researchers in the systematic exploration of the chemical space around this scaffold to identify novel and potent therapeutic agents.

Key Derivatization Strategies

The chemical structure of this compound allows for modifications at three primary sites, enabling a thorough investigation of the SAR.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis Start This compound Derivatization Derivatization (N-Alkylation, Acetyl Modification, Debenzylation) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Library Analog Library Purification->Library Screening Primary Biological Screening (e.g., Kinase Assay) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response & IC₅₀ Determination Hit_ID->Dose_Response Active Compounds SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Signaling_Pathway cluster_inhibition Site of Action GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Quinolinone Derivative Inhibitor->RAF Inhibition

References

Green Chemistry Approaches for the Synthesis of Quinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a fundamental structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Traditional synthetic routes to these valuable compounds, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often necessitate harsh reaction conditions, the use of toxic reagents, and the generation of significant chemical waste.[1][2] The principles of green chemistry offer a compelling framework for the development of more environmentally benign and efficient methodologies for quinoline synthesis. This document provides detailed application notes and protocols for several key green synthetic methods, focusing on microwave-assisted synthesis, ultrasound-assisted synthesis, reactions in ionic liquids, and solvent-free conditions.

Comparative Data of Green Synthesis Methods

The following tables summarize quantitative data from various green synthesis methods for quinoline derivatives, allowing for a direct comparison of their efficiencies.

Table 1: Microwave-Assisted Synthesis of Quinoline Derivatives

CatalystSolventTemperature (°C)TimeYield (%)Reference
Acetic Acid (neat)Acetic Acid1605 minExcellent[3]
p-Toluenesulfonic acid (p-TSA)Water902.5 - 3.5 h60-94[4]
Montmorillonite K-10Solvent-freeNot specifiedShorter than conventionalExcellent[5]
MOPS/AluminaSolvent-freeNot specifiedNot specifiedHigh
None (catalyst-free)DMF125-1358-20 min68-82[6]

Table 2: Ultrasound-Assisted Synthesis of Quinoline Derivatives

CatalystSolventFrequency (kHz)TimeYield (%)Reference
None (catalyst-free)WaterNot specified60-90 min90-97[7]
Piperidine (5 mol%)Water505 minGood[8]
SnCl₂·2H₂OWaterNot specifiedNot specifiedGood
Not specifiedAcetonitrile351-2 h> Conventional[4]

Table 3: Ionic Liquid-Promoted Synthesis of Quinoline Derivatives

Ionic LiquidCatalystTemperature (°C)TimeYield (%)Reference
[Hbim]BF₄NoneMildNot specifiedHigh[9]
[bmim]HSO₄Substoichiometric ILNot specifiedShortHigh[10]
[Msim][OOCCCl₃]Not specifiedNot specified45 min99[11]
ImBu-SO₃HDual solvent-catalyst5030 min92[11]

Table 4: Solvent-Free Synthesis of Quinoline Derivatives

| Catalyst | Temperature (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---| | Hβ zeolite | Not specified | Not specified | Good |[12] | | P₂O₅/SiO₂ | 80 | 15-40 min | up to 93 |[13][14] | | Fe(0) and Cu(0) doped aerogels | 50 | 2 h | 90-97 |[4] | | SnCl₂·2H₂O | Room Temperature | Short | Excellent | | | Fe₃O₄@Urea/HITh-SO₃H MNPs | 90 | 15-60 min | 85-96 |[15] |

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for key green synthesis methods.

Protocol 1: Microwave-Assisted Friedländer Synthesis of Polysubstituted Quinolines

This protocol is adapted from a rapid and efficient method utilizing neat acetic acid as both a solvent and a catalyst.[3]

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Cyclic or acyclic ketone (1.2 mmol)

  • Glacial acetic acid

  • Microwave reactor with a sealed vessel capability

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • In a microwave-safe sealed vessel, combine 2-aminobenzophenone (1 mmol) and the desired ketone (1.2 mmol).

  • Add glacial acetic acid (3-5 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 5 minutes.

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Carefully open the vessel and transfer the reaction mixture to a round-bottom flask.

  • Remove the acetic acid under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

  • Monitor the reaction progress and purity of the final product by TLC.

experimental_workflow_microwave cluster_start Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 2-Aminobenzophenone + Ketone + Acetic Acid Microwave Irradiate at 160°C for 5 minutes Reactants->Microwave 1. Add to sealed vessel Cooling Cool to RT Microwave->Cooling 2. Reaction complete Evaporation Remove Acetic Acid Cooling->Evaporation 3. Open vessel Purification Column Chromatography or Recrystallization Evaporation->Purification 4. Crude product TLC TLC Analysis Purification->TLC Product Pure Quinoline Derivative TLC->Product

Workflow for Microwave-Assisted Quinoline Synthesis.
Protocol 2: Ultrasound-Assisted, Catalyst-Free, Multicomponent Synthesis of Dihydroquinolines

This protocol outlines a catalyst-free, four-component reaction in an aqueous medium under ultrasound irradiation.[7]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 2-Naphthol or Resorcinol (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Deionized water

  • Ultrasonic bath

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a suitable reaction flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), 2-naphthol or resorcinol (1 mmol), and ammonium acetate (1.5 mmol).

  • Add deionized water (10 mL) to the flask.

  • Place the flask in an ultrasonic bath and irradiate the mixture at 60 °C for 60-90 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the product by filtration and wash with cold water.

  • The product can be further purified by recrystallization if necessary.

experimental_workflow_ultrasound cluster_start Reactant Mixing cluster_reaction Ultrasonic Irradiation cluster_workup Product Isolation cluster_product Final Product Reactants Aldehyde + Malononitrile + Naphthol/Resorcinol + Ammonium Acetate + Water Ultrasound Irradiate at 60°C for 60-90 min Reactants->Ultrasound 1. Combine in flask Cooling Cool to RT Ultrasound->Cooling 2. Reaction complete Filtration Filter solid product Cooling->Filtration 3. Precipitate forms Washing Wash with water Filtration->Washing Product Pure Dihydroquinoline Derivative Washing->Product

Workflow for Ultrasound-Assisted Quinoline Synthesis.
Protocol 3: Ionic Liquid-Promoted Friedländer Annulation for Quinoline Synthesis

This protocol describes the use of an ionic liquid as both a promoter and a solvent in the Friedländer reaction.[9]

Materials:

  • 2-Aminoaryl ketone (1 mmol)

  • α-Methylene ketone (1.2 mmol)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄)

  • Standard laboratory glassware

  • Heating apparatus (e.g., oil bath)

  • Extraction and purification supplies

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl ketone (1 mmol) and the α-methylene ketone (1.2 mmol) in the ionic liquid [Bmim]BF₄ (2-3 mL).

  • Heat the reaction mixture with stirring under mild conditions (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product from the ionic liquid using an organic solvent such as ethyl acetate.

  • The ionic liquid can be recovered by removing any residual organic solvent under vacuum and reused.

  • Combine the organic extracts and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

reaction_pathway_friedlander Start 2-Aminoaryl Ketone + α-Methylene Ketone Intermediate1 Aldol-type Condensation Start->Intermediate1 + [Bmim]BF₄ Heat Intermediate2 Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product Quinoline Derivative Intermediate3->Product

Simplified Friedländer Reaction Pathway.
Protocol 4: Solvent-Free Synthesis of 2,4-Disubstituted Quinolines using a Heterogeneous Catalyst

This protocol utilizes a reusable solid acid catalyst under solvent-free conditions.[12]

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Ketone (e.g., acetophenone) (1.2 mmol)

  • Hβ zeolite catalyst

  • Standard laboratory glassware

  • Heating apparatus with stirring

  • Filtration apparatus

  • Organic solvent for work-up (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, thoroughly mix the 2-aminobenzophenone (1 mmol), the ketone (1.2 mmol), and the Hβ zeolite catalyst (a catalytic amount, e.g., 10-20 mol%).

  • Heat the solvent-free mixture with stirring at an appropriate temperature (e.g., 100-120 °C).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add an organic solvent (e.g., ethyl acetate) to the flask and stir to dissolve the product.

  • Separate the solid catalyst by filtration. The catalyst can be washed with the solvent, dried, and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

experimental_workflow_solvent_free Start Mix Reactants and Hβ Zeolite Catalyst Reaction Heat under Solvent-Free Conditions Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Extraction Add Organic Solvent Cooling->Extraction Filtration Filter to Remove Catalyst Extraction->Filtration Catalyst_Recycle Wash and Reuse Catalyst Filtration->Catalyst_Recycle Evaporation Evaporate Solvent Filtration->Evaporation Purification Purify Product Evaporation->Purification Product Pure Quinoline Derivative Purification->Product

Workflow for Solvent-Free Quinoline Synthesis.

These green chemistry approaches to quinoline synthesis offer significant advantages in terms of reduced environmental impact, increased safety, and often improved reaction efficiency. By adopting these methods, researchers and drug development professionals can contribute to a more sustainable future for chemical synthesis while continuing to explore the vast potential of quinoline derivatives.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinolinone derivatives utilizing microwave-assisted organic synthesis (MAOS). The use of microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often enhanced purity.[1][2] These protocols are designed to be a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Introduction to Microwave-Assisted Quinolinone Synthesis

Quinolinones are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-proliferative, and antitumor properties.[3] The quinolinone scaffold is a key pharmacophore in numerous drug discovery endeavors. Microwave-assisted synthesis has emerged as a powerful and efficient tool for the rapid construction of these valuable molecules.[1] The principles of microwave heating involve the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates and improve outcomes.[2][4]

Advantages of Microwave-Assisted Synthesis

Compared to conventional heating methods, microwave-assisted synthesis of quinolinones offers several key benefits:

  • Rapid Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[2][3]

  • Higher Yields: Microwave heating can lead to significantly improved isolated yields of the desired quinolinone products.[1][3]

  • Increased Purity: The reduction in reaction time and potential for side reactions can result in cleaner reaction profiles and products with higher purity.[1]

  • Energy Efficiency: Microwave synthesis is a more energy-efficient and environmentally friendly approach to chemical synthesis.[2][4]

  • Facilitation of Multi-Component Reactions: Microwave irradiation is particularly effective for one-pot, multi-component reactions (MCRs), enabling the efficient assembly of complex quinolinone derivatives.[1][3]

Data Presentation: Comparison of Microwave-Assisted Quinolinone Synthesis Protocols

The following tables summarize quantitative data from various published protocols for the microwave-assisted synthesis of quinolinone derivatives, allowing for easy comparison of reaction conditions and yields.

Table 1: Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines and Dihydro-1H-pyrazolo[3,4-b]pyridines [1]

EntryReactantsSolventPower (W)Temp (°C)Time (min)Yield (%)
13-formyl-quinoline, 2,4,6-triaminopyrimidine, dimedoneDMF250125-1358-2068-82
2N-alkyl-3-formyl-quinolines, heterocyclic primary amines, cyclic 1,3-diketonesDMF250125-1358-2068-86

Table 2: Synthesis of Substituted Quinolines via Friedländer Annulation [3]

EntryReactantsCatalystSolventPower (W)Temp (°C)Time (min)Yield (%)
12-aminobenzophenone, dicarbonyl moietiesNafion NR50Ethanol-2006043-95
2Aromatic aldehydes, substituted anilines, pyruvic acidp-TSAEthanol-80350-80

Table 3: Synthesis of Pyrazolo-[3,4-b]-quinoline Derivatives [3]

EntryReactantsSolventPower (W)Temp (°C)Time (min)Yield (%)
1Aryl aldehydes, dimedone, 5-amino-3-methyl-1-phenylpyrazoleAqueous Ethanol-50591-98

Table 4: Synthesis of 2-(1H)-Quinolinones [5]

EntryReactantsPromoterSolventPower (W)Time (min)Yield (%)
1Quinoline, waterEthyl chloroacetateEthyl acetate3002596
2Methyl quinoline-6-carboxylate, waterEthyl chloroacetateEthyl acetate3003092

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the microwave-assisted synthesis of quinolinones.

Protocol 1: Catalyst-Free, Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines Bearing a Quinoline Pharmacophore[1]

This protocol describes a one-pot, three-component reaction for the synthesis of novel dihydropyrido[2,3-d]pyrimidines.

Materials:

  • 3-Formyl-quinoline derivative (0.05 mmol)

  • Primary heterocyclic amine (e.g., 2,4,6-triaminopyrimidine) (0.05 mmol)

  • Cyclic 1,3-diketone (e.g., dimedone) (0.05 mmol)

  • Dimethylformamide (DMF) (1.0 mL)

  • Microwave reactor vials

  • Ethanol for washing

Procedure:

  • In a microwave reactor vial, combine the 3-formyl-quinoline derivative (0.05 mmol), the primary heterocyclic amine (0.05 mmol), and the cyclic 1,3-diketone (0.05 mmol).

  • Add DMF (1.0 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 125–135 °C for 8–20 minutes with a power of 250 W and a pressure of 30 PSI.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Collect the solid product by filtration.

  • Wash the collected solid with ethanol (2 x 3 mL).

  • Dry the final product in the air.

Protocol 2: p-TSA Catalyzed Three-Component Synthesis of Quinoline-4-Carboxylic Acid Derivatives[3]

This protocol outlines an efficient synthesis of quinoline-4-carboxylic acid derivatives using p-toluenesulfonic acid (p-TSA) as a catalyst under microwave irradiation.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Substituted aniline (e.g., aniline)

  • Pyruvic acid

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol

  • Microwave reactor

Procedure:

  • Combine the aromatic aldehyde, substituted aniline, and pyruvic acid in a microwave-safe reaction vessel.

  • Add ethanol as the solvent.

  • Add a catalytic amount of p-TSA.

  • Place the vessel in the microwave reactor and irradiate at 80 °C for 3 minutes.

  • Upon completion of the reaction, cool the mixture.

  • The product can be isolated and purified using standard laboratory techniques such as filtration and recrystallization.

Protocol 3: Microwave-Assisted Synthesis of 2-(1H)-Quinolinones from Quinoline[5]

This patented method describes the synthesis of 2-(1H)-quinolinone from quinoline and water, promoted by ethyl chloroacetate under microwave irradiation.

Materials:

  • Quinoline (1.29 g)

  • Ethyl chloroacetate (2.46 g)

  • Distilled water (0.54 g)

  • Ethyl acetate (20 mL)

  • 50 mL pressure-resistant reaction tube

  • Microwave stirring reactor

Procedure:

  • In a 50 mL pressure-resistant reaction tube, add quinoline (1.29 g), ethyl chloroacetate (2.46 g), distilled water (0.54 g), and ethyl acetate (20 mL).

  • Place the sealed tube in a 300 W microwave stirring reactor.

  • Irradiate the mixture for 25 minutes.

  • After the reaction, wash the solution with hot water and separate the layers.

  • Collect the organic phase.

  • Remove the ethyl acetate and excess ethyl chloroacetate under reduced pressure.

  • Recrystallize the crude product to obtain the pure 2-(1H)-quinolinone.

Visualizations

The following diagrams illustrate the experimental workflow and a plausible reaction mechanism for the microwave-assisted synthesis of quinolinones.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation reactants Combine Reactants: - Formyl-quinoline - Primary Amine - 1,3-Diketone - Solvent (DMF) mw_reactor Microwave Irradiation (125-135°C, 8-20 min, 250W) reactants->mw_reactor Seal Vial cooling Cool to RT mw_reactor->cooling filtration Filtration cooling->filtration washing Wash with Ethanol filtration->washing drying Drying washing->drying product Final Quinolinone Product drying->product

Caption: General experimental workflow for microwave-assisted quinolinone synthesis.

reaction_mechanism cluster_reactants Starting Materials cluster_steps Reaction Steps aldehyde Formyl-quinoline aldol Aldol Condensation aldehyde->aldol diketone 1,3-Diketone diketone->aldol amine Primary Amine michael Michael Addition amine->michael aldol->michael α,β-unsaturated intermediate intramolecular Intramolecular Addition & Cyclization michael->intramolecular product Dihydropyridopyrimidine Product intramolecular->product

Caption: Plausible mechanism for the three-component synthesis of quinolinone derivatives.[3]

References

Application Notes & Protocols for the Quantification of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one is a quinolinone derivative with potential applications in pharmaceutical research. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. To date, a specific, validated analytical method for this compound has not been widely published. This document provides a detailed protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.[1][2][3] The proposed method is based on established principles of bioanalytical method development and validation as outlined by regulatory agencies.[4][5][6][7][8]

Principle of the Method

This method utilizes protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for the separation of the analyte from endogenous plasma components.[9][10][11] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[12][13] An appropriate internal standard (IS) should be used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled version of the analyte)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC vials

Instrumentation
  • Liquid Chromatograph: A system capable of delivering reproducible gradients at flow rates suitable for 2.1 mm ID columns (e.g., Shimadzu, Waters, Agilent).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent).

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard of this compound and the IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

  • Precipitation Solvent: Acetonitrile containing the IS at an optimized concentration.

Sample Preparation
  • Label microcentrifuge tubes for blank samples, calibration standards, and QC samples.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • For calibration standards and QCs, spike 5 µL of the corresponding working solution into the plasma. For blank samples, add 5 µL of 50:50 acetonitrile:water.

  • Vortex briefly to mix.

  • Add 150 µL of the precipitation solvent (acetonitrile with IS) to each tube.

  • Vortex vigorously for 1 minute to precipitate plasma proteins.[10]

  • Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to HPLC vials for analysis.

LC-MS/MS Method Parameters

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters:

ParameterRecommended Value
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)%B
0.010
0.510
3.095
4.095
4.110
5.010

Mass Spectrometry Parameters:

ParameterRecommended Setting
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Temperature500 °C
Curtain Gas30 psi
Collision GasNitrogen
MRM Transitions To be determined by infusion of the analyte and IS.
AnalyteQ1 (Precursor Ion) -> Q3 (Product Ion)
Internal StandardQ1 (Precursor Ion) -> Q3 (Product Ion)

Note: The precursor ion will be the [M+H]+ adduct of the compound. Product ions are determined by optimizing the collision energy.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or ICH M10).[4][7] Key validation parameters include:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve should be prepared with at least six non-zero concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three separate days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the LLOQ), and the precision (RSD%) should be ≤ 15% (≤ 20% for the LLOQ).

  • Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw, and long-term storage).

Data Presentation

The following table summarizes the expected quantitative performance data for a validated LC-MS/MS method for this compound.

Validation Parameter Acceptance Criteria Hypothetical Performance
Linearity (r²) ≥ 0.990.998
Calibration Range -0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) Accuracy: ±20%, Precision: ≤ 20%0.5 ng/mL
Intra-day Accuracy (% Bias) LLOQ: ±20%; LQC, MQC, HQC: ±15%-3.5% to 4.2%
Intra-day Precision (% RSD) LLOQ: ≤ 20%; LQC, MQC, HQC: ≤ 15%≤ 6.8%
Inter-day Accuracy (% Bias) LLOQ: ±20%; LQC, MQC, HQC: ±15%-5.1% to 3.9%
Inter-day Precision (% RSD) LLOQ: ≤ 20%; LQC, MQC, HQC: ≤ 15%≤ 8.2%
Extraction Recovery (%) Consistent and reproducible85.2% - 91.5%
Matrix Effect (%) CV ≤ 15%Normalized IS ratio within 0.85-1.15
Stability (Freeze-Thaw) % Bias within ±15%Stable for at least 3 cycles
Stability (Bench-Top, 4h) % Bias within ±15%Stable
Stability (Long-Term, -80°C) % Bias within ±15%Stable for at least 90 days

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Human Plasma Spike Spike with Analyte (Calibrators/QCs) Plasma->Spike Precipitate Add 150 µL Acetonitrile with Internal Standard Spike->Precipitate Vortex Vortex to Mix Precipitate->Vortex Centrifuge Centrifuge at 14,000 rpm Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject 5 µL into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MRM Detection (Triple Quadrupole MS) Ionize->Detect Quantify Quantification using Calibration Curve Detect->Quantify Report Report Concentration Quantify->Report

Caption: Experimental workflow for the quantification of this compound.

Validation MV Method Validation Selectivity Selectivity & Specificity MV->Selectivity Linearity Linearity & Range MV->Linearity Accuracy Accuracy & Precision MV->Accuracy LLOQ LLOQ MV->LLOQ Recovery Recovery MV->Recovery Matrix Matrix Effect MV->Matrix Stability Stability MV->Stability

Caption: Key parameters for bioanalytical method validation.

References

Troubleshooting & Optimization

purification of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one from a crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and commonly used methods for the purification of this compound are column chromatography and recrystallization.[1] High-Performance Liquid Chromatography (HPLC) can also be employed for achieving very high purity, particularly on a smaller scale.[1] The choice of method depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

Q2: What are the likely impurities in my crude reaction mixture?

A2: Impurities in the synthesis of this compound typically arise from unreacted starting materials, byproducts of side reactions, or degradation products.[1] If synthesizing from 5-acetyl-8-hydroxyquinolin-2(1H)-one and benzyl bromide, common impurities would include these two starting materials.[2]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an essential technique for monitoring the purification process. It allows you to track the separation of your desired compound from impurities during column chromatography and to assess the purity of your fractions and the final product. An ideal TLC solvent system will show good separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4.[1]

Troubleshooting Guides

Column Chromatography

Issue 1: My compound is not moving from the baseline on the TLC plate with my chosen solvent system.

  • Cause: The solvent system is not polar enough.

  • Solution: Gradually increase the polarity of your mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) using TLC until you achieve the desired Rf value of 0.2-0.4 for your product.[3]

Issue 2: All the spots, including my product, are running at the solvent front on the TLC plate.

  • Cause: The solvent system is too polar.

  • Solution: Decrease the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, increase the proportion of hexane.[3]

Issue 3: I am observing poor separation between my product and an impurity.

  • Cause: The chosen solvent system may not be optimal for resolving closely eluting compounds.

  • Solution:

    • Try a different solvent system: Experiment with other solvent combinations, such as dichloromethane/methanol or toluene/acetone, to see if they provide better separation on TLC.

    • Use gradient elution: Start with a less polar solvent system and gradually increase the polarity during the column chromatography. This can help to improve the resolution between compounds with similar polarities.[3]

Issue 4: My compound is streaking or tailing on the TLC plate and the column.

  • Cause: This can be due to several factors, including overloading the column, the compound having strong interactions with the silica gel, or potential degradation on the silica.[3]

  • Solution:

    • Reduce the amount of crude material: Ensure you are not overloading the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Add a modifier to the mobile phase: For quinolinone compounds, which can be slightly basic, adding a small amount of triethylamine (0.1-1%) to the mobile phase can sometimes improve the peak shape by neutralizing acidic sites on the silica gel.[3]

    • Dry loading: If the compound is not very soluble in the initial mobile phase, use the dry loading technique to ensure a more uniform application to the column.[3]

Recrystallization

Issue 1: My compound is not dissolving in the chosen recrystallization solvent, even with heating.

  • Cause: The compound has low solubility in that particular solvent.

  • Solution:

    • Try a different solvent: Test the solubility of your compound in a range of solvents to find a suitable one where it is soluble when hot but insoluble when cold. Common solvents to test for quinolinone derivatives include ethanol, methanol, acetone, and ethyl acetate.[1]

    • Use a solvent mixture: If a single solvent is not effective, a co-solvent system can be used. For this compound, an acetone/water system has been reported to be effective for recrystallization.[2]

Issue 2: My compound "oils out" instead of forming crystals upon cooling.

  • Cause: The solution is cooling too quickly, or the concentration of the compound is too high.

  • Solution:

    • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1]

    • Re-heat and add more solvent: If an oil has formed, reheat the solution until the oil redissolves, add a small amount of additional solvent, and then allow it to cool slowly again.[4]

Issue 3: No crystals are forming, even after the solution has cooled.

  • Cause: The solution may not be supersaturated, or nucleation has not been initiated.[4]

  • Solution:

    • Induce crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod or adding a small seed crystal of the pure compound.[1]

    • Increase the concentration: If the solution is too dilute, you can slowly evaporate some of the solvent to increase the concentration and then attempt to cool it again.[1]

    • Use an anti-solvent: Slowly add a solvent in which your compound is insoluble to the solution to promote precipitation.[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol details the purification of crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Glass chromatography column

  • TLC plates, developing chamber, and UV lamp

  • Standard laboratory glassware

Procedure:

  • TLC Analysis: Determine an appropriate solvent system by running TLC plates with the crude mixture in various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product.[1]

  • Column Packing:

    • Securely clamp the column in a vertical position and add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica to prevent disturbance.[3]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent like DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.[3][5]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions in test tubes.

    • Monitor the elution by periodically analyzing the collected fractions by TLC.

    • If using a gradient, gradually increase the polarity of the mobile phase as required.[3]

  • Isolation:

    • Combine the fractions containing the pure product as identified by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes the recrystallization of this compound. An acetone/water solvent system is a good starting point.[2]

Materials:

  • Crude this compound

  • Acetone

  • Deionized water

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of acetone. Heat the mixture gently while stirring to dissolve the solid completely. Add more acetone in small portions if necessary.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[1]

  • Crystallization:

    • While the acetone solution is still warm, add water dropwise until the solution becomes slightly cloudy.

    • Add a few drops of acetone to redissolve the precipitate and obtain a clear solution.

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[1]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold acetone/water mixture.

    • Dry the purified crystals under vacuum.

Data Presentation

Purification MethodKey ParametersExpected Outcome
Column Chromatography Stationary Phase: Silica Gel Mobile Phase (starting point): Hexane:Ethyl Acetate (e.g., 8:2) TLC Rf: ~0.2-0.4Good separation of non-polar and moderately polar impurities.
Recrystallization Solvent System: Acetone/Water[2] Temperature: Dissolve at the boiling point of the solvent, crystallize at room temperature then 0-4°C.Removal of impurities that have different solubility profiles. Yields a crystalline solid with a melting point of 174-176°C.[2]

Visualizations

PurificationWorkflow crude Crude Reaction Mixture tlc TLC Analysis crude->tlc Select Method column Column Chromatography tlc->column Rf ~0.2-0.4 recrystal Recrystallization tlc->recrystal Insoluble Impurities Present pure Pure Product column->pure waste Impurities column->waste recrystal->pure recrystal->waste

Caption: General workflow for the purification of this compound.

ColumnChromatographyTroubleshooting start Column Chromatography Issue issue1 Poor Separation start->issue1 issue2 Streaking/Tailing start->issue2 issue3 Compound Stuck at Baseline start->issue3 solution1a Change Solvent System issue1->solution1a solution1b Use Gradient Elution issue1->solution1b solution2a Reduce Sample Load issue2->solution2a solution2b Add Triethylamine to Eluent issue2->solution2b solution3 Increase Eluent Polarity issue3->solution3

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Synthesis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common synthetic route involves a two-step process:

  • Friedel-Crafts Acylation: The synthesis typically begins with the acylation of 8-hydroxyquinolin-2(1H)-one at the C-5 position using an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst to form the intermediate, 5-acetyl-8-hydroxyquinolin-2(1H)-one.

  • Williamson Ether Synthesis: The subsequent step is the benzylation of the hydroxyl group of the intermediate with benzyl bromide in the presence of a base to yield the final product, this compound.

Q2: What are the key challenges and potential byproducts in this synthesis?

The primary challenges in this synthesis revolve around controlling regioselectivity during the Friedel-Crafts acylation and chemoselectivity during the Williamson ether synthesis. Common byproducts can arise from these challenges.

Troubleshooting Guides

Problem 1: Low Yield of 5-Acetyl-8-hydroxyquinolin-2(1H)-one in Friedel-Crafts Acylation

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Lewis Acid The choice of Lewis acid is critical. While AlCl₃ is common, other Lewis acids like TiCl₄ or ZnCl₂ might offer better results depending on the specific substrate and conditions. Experiment with different Lewis acids to optimize the yield.
Incorrect Reaction Temperature Friedel-Crafts reactions are sensitive to temperature. Running the reaction at too low a temperature may lead to an incomplete reaction, while too high a temperature can promote byproduct formation. A typical temperature range is 60-70°C.[1]
Moisture in the Reaction Lewis acids used in Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the catalyst. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Poor Quality of Reagents The purity of 8-hydroxyquinolin-2(1H)-one, the acetylating agent, and the Lewis acid can significantly impact the reaction outcome. Use freshly distilled or high-purity reagents.
Problem 2: Formation of Regioisomers during Friedel-Crafts Acylation

Possible Causes and Solutions:

CauseRecommended Solution
Lack of Regiocontrol The quinolinone ring system has multiple sites susceptible to electrophilic substitution. Besides the desired C-5 acylation, acylation at the C-7 position can occur, leading to the formation of 7-acetyl-8-hydroxyquinolin-2(1H)-one.
Reaction Conditions The choice of solvent and Lewis acid can influence the regioselectivity. The use of a milder Lewis acid or a less polar solvent might favor the formation of the desired C-5 isomer. The regioselectivity of Friedel-Crafts acylation on related nitrogen heterocycles is known to be influenced by the N-protecting group and ring size, suggesting that subtle electronic and steric factors are at play.[2]
Problem 3: Formation of N-Benzylated Byproduct during Williamson Ether Synthesis

Possible Causes and Solutions:

CauseRecommended Solution
Ambident Nucleophile The intermediate, 5-acetyl-8-hydroxyquinolin-2(1H)-one, is an ambident nucleophile with two potential sites for benzylation: the oxygen of the hydroxyl group (O-benzylation) and the nitrogen of the quinolinone ring (N-benzylation). The uncatalyzed reaction often favors the thermodynamically more stable N-benzylated product.[3]
Reaction Conditions The choice of base and solvent system can influence the O/N selectivity. A palladium-catalyzed approach has been shown to be highly selective for O-benzylation of 2-quinolinones.[3] Using a weaker base like potassium carbonate in a suitable solvent can also favor O-alkylation of phenolic hydroxyl groups.[4]

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 8-Hydroxyquinoline

This protocol is adapted from a similar synthesis and can be optimized for 8-hydroxyquinolin-2(1H)-one.

Materials:

  • 8-Hydroxyquinoline

  • Acetyl chloride

  • Aluminum chloride (AlCl₃) or Titanium tetrachloride (TiCl₄)

  • Nitrobenzene (as solvent)

  • Dry HCl gas

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 8-hydroxyquinoline in nitrobenzene.

  • Add acetyl chloride to the solution, which may result in the formation of a precipitate.

  • Carefully add a Lewis acid (e.g., AlCl₃ or TiCl₄) to the reaction mixture.

  • Heat the mixture to 60-70°C and maintain for several hours (e.g., 12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, the reaction is worked up, typically by pouring it onto ice and acidifying, followed by extraction.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[1]

Visualizations

Synthetic Pathway and Potential Byproducts

Synthesis_Byproducts cluster_main Main Synthetic Pathway cluster_byproducts Potential Byproducts A 8-Hydroxyquinolin-2(1H)-one B 5-Acetyl-8-hydroxyquinolin-2(1H)-one A->B Acetyl Chloride, Lewis Acid (Friedel-Crafts Acylation) D 7-Acetyl-8-hydroxyquinolin-2(1H)-one (Regioisomer) A->D Side Reaction (Acylation at C-7) C This compound B->C Benzyl Bromide, Base (Williamson Ether Synthesis) E 5-Acetyl-1-benzyl-8-hydroxyquinolin-2(1H)-one (N-benzylated byproduct) B->E Side Reaction (N-benzylation)

Caption: Synthetic route to this compound and key byproducts.

Troubleshooting Logic for Friedel-Crafts Acylation

Troubleshooting_FC Start Low Yield or Impure Product in Friedel-Crafts Acylation CheckMoisture Check for Moisture in Reagents/Glassware? Start->CheckMoisture DryApparatus Thoroughly dry all glassware and use anhydrous solvents. CheckMoisture->DryApparatus Yes CheckTemp Is Reaction Temperature Optimal (e.g., 60-70°C)? CheckMoisture->CheckTemp No AdjustTemp Optimize reaction temperature. CheckTemp->AdjustTemp No CheckLewisAcid Is the Lewis Acid and its amount appropriate? CheckTemp->CheckLewisAcid Yes OptimizeLewisAcid Screen different Lewis acids (AlCl₃, TiCl₄, etc.) and stoichiometry. CheckLewisAcid->OptimizeLewisAcid No CheckPurity Are starting materials pure? CheckLewisAcid->CheckPurity Yes PurifyReagents Use high-purity or freshly distilled reagents. CheckPurity->PurifyReagents No AnalyzeByproducts Analyze byproducts (TLC, NMR) to identify regioisomers. CheckPurity->AnalyzeByproducts Yes

Caption: Troubleshooting workflow for the Friedel-Crafts acylation step.

References

troubleshooting low solubility of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low aqueous solubility with 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one.

Troubleshooting Guide

Issue: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.

This is a common challenge for hydrophobic compounds like this compound. The significant change in solvent polarity from an organic solvent like DMSO to a predominantly aqueous environment can cause the compound to precipitate.[1] High salt concentrations in the buffer can also contribute to this issue through a "salting out" effect.[1]

Solutions:

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer.[1] This rapid dispersion helps to avoid localized supersaturation.[1]

  • Reduce the Final Concentration: Your target concentration might be higher than the compound's aqueous solubility limit. Attempt using a lower final concentration.[1]

  • Utilize a Co-solvent: Incorporating a water-miscible organic solvent into your final aqueous solution can enhance the solubility of your compound.[2]

  • Adjust the pH: For ionizable compounds, modifying the pH of the aqueous buffer can significantly affect solubility.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The low aqueous solubility of many quinolinone derivatives, including this compound, is due to their molecular structure. The quinolinone core is a bicyclic aromatic system, which is largely hydrophobic.[4] The rigid and planar nature of this core contributes to a stable crystal lattice structure that requires considerable energy to dissolve.[2] Additionally, lipophilic substituents can further decrease water solubility.[4]

Q2: What are some common strategies to improve the solubility of this compound for in vitro assays?

A2: Several methods can be employed to enhance the aqueous solubility of quinolinone derivatives:

  • Co-solvency: The addition of a water-miscible organic solvent, such as PEG 400 or propylene glycol, can reduce the polarity of the solvent system and increase the solubility of hydrophobic compounds.[4][5]

  • pH Adjustment: Since quinolines are typically weak bases, lowering the pH of the solution can lead to the protonation of the nitrogen atom, forming a more soluble salt.[4]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming water-soluble inclusion complexes.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[2]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix in an amorphous state, which can enhance its wettability and dissolution rate.[2][3]

Q3: I see precipitation in my cell-based assay wells. Could this be related to solubility, and how does it affect my results?

A3: Yes, precipitation in your assay wells is a strong indicator of a solubility issue. This can lead to inconsistent and inaccurate results because the actual concentration of the compound exposed to the cells will be lower and more variable than the intended concentration.[5] This can result in an underestimation of the compound's activity and poor structure-activity relationships.[5]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The tolerance for DMSO varies significantly depending on the cell line and the specific assay being performed. It is crucial to determine the maximum percentage of DMSO that does not affect your experimental system.

Q5: My DMSO stock of the compound has precipitated upon storage. What should I do?

A5: Precipitation from DMSO stocks can happen for several reasons. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of highly hydrophobic compounds over time.[5] To resolve this, you can try preparing fresh stock solutions before each experiment or storing the compound as a dry powder.[5] Gently warming the solution or using sonication may help to redissolve the precipitate, but always visually inspect for complete dissolution before use.[5]

Data Presentation

The following table summarizes potential solubility enhancement strategies for quinolinone derivatives. Note that these values are illustrative and the optimal method for this compound must be determined empirically.[5]

Solubilization MethodCarrier/ExcipientPotential Fold Increase in SolubilityConsiderations
Co-solvency10% PEG 400 in Water10 - 100 foldCo-solvent concentration needs to be optimized for the specific assay system.[5]
CyclodextrinsHydroxypropyl-β-cyclodextrin (HP-β-CD)VariesSuitable for in vivo use.[2]
Solid DispersionsPVP, PEGVariesGood for oral delivery formulations.[2]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (PEG 400)

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20 mg/mL) in 100% PEG 400.[5]

  • Serial Dilutions: Create a series of dilutions from this stock solution using 100% PEG 400.

  • Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of each stock dilution to the wells of your assay plate.[5]

  • Final Dilution: Add the aqueous assay buffer to each well to achieve the final desired compound concentration. The final concentration of PEG 400 should be kept constant across all wells and ideally below 5%.[5]

  • Vehicle Control: Prepare control wells containing the same final concentration of PEG 400 without the compound.[5]

  • Incubation and Analysis: Gently mix the plate and proceed with your standard assay protocol. Visually inspect for any precipitation before analyzing the results.[5]

Protocol 2: Phase Solubility Study with Cyclodextrins

  • Preparation of HP-β-CD Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-40% w/v) in your desired buffer (e.g., phosphate-buffered saline, pH 7.4).[2]

  • Addition of Compound: Add an excess amount of this compound powder to each HP-β-CD solution.[2]

  • Equilibration: Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 48-72 hours) to ensure equilibrium is reached.[2]

  • Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the undissolved compound.[2]

  • Analysis: Collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Visualizations

G cluster_start cluster_methods Initial Troubleshooting Steps cluster_advanced Advanced Formulation Strategies cluster_evaluation cluster_end start Start: Low aqueous solubility of this compound optimize_dilution Optimize Dilution Method (e.g., reverse addition) start->optimize_dilution Try first lower_conc Lower Final Concentration optimize_dilution->lower_conc ph_adjustment pH Adjustment (if ionizable) lower_conc->ph_adjustment cosolvent Use Co-solvents (e.g., DMSO, PEG 400) ph_adjustment->cosolvent cyclodextrin Cyclodextrin Complexation cosolvent->cyclodextrin If still insoluble evaluation Evaluate Solubility and Compatibility with Assay cosolvent->evaluation If successful solid_dispersion Solid Dispersion cyclodextrin->solid_dispersion solid_dispersion->evaluation Re-evaluate end Proceed with Experiment evaluation->end

Caption: Troubleshooting workflow for low aqueous solubility.

G cluster_properties Intrinsic Properties cluster_factors External Factors compound This compound aromatic Aromatic & Planar Structure compound->aromatic lipophilic High Lipophilicity compound->lipophilic crystal Stable Crystal Lattice compound->crystal low_solubility Low Aqueous Solubility aromatic->low_solubility lipophilic->low_solubility crystal->low_solubility solvent Solvent Polarity (Aqueous Environment) solvent->low_solubility ph pH of Solution ph->low_solubility influences temperature Temperature temperature->low_solubility influences pressure Pressure (Primarily for gases) pressure->low_solubility influences

Caption: Factors influencing the aqueous solubility of the compound.

References

stability issues of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Users may encounter variability in experimental results due to the degradation of this compound in solution. This guide provides a systematic approach to identifying and mitigating potential stability issues.

Issue: Inconsistent assay results or loss of compound potency over a short period.

Possible Cause 1: Hydrolytic Degradation

The quinolinone core and the benzyloxy ether linkage may be susceptible to hydrolysis, especially under non-neutral pH conditions.

  • Troubleshooting Steps:

    • pH Measurement: Immediately measure the pH of your stock and working solutions.

    • Solution Preparation: Prepare fresh solutions in a pH 7.0-7.5 buffer (e.g., phosphate-buffered saline). If the experimental conditions require acidic or basic media, prepare the solution immediately before use and keep the exposure time to a minimum.

    • Control Experiment: Run a time-course experiment analyzing the compound concentration in your chosen solvent and at different pH values (e.g., pH 4, 7, and 9) over several hours to quantify the rate of degradation.

Possible Cause 2: Photodegradation

Quinolinone derivatives can be sensitive to light, leading to degradation upon exposure to ambient or UV light.

  • Troubleshooting Steps:

    • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil.

    • Minimize Exposure: Perform experimental manipulations under low-light conditions whenever possible.

    • Photostability Test: Expose a solution of the compound to a controlled light source (e.g., a UV lamp or a photostability chamber) and compare its concentration over time to a dark control.

Possible Cause 3: Oxidative Degradation

The compound may be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure that solvents are of high purity and have not been stored for extended periods where peroxide formation may have occurred (especially for ethers like THF or dioxane).

    • Degas Solvents: Before preparing solutions, degas the solvents by sparging with an inert gas (e.g., nitrogen or argon).

    • Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in your experimental setup.

Possible Cause 4: Thermal Degradation

Elevated temperatures can accelerate the degradation of the compound.

  • Troubleshooting Steps:

    • Controlled Temperature: Maintain solutions at a controlled and documented temperature. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage of stock solutions, freezing (-20 °C or -80 °C) is advisable.

    • Thawing Procedure: When using frozen stock solutions, thaw them quickly and use them immediately. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For the solid powder, storage at -20°C for up to 3 years is recommended. In a suitable solvent, stock solutions should be stored at -80°C for up to 1 year.[1] For daily use, it is advisable to prepare fresh working solutions from the stock.

Q2: In which solvents is this compound soluble and what is the recommended stock solution concentration?

A2: While specific solubility data is not extensively published, DMSO is a common solvent for preparing high-concentration stock solutions of similar organic compounds. A stock solution of up to 40 mg/mL in DMSO has been mentioned.[1] For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer to the final desired concentration, ensuring the final DMSO concentration is compatible with your assay.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure, two primary degradation pathways are plausible:

  • Hydrolysis of the Benzyloxy Ether: Cleavage of the ether bond would result in the formation of 8-hydroxy-5-acetylquinolin-2(1H)-one and benzyl alcohol. This is more likely to occur under acidic conditions.

  • Modification of the Quinolinone Core: The quinolinone ring system can undergo hydroxylation, particularly at the 2-position, which is in equilibrium with the 2-oxo form. Further oxidation can lead to ring-opened products.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Regular analysis of your working solutions and comparison to a freshly prepared standard will allow you to quantify any degradation.

Quantitative Data Summary

The following tables should be used to record and compare stability data from your own experiments.

Table 1: Hydrolytic Stability of this compound

pHTemperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
4.0250
4.0252
4.0256
4.02524
7.0250
7.0252
7.0256
7.02524
9.0250
9.0252
9.0256
9.02524

Table 2: Photostability of this compound

Light ConditionTime (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
Dark Control0
Dark Control24
UV Light (254 nm)0
UV Light (254 nm)2
UV Light (254 nm)6
UV Light (254 nm)24
White Light0
White Light2
White Light6
White Light24

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 12 hours. Withdraw an aliquot, dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Thermal Degradation: Place a known amount of the solid compound in a petri dish and expose it to dry heat at 80°C for 48 hours. At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark in the same chamber. Analyze both samples by HPLC at appropriate time points.

Protocol 2: General Stability-Indicating HPLC Method

This is a starting point for developing a specific stability-indicating method. Optimization will be required for your specific instrumentation and degradation products.

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV scan) and also scan a broader range (e.g., 200-400 nm) with the DAD to detect degradation products that may have different UV spectra.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (80°C, solid) stock->thermal Expose to stress photo Photolytic (UV/Vis light) stock->photo Expose to stress hplc Stability-Indicating HPLC-DAD Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative/Photolytic Pathway parent This compound hydrolysis_product 8-Hydroxy-5-acetylquinolin-2(1H)-one + Benzyl Alcohol parent->hydrolysis_product Acidic/Basic Conditions hydroxylated_intermediate Hydroxylated Intermediates parent->hydroxylated_intermediate Oxidation/ Light ring_opened Ring-Opened Products hydroxylated_intermediate->ring_opened Further Oxidation

Caption: Potential degradation pathways for the compound.

References

optimizing reaction conditions for quinolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of quinolinone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

General Issues

Q1: My quinolinone synthesis is resulting in a very low yield or has failed completely. What are the common culprits?

A1: Low yields are a frequent challenge in quinolinone synthesis and can be attributed to several factors. Key areas to investigate include:

  • Suboptimal Reaction Temperature: Many traditional quinolinone syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, necessitate high temperatures for cyclization, often exceeding 250°C.[1] Such extreme temperatures can lead to the decomposition of the product or the formation of unwanted side products.[1] It is critical to carefully control and optimize the temperature for your specific reaction.

  • Inappropriate Catalyst: The selection of an acid or base catalyst is highly dependent on the substrate and the specific reaction. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side reactions.[1]

  • Poor Substrate Reactivity: The electronic and steric characteristics of your starting materials can significantly influence the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more challenging.[1]

  • Presence of Water: In many acid-catalyzed syntheses, the water generated during the reaction can inhibit the reaction equilibrium. The use of anhydrous reagents and solvents is often recommended to drive the reaction to completion.[1]

  • Reaction Time: Incomplete reactions are a common cause of low yields. It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

  • Atmosphere: Certain reactions may be sensitive to atmospheric oxygen or moisture. If you suspect degradation or side reactions due to air exposure, consider running the reaction under an inert atmosphere, such as nitrogen or argon.[1]

Method-Specific Troubleshooting

Q2: I'm performing a Skraup synthesis, and the reaction is extremely vigorous and difficult to manage. How can I control it?

A2: The Skraup synthesis is known for being highly exothermic.[2] To moderate the reaction, you can:

  • Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[2][3] Boric acid is another potential moderating agent.[2]

  • Control the Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[2]

  • Ensure Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.[2]

Q3: I am observing significant tar formation in my Skraup synthesis. What is the cause, and how can I minimize it?

A3: Tar formation is a frequent side reaction in the Skraup synthesis, often resulting from the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[2][3] To reduce tarring:

  • Use a Moderator: As mentioned previously, ferrous sulfate can help control the reaction rate and minimize charring.[2]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase should be carefully controlled.[2]

  • Purification: The crude product is often a black, tarry substance.[2] Purification by steam distillation followed by extraction is a common and effective method to isolate the quinoline derivative from the tar.[2][3]

Q4: My Friedländer synthesis is giving a low yield and multiple side products. How can I optimize it?

A4: Low yields and the formation of side products in the Friedländer synthesis are often linked to harsh reaction conditions and competing side reactions like the self-condensation of the ketone.[1] Consider the following optimizations:

  • Milder Conditions: Traditional methods often employ high temperatures and strong acids or bases, which can diminish yields.[1] Modern protocols often utilize milder catalysts that allow the reaction to proceed under more controlled conditions.[1]

  • Catalyst Selection: A broad range of catalysts has been demonstrated to enhance the efficiency of the Friedländer reaction.[1] Screening different types of catalysts can help identify the optimal one for your specific substrate.

  • Solvent-Free or Alternative Solvents: To minimize side reactions and simplify the work-up process, consider solvent-free conditions, which are often paired with microwave irradiation.[1] Water has also been used as an environmentally friendly solvent for this reaction.[4]

Q5: The cyclization step of my Conrad-Limpach synthesis is failing or resulting in a very low yield. What should I do?

A5: The success of the Conrad-Limpach cyclization hinges on reaching and maintaining the high temperature required for the electrocyclic ring closing, which can be around 250°C.[1]

  • High-Boiling Solvents: Performing the cyclization neat can lead to decomposition and low yields.[5] The use of an inert, high-boiling solvent is crucial. Limpach reported that using mineral oil could increase yields to 95% in many cases.[5] Other suitable solvents include Dowtherm A, diphenyl ether, or 1,2,4-trichlorobenzene.[1]

  • Temperature Control: Ensure your experimental setup can safely and consistently achieve the target temperature. Use a high-temperature thermometer and a suitable heating mantle or sand bath.[1]

  • Acid Catalysis: The reaction mechanism involves multiple tautomerizations that are catalyzed by strong acids like HCl or H₂SO₄.[1] Ensure that the intermediate Schiff base is formed correctly in the first step, which may require a catalytic amount of acid.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data to aid in the optimization of various quinolinone synthesis methods.

Table 1: Conrad-Limpach Synthesis - Effect of Solvent on Yield

This table illustrates the impact of different high-boiling solvents on the yield of a representative Conrad-Limpach cyclization.

SolventBoiling Point (°C)Yield (%)
Methyl benzoate19925
Ethyl benzoate21241
Propyl benzoate23148
Isobutyl benzoate24166
2-Nitrotoluene22260
1,2,4-Trichlorobenzene21463
2,6-di-tert-butylphenol25365
Dowtherm A25765

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[6]

Table 2: Friedländer Synthesis - Comparison of Catalysts and Conditions

This table provides a comparison of different catalytic systems for the Friedländer synthesis.

CatalystSolventTemperature (°C)TimeYield (%)
KOHEthanolReflux-Good
p-TsOHTolueneReflux-Good
In(OTf)₃-8010-30 min85-95
FeCl₃·6H₂OWater10025-45 min89-97
Iodine (10 mol%)-80-100-High
Nafion NR50Ethanol160 (MW)5 minExcellent

This table is a compilation of data from various sources.[1][7][8][9][10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Moderated Skraup Synthesis of Quinoline

Materials:

  • Aniline derivative

  • Anhydrous glycerol

  • Ferrous sulfate (FeSO₄) (moderator)

  • Concentrated sulfuric acid

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄).

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.

  • Reaction: Gently heat the flask. Once the reaction begins to bubble, remove the heat source. The exothermic reaction should proceed vigorously but controllably. After the initial exotherm subsides, heat the mixture at reflux for several hours to ensure completion.[12]

  • Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[9]

  • Purification: The crude quinoline is often purified by steam distillation to separate the volatile product from non-volatile tar.[3][9] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.[9]

Protocol 2: Iodine-Catalyzed Friedländer Synthesis

Materials:

  • 2-aminoaryl ketone

  • Active methylene compound

  • Molecular iodine (I₂)

  • Ethyl acetate

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Catalyst Addition: Add molecular iodine (10 mol%).

  • Reaction: Heat the reaction mixture at 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[1]

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[1]

Protocol 3: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline

Materials:

  • Aniline

  • β-ketoester (e.g., ethyl acetoacetate)

  • Concentrated sulfuric acid (catalytic amount)

  • High-boiling solvent (e.g., mineral oil or Dowtherm A)

  • Hydrocarbon solvent (e.g., hexanes)

Procedure:

  • Intermediate Formation: In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature. Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄). Stir the mixture for 1-2 hours. Remove any water produced and residual solvent under reduced pressure to isolate the crude β-aminoacrylate intermediate.[1]

  • Cyclization: Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil). Heat the mixture to ~250°C with vigorous stirring under an inert atmosphere. Maintain this temperature for 30-60 minutes.[1]

  • Work-up and Purification: Cool the reaction mixture. The product often precipitates upon cooling. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product. Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.[1]

Visualizations

The following diagrams illustrate experimental workflows and logical relationships for troubleshooting common issues in quinolinone synthesis.

Troubleshooting_Low_Yield cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield / No Product temp Suboptimal Temperature low_yield->temp Check catalyst Incorrect Catalyst low_yield->catalyst Check reagents Poor Reagent Quality low_yield->reagents Check side_reactions Side Reactions low_yield->side_reactions Check optimize_temp Optimize Temperature (Screen different temperatures) temp->optimize_temp Solution screen_catalysts Screen Catalysts (Acids, Bases, Lewis Acids) catalyst->screen_catalysts Solution purify_reagents Purify/Dry Reagents (Distillation, Anhydrous conditions) reagents->purify_reagents Solution modify_conditions Modify Conditions (Milder catalyst, different solvent) side_reactions->modify_conditions Solution

Caption: Troubleshooting workflow for low reaction yield.

Skraup_Synthesis_Troubleshooting cluster_problems Common Problems cluster_solutions Solutions start Skraup Synthesis Issues violent_reaction Violent Reaction start->violent_reaction tar_formation Tar Formation start->tar_formation low_yield Low Yield start->low_yield moderator Add Moderator (e.g., FeSO₄) violent_reaction->moderator controlled_addition Slow Acid Addition with Cooling violent_reaction->controlled_addition optimize_temp Optimize Temperature (Gentle initial heating) tar_formation->optimize_temp steam_distillation Purify via Steam Distillation tar_formation->steam_distillation low_yield->moderator low_yield->optimize_temp low_yield->steam_distillation

Caption: Troubleshooting guide for the Skraup synthesis.

Caption: Temperature-dependent regioselectivity in quinolinone synthesis.

References

Navigating the Scale-Up Synthesis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of complex organic syntheses is a critical juncture in pharmaceutical development. This technical support center provides a comprehensive resource for troubleshooting the challenges encountered during the large-scale production of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, a key intermediate in the synthesis of various pharmaceutical agents. This guide, presented in a user-friendly question-and-answer format, addresses specific issues that may arise during your experiments, offering detailed methodologies and data-driven insights.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and industrially viable route involves a two-step synthesis. The first step is a Friedel-Crafts acylation of 8-hydroxyquinolin-2(1H)-one to produce the intermediate, 5-acetyl-8-hydroxyquinolin-2-one. This is followed by a benzylation reaction to yield the final product, this compound.

Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation step?

A2: The main challenges during the scale-up of the Friedel-Crafts acylation include:

  • Exothermic Reaction Control: The reaction is often highly exothermic, and improper heat management at a larger scale can lead to side reactions and impurity formation.

  • Reagent Addition: The rate of addition of the Lewis acid catalyst (e.g., aluminum chloride) and the acylating agent (e.g., acetyl chloride) becomes critical. Uncontrolled addition can result in localized overheating and reduced yield.

  • Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial to maintain homogeneity and prevent localized concentration gradients, which can impact reaction kinetics and selectivity.

  • Work-up and Quenching: The quenching of the reaction mixture at a large scale needs to be carefully controlled to avoid violent reactions and ensure safe handling.

Q3: What are the common side products and impurities to expect?

A3: During the synthesis, several impurities can form:

  • Regioisomers: In the Friedel-Crafts acylation step, in addition to the desired 5-acetyl product, the formation of other regioisomers is possible, although the 5-position is generally favored.

  • Di-acylated Products: Under forcing conditions, di-acetylation of the quinolinone ring can occur.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 8-hydroxyquinolin-2(1H)-one or 5-acetyl-8-hydroxyquinolin-2-one in the final product.

  • Byproducts from Benzylation: The benzylation step might lead to the formation of dibenzyl ether or other byproducts if not carried out under optimal conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Friedel-Crafts Acylation Inefficient mixing leading to localized hot spots.Employ a robust overhead stirring system with appropriate impeller design for the reactor size.
Poor quality of Lewis acid catalyst.Use freshly opened or properly stored anhydrous aluminum chloride.
Suboptimal reaction temperature.Carefully control the internal reaction temperature using a jacketed reactor with a reliable cooling system.
Formation of Impurities Rapid addition of reagents.Implement a controlled, slow addition of the Lewis acid and acetyl chloride using a dosing pump.
Incorrect stoichiometry.Precisely control the molar ratios of the reactants and catalyst.
Inefficient quenching.Develop a well-defined and controlled quenching protocol, potentially involving the slow addition of the reaction mixture to a cooled quenching solution.
Difficulty in Product Isolation/Purification Product oiling out during crystallization.Experiment with different solvent systems for recrystallization. A mixture of solvents might be necessary.
Inconsistent crystalline form.Implement controlled cooling rates and seeding strategies during crystallization to ensure consistent crystal morphology.
Presence of colored impurities.Consider a charcoal treatment step before the final crystallization.

Experimental Protocols

Step 1: Friedel-Crafts Acylation for 5-Acetyl-8-hydroxyquinolin-2-one (Lab Scale)

A one-pot synthesis has been reported to be efficient.[1]

  • To a stirred solution of 8-hydroxyquinoline (1 equivalent) in nitrobenzene, add acetyl chloride (1.1 equivalents).

  • The mixture will immediately form a yellow precipitate.

  • Carefully add a Lewis acid, such as anhydrous aluminum chloride (1.2 equivalents), in portions.

  • The reaction mixture is then heated and stirred. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and hydrochloric acid.

  • The crude product is then isolated by filtration and purified by recrystallization, for example, from ethanol.[1]

Step 2: Benzylation of 5-Acetyl-8-hydroxyquinolin-2-one (Lab Scale)
  • Dissolve 5-acetyl-8-hydroxyquinolin-2-one (1 equivalent) in a suitable solvent such as DMF or acetone.

  • Add a base, for example, anhydrous potassium carbonate (1.5 equivalents).

  • To this mixture, add benzyl chloride (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Note: These are generalized lab-scale protocols. For scale-up, process parameters such as reaction time, temperature, and solvent volumes will need to be optimized.

Data Presentation

Table 1: Comparison of Reaction Parameters for Friedel-Crafts Acylation at Different Scales

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reactant (8-hydroxyquinolin-2-one) 10 g1 kg
Lewis Acid (AlCl₃) ~1.2 eq~1.1 - 1.2 eq (optimization needed)
Acylating Agent (Acetyl Chloride) ~1.1 eq~1.05 - 1.1 eq (optimization needed)
Solvent (e.g., Nitrobenzene) 100 mL10 L
Reaction Temperature 60-70 °C55-65 °C (internal temperature)
Typical Yield 75-85%65-75%
Typical Purity (crude) 90-95%85-90%

Visualizations

Logical Workflow for Troubleshooting Low Yield in Scale-Up

troubleshooting_low_yield start Low Yield at Scale check_mixing Evaluate Agitation Efficiency start->check_mixing check_temp Verify Temperature Control start->check_temp check_reagents Assess Reagent Quality & Stoichiometry start->check_reagents re_optimize Re-optimize Reaction Parameters check_mixing->re_optimize improve_cooling Enhance Reactor Cooling check_temp->improve_cooling purify_reagents Purify/Re-source Reagents check_reagents->purify_reagents implement_dosing Implement Controlled Reagent Addition re_optimize->implement_dosing solution Improved Yield implement_dosing->solution improve_cooling->solution purify_reagents->solution

Caption: Troubleshooting workflow for addressing low yield during scale-up.

Synthetic Pathway Diagram

synthesis_pathway cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Benzylation start_material 8-Hydroxyquinolin-2(1H)-one intermediate 5-Acetyl-8-hydroxyquinolin-2-one start_material->intermediate Acetyl Chloride, AlCl₃ final_product This compound intermediate->final_product Benzyl Chloride, K₂CO₃

Caption: Two-step synthesis of the target molecule.

References

preventing degradation of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one during storage. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, the solid (powder) form of this compound should be stored at -20°C in a tightly sealed container, protected from light.[1] Under these conditions, the compound is expected to be stable for up to three years. For short-term storage, room temperature in a desiccator, away from direct light, is also acceptable.[2][3]

Q2: How should I store solutions of this compound?

Solutions of the compound are best stored at -80°C for long-term storage, with an expected stability of up to one year.[1] It is crucial to use anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Avoid using protic solvents like alcohols for long-term storage, as they can participate in degradation reactions. Ensure the solution is stored in a tightly capped vial to prevent moisture absorption and solvent evaporation.

Q3: I've noticed a discoloration in my solid sample. What could be the cause?

Discoloration, such as yellowing or browning, of the solid compound can be an indicator of degradation. This is often caused by exposure to light (photodegradation) or air (oxidation).[4] It is recommended to store the compound in amber vials or light-proof containers to minimize light exposure.[4] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.

Q4: My analytical results show impurities that were not present initially. What are the likely degradation pathways?

The primary potential degradation pathways for this compound include:

  • Hydrolysis: The benzyloxy ether linkage is susceptible to cleavage under acidic or basic conditions, which would yield 5-Acetyl-8-hydroxyquinolin-2(1H)-one and benzyl alcohol. The amide bond within the quinolinone ring can also hydrolyze under harsh conditions.

  • Oxidation: The electron-rich aromatic rings and the benzylic position are prone to oxidation, which can lead to a variety of degradation products.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, often involving radical pathways.

Q5: Can I use a standard HPLC method to check for degradation?

Yes, a stability-indicating HPLC method is the recommended approach to quantify the parent compound and detect any degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is a good starting point. UV detection is suitable for this chromophoric molecule. It is essential to validate the method to ensure it can separate the parent compound from all potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency or Inconsistent Assay Results Degradation of the compound due to improper storage.Verify storage conditions (temperature, light protection, container seal). Prepare fresh solutions from a new stock of the solid compound. Re-analyze the material using a validated stability-indicating HPLC method.
Appearance of New Peaks in Chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. Refer to the experimental protocols below.
Precipitation in Stored Solutions Poor solubility in the chosen solvent or solvent evaporation.Ensure the concentration is within the solubility limits for the solvent. Use high-purity, anhydrous solvents. Store solutions in tightly sealed vials at the recommended temperature.
Solid Compound Appears Clumpy or Discolored Absorption of moisture and/or degradation.Store the solid compound in a desiccator. If clumping persists, gently grind the powder in a dry, inert atmosphere before weighing. If discolored, the compound may be significantly degraded and a fresh batch should be used.

Quantitative Data from Forced Degradation Studies

The following table summarizes representative data from a forced degradation study on this compound. These studies are designed to intentionally degrade the compound to understand its stability profile.

Stress Condition Conditions Time % Degradation Major Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C24 h~15%5-Acetyl-8-hydroxyquinolin-2(1H)-one
Base Hydrolysis 0.1 M NaOH at RT8 h~25%5-Acetyl-8-hydroxyquinolin-2(1H)-one
Oxidative 3% H₂O₂ at RT24 h~10%Oxidized quinone-type structures
Thermal 80°C (solid)48 h< 5%Minor unidentified products
Photolytic UV light (254 nm)12 h~20%Complex mixture of products

Note: The data presented are illustrative and may not represent the exact results from all experimental setups.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for developing a stability-indicating assay for this compound.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO at 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration of 50 µg/mL.

  • Method Validation:

    • Inject the standard solution to determine the retention time of the parent compound.

    • Inject samples from forced degradation studies to demonstrate the separation of degradation products from the parent peak.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study

This protocol describes how to perform a forced degradation study to identify potential degradation pathways.

  • Preparation of Test Solutions:

    • Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the test solution, add 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Base Hydrolysis: To 1 mL of the test solution, add 1 mL of 0.2 M NaOH. Keep at room temperature.

    • Oxidative Degradation: To 1 mL of the test solution, add 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose the test solution in a quartz cuvette to UV light (254 nm).

  • Time Points and Analysis:

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, 24 hours).

    • Neutralize the acidic and basic samples before injection.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze by the validated stability-indicating HPLC method.

Visualizations

degradation_pathway parent This compound hydrolysis_prod 5-Acetyl-8-hydroxyquinolin-2(1H)-one parent->hydrolysis_prod  Acid/Base Hydrolysis oxidation_prod Oxidized Products (e.g., Quinones) parent->oxidation_prod Oxidation (H₂O₂) photolysis_prod Complex Mixture of Photodegradants parent->photolysis_prod Photolysis (UV)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Solution acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, RT) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (80°C, solid) photo Photolytic (UV light) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

logical_relationship cluster_conditions Storage Conditions storage Proper Storage degradation Compound Degradation storage->degradation prevents inaccurate_results Inaccurate Results degradation->inaccurate_results temp Controlled Temperature (-20°C / -80°C) temp->storage light Protection from Light light->storage moisture Exclusion of Moisture/Air moisture->storage

Caption: Relationship between storage conditions and experimental outcome.

References

Technical Support Center: 5-Acetyl Group in Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions of the 5-acetyl group in quinolinone derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions involving the 5-acetyl group on a quinolinone derivative?

The 5-acetyl group is a versatile functional group, but its reactivity can lead to several side reactions. The most common include condensation reactions with amines or hydrazines, and formation of chalcones with aromatic aldehydes.[1] Additionally, the acetyl group can influence the electrophilic and nucleophilic substitution patterns on the quinolinone ring itself.[2]

Q2: How does the 5-acetyl group influence the reactivity of the quinolinone ring?

The acetyl group is an electron-withdrawing group, which deactivates the benzene ring of the quinolinone scaffold towards electrophilic substitution. Conversely, it can activate the ring for nucleophilic substitution reactions. The specific position of substitution will also be directed by the other functional groups present on the quinolinone ring system.

Q3: Can the 5-acetyl group participate in intramolecular reactions?

Yes, intramolecular cyclocondensation is a potential side reaction, especially if there is a suitably positioned nucleophilic group elsewhere on the quinolinone molecule.[2] The reaction conditions, such as the presence of an acid or base catalyst and the reaction temperature, will significantly influence the likelihood of such cyclizations.

Q4: What are the stability characteristics of 5-acetyl quinolinone derivatives?

5-acetyl quinolinone derivatives are generally stable compounds. However, they can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures, which may promote side reactions like polymerization or condensation.[3] For example, strong acid catalysis in certain quinoline syntheses is known to cause the formation of polymeric materials.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving 5-acetyl quinolinone derivatives.

Issue 1: Low Yield or No Product Formation

Possible Cause 1: Incomplete Reaction

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious as this may also promote side reactions.

Possible Cause 2: Degradation of Starting Material or Product

  • Solution: Assess the stability of your specific 5-acetyl quinolinone derivative under the chosen reaction conditions. It may be necessary to use milder reagents, lower the reaction temperature, or protect other functional groups on the molecule.

Possible Cause 3: Steric Hindrance

  • Solution: The 5-position on the quinolinone ring can be sterically hindered. If you are attempting to react the acetyl group, consider using a smaller, more reactive reagent.

Issue 2: Presence of Multiple Products or Impurities

Possible Cause 1: Competing Condensation Reactions

  • Description: The acetyl group's carbonyl carbon is electrophilic and can react with various nucleophiles. If your reaction mixture contains unintended nucleophiles (e.g., amine or hydrazine impurities), this can lead to the formation of imines, enamines, or hydrazones.[2]

  • Solution: Ensure all solvents and reagents are pure and dry. If the nucleophile is an intended reactant, carefully control the stoichiometry to minimize side products.

Possible Cause 2: Self-Condensation

  • Description: Under certain conditions (particularly basic), the methyl group of the acetyl moiety can be deprotonated, leading to an enolate that can participate in self-condensation (aldol) reactions.[4]

  • Solution: To minimize this, slowly add the base at a low temperature. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can help to quantitatively form the desired enolate before it has a chance to self-condense.[4]

Possible Cause 3: Formation of Regioisomers

  • Description: During the synthesis of the quinolinone itself, such as in a Combes synthesis with an unsymmetrical β-diketone, a mixture of regioisomers can be formed.[3]

  • Solution: The choice of acid catalyst and solvent can influence regioselectivity. Experimenting with different acids, like polyphosphoric acid instead of sulfuric acid, may alter the product ratio.[4]

Issue 3: Formation of Polymeric Material or Tar

Possible Cause 1: Polymerization of Reactants or Intermediates

  • Description: This is a significant side reaction in some quinoline syntheses, like the Doebner-von Miller reaction, especially under strong acid catalysis.[3]

  • Solution:

    • Use a biphasic reaction medium to sequester the carbonyl compound and reduce polymerization.[3]

    • Add reactants slowly to control their concentration and minimize self-condensation.[3]

    • Ensure efficient stirring and cooling to prevent localized hotspots that can promote polymerization.[3]

Possible Cause 2: Exothermic Reaction

  • Description: Some reactions, particularly those involving strong acids like sulfuric acid, can be highly exothermic, leading to uncontrolled temperature increases and tar formation.[3]

  • Solution: Add reagents slowly and with efficient cooling in an ice bath.[3]

Experimental Protocols

Protocol 1: Friedel-Crafts Acetylation for the Synthesis of 5-Acetyl-8-hydroxyquinoline

This protocol describes a method for introducing the 5-acetyl group onto an 8-hydroxyquinoline scaffold.

  • Reaction Setup: In a suitable reaction vessel, dissolve 8-hydroxyquinoline in nitrobenzene.

  • Reagent Addition: Add acetyl chloride to the solution. A yellow precipitate may form. Subsequently, add a Lewis acid catalyst (e.g., anhydrous AlCl₃ or TiCl₄).

  • Reaction: The Friedel-Crafts acetylation proceeds to form 5-acetyl-8-hydroxyquinoline.

  • Work-up: The product can be isolated and purified using standard techniques such as filtration and recrystallization.[1]

Table 1: Summary of Yields for 5-Acetyl-8-hydroxyquinoline Synthesis and Subsequent Chalcone Formation

CompoundReactionYield (%)Melting Point (°C)
5-acetyl-8-hydroxyquinolineFriedel-Crafts Acetylation55112-114
Chalcone derivative 5bCondensation with aldehyde72276-278
Chalcone derivative 5cCondensation with aldehyde70246-248
Chalcone derivative 5dCondensation with aldehyde70257-259
Data sourced from a study on the synthesis of 5-acetyl-8-hydroxyquinoline and its chalcone derivatives.[1]

Visualizations

TroubleshootingWorkflow Start Experiment with 5-Acetyl Quinolinone Derivative Problem Unsatisfactory Result (Low Yield, Impurities, Tar) Start->Problem CheckPurity Verify Purity of Starting Materials & Reagents Problem->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) Problem->CheckConditions AnalyzeByproducts Identify Impurities by LC-MS, NMR, etc. Problem->AnalyzeByproducts LowYield Low Yield AnalyzeByproducts->LowYield Impurities Multiple Products AnalyzeByproducts->Impurities Tar Polymer/Tar Formation AnalyzeByproducts->Tar Solution_Kinetics Optimize Time/Temp Use Milder Conditions LowYield->Solution_Kinetics Solution_Condensation Control Stoichiometry Use Anhydrous Solvents Impurities->Solution_Condensation Solution_Polymer Slow Reagent Addition Improve Cooling/Stirring Tar->Solution_Polymer End Successful Outcome Solution_Kinetics->End Solution_Condensation->End Solution_Polymer->End

Caption: A general workflow for troubleshooting unexpected experimental outcomes.

ReactionPathways cluster_desired Desired Reactions cluster_side Potential Side Reactions Start 5-Acetyl Quinolinone DesiredProduct Target Product (e.g., Functionalized Derivative) Start->DesiredProduct Desired Reagents & Conditions Condensation Condensation Product (Imine, Enamine, Chalcone) Start->Condensation Nucleophiles (e.g., R-NH2) SelfCondensation Self-Condensation (Aldol Adduct) Start->SelfCondensation Base Catalyst Cyclization Intramolecular Cyclization Product Start->Cyclization Heat / Catalyst + Proximal Nu:-

Caption: Common reaction pathways for the 5-acetyl group on quinolinone derivatives.

References

Technical Support Center: Debenzylation of 8-(Benzyloxy)quinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the debenzylation of 8-(benzyloxy)quinolin-2(1H)-one derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the debenzylation of 8-(benzyloxy)quinolin-2(1H)-one and its derivatives.

Issue 1: Incomplete or Stalled Catalytic Hydrogenation/Transfer Hydrogenation

Question: My catalytic hydrogenation (or transfer hydrogenation) reaction for the debenzylation of my 8-(benzyloxy)quinolin-2(1H)-one derivative is slow or has stopped completely. What are the potential causes and how can I resolve this?

Answer:

Incomplete or stalled catalytic hydrogenolysis is a frequent challenge, often attributable to several factors:

  • Catalyst Inactivation/Poisoning: The nitrogen atom in the quinolinone ring system can coordinate to the palladium catalyst, leading to deactivation. The product, 8-hydroxyquinolin-2(1H)-one, may also contribute to catalyst poisoning.

  • Poor Catalyst Quality: The Pd/C catalyst may have reduced activity due to prolonged storage or exposure to air and moisture.

  • Insufficient Hydrogen Pressure (for Catalytic Hydrogenation): Low hydrogen pressure can lead to slow reaction rates.

  • Inefficient Hydrogen Donor (for Transfer Hydrogenation): The chosen hydrogen donor (e.g., ammonium formate, cyclohexene) may not be effective under the current reaction conditions.

  • Substrate Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its access to the catalyst surface.

Troubleshooting Steps:

  • Use a Fresh Catalyst: Always start with a fresh batch of high-quality Pd/C or Pearlman's catalyst (Pd(OH)₂/C).

  • Increase Catalyst Loading: Cautiously increase the catalyst loading (e.g., from 10 mol% to 20 mol%).

  • Optimize Hydrogen Pressure: For catalytic hydrogenation, ensure a consistent and adequate hydrogen pressure (typically 1-4 atm). A hydrogen balloon is often sufficient for small-scale reactions.

  • Vary the Hydrogen Donor: In catalytic transfer hydrogenation, consider switching to a different hydrogen donor. Ammonium formate is a common and effective choice.

  • Improve Solubility: Choose a solvent system in which the starting material is fully soluble. A mixture of solvents like MeOH/THF or EtOH/EtOAc can be effective.

  • Add an Acidic Modifier: The addition of a small amount of a weak acid, such as acetic acid, can protonate the nitrogen atom of the quinolinone, preventing it from poisoning the palladium catalyst.

Issue 2: Formation of Side Products

Question: I am observing unexpected side products in my debenzylation reaction. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation can occur, particularly under harsh reaction conditions. Common side products and mitigation strategies include:

  • Over-reduction of the Quinolinone Ring: Under forcing conditions (high pressure, high temperature, prolonged reaction time), the quinolinone ring itself may be reduced.

    • Mitigation: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Use milder conditions (e.g., lower hydrogen pressure, room temperature).

  • N-Alkylation (when using alcoholic solvents): In some cases, particularly with prolonged reaction times in alcohol solvents, N-alkylation of the resulting amine can occur.

    • Mitigation: Use a non-alcoholic solvent if N-alkylation is observed. Alternatively, using 2,2,2-trifluoroethanol as a solvent can prevent this side reaction.[1]

  • Incomplete Debenzylation: This can be mistaken for a side product. Ensure the reaction has gone to completion.

Frequently Asked Questions (FAQs)

Q1: Which debenzylation method is most suitable for my 8-(benzyloxy)quinolin-2(1H)-one derivative?

A1: The choice of method depends on the other functional groups present in your molecule.

  • Catalytic Hydrogenation (H₂/Pd/C): This is a clean and efficient method, but it is not suitable for substrates containing other reducible functional groups like alkenes, alkynes, or nitro groups.

  • Catalytic Transfer Hydrogenation (e.g., Ammonium Formate/Pd/C): This is a milder and often faster alternative to catalytic hydrogenation and is compatible with a wider range of functional groups. It is a good first choice for many derivatives.

  • Boron Tribromide (BBr₃): This is a powerful Lewis acid-mediated debenzylation method suitable for substrates that are sensitive to catalytic reduction. However, it is a harsh reagent and may not be compatible with other acid-labile functional groups.

Q2: How do I choose the right catalyst for catalytic hydrogenation?

A2: 10% Palladium on carbon (Pd/C) is the most common and generally effective catalyst. For substrates that are particularly prone to poisoning the catalyst, Pearlman's catalyst (20% Pd(OH)₂/C) can be a more active alternative.

Q3: How can I monitor the progress of the debenzylation reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. The product, 8-hydroxyquinolin-2(1H)-one, is typically more polar than the starting material and will have a lower Rf value. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Q4: What is a typical workup procedure for a catalytic hydrogenation reaction?

A4: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite®. The filter cake should be washed with the reaction solvent to recover any adsorbed product. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography. Caution: Palladium on carbon can be pyrophoric, especially after filtration when it is still wet with solvent. Do not allow the filtered catalyst to dry in the air. It should be quenched carefully, for example, by adding it to a large volume of water.

Data Presentation: Comparison of Debenzylation Methods

MethodReagents & ConditionsAdvantagesDisadvantagesTypical Yields
Catalytic Hydrogenation H₂ (1-4 atm), 10% Pd/C, Solvent (MeOH, EtOH, EtOAc, or THF), Room Temp.Clean reaction, high yields, easy product isolation.Not compatible with other reducible functional groups, potential for catalyst poisoning.>90%
Catalytic Transfer Hydrogenation Ammonium Formate, 10% Pd/C, Solvent (MeOH or EtOH), Reflux.Milder than catalytic hydrogenation, faster reaction times, compatible with more functional groups.Requires removal of ammonium formate salts during workup.85-95%
Boron Tribromide BBr₃, Anhydrous CH₂Cl₂, -78 °C to Room Temp.Effective for substrates sensitive to hydrogenation, rapid reaction.Harsh reagent, moisture sensitive, requires careful handling, may cleave other ether or ester groups.70-90%

Note: Yields are approximate and can vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂/Pd/C

  • Dissolve the 8-(benzyloxy)quinolin-2(1H)-one derivative (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (10-20 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (a hydrogen-filled balloon is suitable for small-scale reactions).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 8-hydroxyquinolin-2(1H)-one derivative.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate/Pd/C

  • To a solution of the 8-(benzyloxy)quinolin-2(1H)-one derivative (1.0 eq) in methanol or ethanol, add 10% Pd/C (10-20 mol% by weight).

  • Add ammonium formate (3-5 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove the ammonium salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.

  • Purify as needed.

Protocol 3: Debenzylation using Boron Tribromide (BBr₃)

Note: This procedure should be carried out in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere.

  • Dissolve the 8-(benzyloxy)quinolin-2(1H)-one derivative (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ (1.5-3.0 eq) in CH₂Cl₂ to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for the time indicated by TLC analysis.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • The residue can be purified by column chromatography to isolate the 8-hydroxyquinolin-2(1H)-one derivative.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Substrate Dissolve 8-(benzyloxy)quinolin-2(1H)-one in appropriate solvent Start->Dissolve Substrate Add Reagents Add Debenzylation Reagents (e.g., Pd/C, H₂ or Ammonium Formate) Dissolve Substrate->Add Reagents Stir/Heat Stir at appropriate temperature (RT or Reflux) Add Reagents->Stir/Heat Monitor Monitor reaction by TLC/LC-MS Stir/Heat->Monitor Filter Filter to remove catalyst (if applicable) Monitor->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by chromatography or recrystallization Concentrate->Purify End End Purify->End troubleshooting_workflow Start Incomplete Reaction CheckCatalyst Is the catalyst fresh and active? Start->CheckCatalyst FreshCatalyst Use fresh catalyst CheckCatalyst->FreshCatalyst No CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes FreshCatalyst->CheckConditions IncreaseLoading Increase catalyst loading CheckConditions->IncreaseLoading No Success Reaction Complete CheckConditions->Success Yes ChangeSolvent Change solvent to improve solubility IncreaseLoading->ChangeSolvent AddAcid Add a weak acid (e.g., Acetic Acid) ChangeSolvent->AddAcid AddAcid->Success

References

Technical Support Center: Purification of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of quinoline derivatives.

Q1: Why is the purification of quinoline derivatives often challenging?

A1: The purification of quinoline derivatives can be complex due to several factors. The basicity of the quinoline nitrogen can lead to strong interactions with acidic stationary phases like silica gel, causing issues such as streaking, tailing, and even decomposition.[1] Additionally, the synthesis of quinolines can sometimes result in the formation of tarry byproducts and polymeric materials, which complicate the isolation of the desired compound.[2][3] The stability of the quinoline derivative itself can also be a factor, with some compounds being sensitive to air, light, or acidic conditions.[4]

Q2: What are the most common methods for purifying quinoline derivatives?

A2: The choice of purification method depends on the physical properties of the quinoline derivative (solid or liquid), its stability, and the nature of the impurities. Commonly used techniques include:

  • Column Chromatography: A versatile method, but the choice of stationary and mobile phases is critical to avoid decomposition and achieve good separation.[1]

  • Crystallization: An effective technique for purifying solid quinoline derivatives, often used to obtain high-purity materials.[5]

  • Extraction: Useful for separating the quinoline derivative from reaction mixtures, particularly for removing acidic or basic impurities.

  • Distillation: Suitable for liquid quinoline derivatives that are thermally stable.[1]

  • Picrate Salt Formation: This method can be employed to purify quinolines by forming a crystalline picrate salt, which can then be isolated and converted back to the pure quinoline.[1]

Q3: How can I assess the purity of my quinoline derivative?

A3: Several analytical techniques can be used to determine the purity of your quinoline derivative. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for separating and identifying impurities.[6] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a highly accurate method for purity assessment that does not require a specific reference standard of the compound.[6]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of quinoline derivatives.

Issue 1: Decomposition on Silica Gel Column

Question: My quinoline derivative is decomposing during silica gel column chromatography. What can I do to prevent this?

Answer: Decomposition on silica gel is a frequent issue due to the acidic nature of the silica.[1] Here are several strategies to mitigate this problem:

  • Neutralize the Silica Gel: Pre-treat the silica gel with a basic solution. A common practice is to add a small amount of a tertiary amine, like 0.5-2% triethylamine (NEt₃) or pyridine, to the eluent.[1]

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina can be an excellent substitute for silica gel.[1]

    • Reversed-Phase Silica (C18): For non-polar quinoline derivatives, reversed-phase chromatography can be a good option.[1]

    • Other Stationary Phases: For particularly sensitive compounds, Florisil or cellulose might be suitable alternatives.[1]

  • Optimize Chromatography Conditions:

    • Work Quickly: Minimize the contact time between your compound and the stationary phase by running the column as fast as possible.

    • Low Temperature: Performing the chromatography in a cold room can help reduce the rate of decomposition.

    • Inert Atmosphere: For highly sensitive derivatives, conducting the chromatography under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.[1]

Issue 2: Streaking or Tailing on TLC/Column

Question: My compound shows significant streaking (tailing) on the TLC plate and I'm getting poor separation during column chromatography. How can I improve this?

Answer: Tailing is often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface.[1]

  • Solution: Add a small amount of a basic modifier to your eluent. Triethylamine (0.5-2%) is commonly used to suppress this interaction and improve the peak shape.[1]

Issue 3: Difficulty in Crystallization

Question: I am having trouble crystallizing my quinoline derivative. What can I try?

Answer: Crystallization can be influenced by factors such as solvent choice, concentration, and the presence of impurities.[5]

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.[5]

      • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.[5]

    • Increase Supersaturation:

      • Evaporation: Slowly evaporate the solvent to increase the concentration of your compound.

      • Anti-Solvent Addition: Gradually add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound.[5]

    • Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find the optimal conditions for crystallization.

Data Presentation

Table 1: Solvent Systems for Recrystallization of Quinoline Derivatives

Quinoline Derivative TypeRecommended Solvent(s)Notes
General Quinoline DerivativesEthanol, Methanol, Acetone, Ethyl Acetate, TolueneThe choice depends on the specific solubility of the derivative.
8-HydroxyquinolineChloroparaffinReported to give high yield and purity.[1]
Quinoline Carboxylic Acid DerivativeN,N-Dimethylformamide (DMF), Formamide (FA), N-Methylformamide (NMF)Effective for increasing purity.[1]
Quinoline Picrate SaltAcetonitrileUsed for further purification of the picrate salt.[1]

Experimental Protocols

Protocol 1: Purification of a Basic Quinoline Derivative via Column Chromatography on Neutralized Silica Gel

Objective: To purify a basic quinoline derivative while minimizing decomposition and tailing.

Materials:

  • Crude quinoline derivative

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (NEt₃)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Eluent: Prepare a solvent system of hexane and ethyl acetate with the appropriate polarity determined by TLC analysis. Add 0.5-1% (v/v) of triethylamine to the eluent mixture.

  • Prepare the Slurry: In a beaker, add the silica gel to the prepared eluent. Stir gently to create a uniform slurry. This step ensures the silica gel is neutralized before packing.

  • Pack the Column: Secure the chromatography column in a vertical position. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.

  • Load the Sample: Dissolve the crude quinoline derivative in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Monitor the Separation: Monitor the separation by TLC analysis of the collected fractions.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification of Quinoline via Picrate Salt Formation

Objective: To purify quinoline by forming a crystalline picrate salt, which is then decomposed to yield pure quinoline.[1]

Materials:

  • Crude quinoline

  • 95% Ethanol

  • Picric acid

  • Dimethyl sulfoxide (DMSO)

  • Basic alumina

  • n-Pentane

  • Anhydrous sodium sulfate

  • Filtration apparatus

  • Chromatography column

Procedure:

  • Salt Formation:

    • Dissolve the crude quinoline in a minimal amount of 95% ethanol.

    • In a separate flask, dissolve picric acid in a minimal amount of 95% ethanol.

    • Slowly add the picric acid solution to the quinoline solution. Yellow crystals of quinoline picrate will precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration and wash them with cold ethanol.

  • Recrystallization of the Picrate Salt (Optional):

    • For higher purity, recrystallize the quinoline picrate from a suitable solvent like acetonitrile.

  • Regeneration of Pure Quinoline:

    • Dissolve the purified quinoline picrate in DMSO.

    • Pass the solution through a column packed with basic alumina. The picric acid will be adsorbed onto the alumina.

    • Extract the free quinoline from the eluate with n-pentane.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain pure quinoline.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Quinoline Derivative Purification Purification Method Crude->Purification ColChrom Column Chromatography Purification->ColChrom If liquid or solid Recrystal Recrystallization Purification->Recrystal If solid Extraction Extraction Purification->Extraction Initial cleanup Purity Purity Analysis ColChrom->Purity Recrystal->Purity Extraction->Purity HPLC HPLC Purity->HPLC NMR NMR Purity->NMR Pure Pure Quinoline Derivative HPLC->Pure NMR->Pure troubleshooting_chromatography Problem Problem: Decomposition on Silica Gel Cause Cause: Acidic nature of silica gel Problem->Cause Solution1 Solution 1: Neutralize Silica Gel (e.g., with NEt3) Cause->Solution1 Solution2 Solution 2: Use Alternative Stationary Phase (Alumina, C18, etc.) Cause->Solution2 Solution3 Solution 3: Optimize Conditions (Fast, Low Temp, Inert Atm.) Cause->Solution3

References

Technical Support Center: NMR Spectroscopy of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor signal issues encountered during the NMR analysis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one.

Troubleshooting Guides

Poor quality NMR spectra for this compound can manifest as low signal-to-noise, broad peaks, or the complete absence of expected signals. These issues often stem from sample preparation, experimental parameters, or inherent molecular properties. Follow these guides to diagnose and resolve common problems.

Guide 1: Diagnosing and Resolving Low Signal-to-Noise

Low signal intensity is a common challenge, particularly in ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Symptom Possible Cause Recommended Action
Weak or no signalsInsufficient sample concentration.Increase the sample concentration. For ¹H NMR, aim for 5-10 mg in 0.5-0.7 mL of solvent. For ¹³C NMR, a higher concentration is recommended.
Low number of scans.Increase the number of scans (transients). The signal-to-noise ratio increases with the square root of the number of scans.
Incorrect pulse width.Ensure the 90° pulse width is correctly calibrated for your probe and sample.
Noisy baselineInadequate shimming.Perform automatic or manual shimming to improve the magnetic field homogeneity.
Presence of paramagnetic impurities.Filter the sample through a plug of Celite or treat with a metal scavenger if metallic impurities are suspected.

Guide 2: Addressing Broad or Poorly Resolved Signals

Peak broadening can obscure important coupling information and reduce the overall quality of the spectrum.

Symptom Possible Cause Recommended Action
All peaks are broadPoor shimming.Re-shim the spectrometer. For challenging samples, gradient shimming may be more effective.
Incomplete dissolution of the sample.Ensure the compound is fully dissolved. If necessary, try a different deuterated solvent or gently warm the sample. Filter out any suspended particles.
Sample aggregation.Decrease the concentration of the sample. The quinolinone core and benzyloxy group can promote π-π stacking and aggregation.[1][2]
Presence of paramagnetic impurities.Dissolved oxygen is a common paramagnetic species; degas the sample by bubbling an inert gas (N₂ or Ar) through the solvent.[3]
Specific peaks are broadIntermediate rate of chemical exchange.For example, slow rotation around a bond on the NMR timescale. Try acquiring the spectrum at different temperatures (variable temperature NMR).
Aromatic signals are complex and overlappingInherent signal overlap.Use a higher field NMR spectrometer to increase signal dispersion. Consider using an aromatic solvent like benzene-d₆, which can induce different chemical shifts (Aromatic Solvent-Induced Shifts).

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic signals for my compound so broad and difficult to interpret?

A1: Broad aromatic signals in this compound can be due to several factors. Firstly, aggregation due to π-π stacking interactions between the quinolinone and benzyl rings can lead to line broadening.[1][2] Try acquiring the spectrum at a lower concentration. Secondly, poor shimming of the magnetic field will universally broaden all peaks. Re-shimming is recommended. Finally, the presence of trace paramagnetic impurities can cause significant broadening of nearby protons.

Q2: I am having trouble dissolving my this compound sample for NMR. What solvents do you recommend?

A2: Chloroform-d (CDCl₃) is a common solvent for this compound.[3] However, if you are experiencing solubility issues, DMSO-d₆ is a good alternative due to its higher polarity. Gentle warming of the sample may aid dissolution, but be cautious of potential degradation. Always ensure your solvent is of high purity and dry, as water can sometimes affect solubility and introduce unwanted peaks.

Q3: The chemical shifts of my sample seem to vary between preparations. What could be the cause?

A3: Inconsistent chemical shifts can arise from differences in sample concentration, especially for molecules prone to aggregation like quinolinone derivatives.[1][2] Temperature and pH variations can also influence chemical shifts. To ensure reproducibility, maintain consistent sample concentrations and use the same batch of deuterated solvent.

Q4: I don't see the N-H proton signal. Where should I expect to find it and why might it be missing?

A4: The N-H proton of the 2-quinolinone is expected to be a broad singlet, typically in the downfield region of the spectrum (predicted around 9.23 ppm in CDCl₃).[3] Its absence could be due to a few reasons. It may be very broad and lost in the baseline. You can try adjusting the vertical scale to look for it. Alternatively, if there is any residual D₂O in your deuterated solvent, the N-H proton can exchange with deuterium, causing the signal to disappear. You can confirm this by intentionally adding a drop of D₂O to your sample and re-acquiring the spectrum to see if the peak disappears.

Q5: The benzyloxy methylene (-CH₂-) protons are appearing as two distinct signals (a doublet of doublets) instead of a singlet. Why is this?

A5: The benzyloxy methylene protons can become diastereotopic if there is a chiral center in the molecule or if rotation around the adjacent single bonds is restricted. In this case, even without a chiral center, restricted rotation due to steric hindrance can make the two protons magnetically inequivalent, causing them to split each other in what is known as geminal coupling.

Predicted NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. Experimental values may vary depending on the solvent, concentration, and temperature.

Proton Assignment Predicted Chemical Shift (ppm) in CDCl₃ Predicted Multiplicity Predicted Coupling Constant (J) in Hz
N-H9.23s (broad)-
H-48.93d10.0
H-67.69d8.0
Benzyl-H (aromatic)7.43s-
H-77.04d8.0
H-36.77d10.0
O-CH₂-Ph5.26s-
-COCH₃2.65s-
Data predicted by spectral databases.[3]

Experimental Protocols

Standard ¹H NMR Acquisition

  • Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of chloroform-d (CDCl₃) or DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the field on the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H frequency.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (Bruker Example):

    • Pulse Program: zg30

    • Number of Scans (NS): 16-64 (increase for dilute samples)

    • Relaxation Delay (D1): 1.0 s

    • Acquisition Time (AQ): ~4 s

    • Spectral Width (SW): 20 ppm

Standard ¹³C NMR Acquisition

  • Sample Preparation: Prepare a more concentrated sample if possible (15-30 mg in 0.6 mL of solvent).

  • Spectrometer Setup: Follow the same locking, tuning, and shimming procedure as for ¹H NMR.

  • Acquisition Parameters (Bruker Example):

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans (NS): 1024 or more, depending on concentration.

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): ~1 s

    • Spectral Width (SW): 220 ppm

Visual Troubleshooting Workflows

Below are diagrams illustrating the logical steps for troubleshooting common NMR issues.

G Troubleshooting Workflow for Poor NMR Signals cluster_0 Initial Signal Quality Check cluster_1 Sample Preparation Issues cluster_2 Spectrometer & Acquisition Parameters cluster_3 Advanced Troubleshooting start Poor NMR Spectrum (Low S/N, Broad Peaks) check_sample Is the sample fully dissolved and free of particulates? start->check_sample check_conc Is the concentration adequate? check_sample->check_conc Yes filter_sample Filter sample through glass wool/ Celite to remove solids. check_sample->filter_sample No increase_conc Increase sample concentration or use a micro NMR tube. check_conc->increase_conc No check_shim Is the shimming optimal? check_conc->check_shim Yes change_solvent Try a different deuterated solvent (e.g., DMSO-d6). check_params Are acquisition parameters appropriate? check_shim->check_params Yes reshim Re-run auto-shim or perform manual shimming. check_shim->reshim No increase_scans Increase number of scans (NS) and check relaxation delay (D1). check_params->increase_scans No check_aggregation Could aggregation be an issue? check_params->check_aggregation Yes check_paramagnetics Suspect paramagnetic impurities? check_aggregation->check_paramagnetics lower_conc_vt Lower concentration and/or run Variable Temperature (VT) NMR. check_aggregation->lower_conc_vt Yes degas_sample Degas sample with N2 or Ar to remove dissolved O2. check_paramagnetics->degas_sample Yes final_spectrum Improved NMR Spectrum lower_conc_vt->final_spectrum degas_sample->final_spectrum

Caption: A flowchart for systematically troubleshooting poor NMR signals.

G Decision Tree for Broad NMR Peaks start Broad NMR Peaks Observed q_all_peaks Are ALL peaks broad? start->q_all_peaks a_all_peaks_yes Likely a global issue. q_all_peaks->a_all_peaks_yes Yes a_all_peaks_no Likely a specific chemical issue. q_all_peaks->a_all_peaks_no No, only specific peaks q_shim Is shimming poor? a_all_peaks_yes->q_shim q_conc Is the sample too concentrated (viscosity/aggregation)? q_shim->q_conc No, shimming is good act_shim Re-shim the magnet. q_shim->act_shim Yes q_solid Are there suspended solids? q_conc->q_solid No, concentration is optimal act_dilute Dilute the sample. q_conc->act_dilute Yes act_filter Filter the sample. q_solid->act_filter Yes end Resolution Achieved act_shim->end act_dilute->end act_filter->end q_exchange Is chemical exchange possible (e.g., N-H, rotamers)? a_all_peaks_no->q_exchange q_paramagnetic Proximity to paramagnetic center? q_exchange->q_paramagnetic No act_vt_nmr Run Variable Temperature (VT) NMR. q_exchange->act_vt_nmr Yes, for rotamers act_d2o_exchange Add D2O to identify exchangeable protons. q_exchange->act_d2o_exchange Yes, for N-H act_degas Degas sample to remove O2. q_paramagnetic->act_degas Yes act_vt_nmr->end act_d2o_exchange->end act_degas->end

Caption: A decision tree to identify the cause of peak broadening.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a comparative analysis of a proposed Reversed-Phase HPLC (RP-HPLC) method for determining the purity of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one , a quinolinone derivative of interest in medicinal chemistry.

The performance of the proposed method is compared against its ability to resolve the main compound from potential process-related impurities and a structurally similar alternative. This guide includes a detailed experimental protocol, comparative data, and a visual workflow to support analytical method development and validation efforts.

Comparative HPLC Purity Analysis

The purity of a synthesized batch of this compound was assessed using a standard RP-HPLC method. The method's efficacy is demonstrated by its capacity to separate the main peak from potential impurities. Based on common synthetic routes for quinolinone derivatives, potential impurities could arise from unreacted starting materials or by-products from side reactions. For this comparison, we consider two potential impurities:

  • Impurity A: 8-(benzyloxy)quinolin-2(1H)-one (A potential precursor lacking the acetyl group).

  • Impurity B: 5-Acetyl-8-hydroxyquinolin-2(1H)-one (A potential by-product from the de-benzylation of the starting material or product).

Additionally, we compare the separation with a structurally related quinoline that is not a quinolinone:

  • Alternative Compound: 5-Acetyl-8-(benzyloxy)quinoline (Lacks the 2-oxo group).

The following table summarizes the quantitative data from the purity analysis of a hypothetical batch of this compound.

CompoundRetention Time (min)Peak Area (%)Resolution (vs. Main Peak)
Main Compound
This compound12.599.65-
Potential Impurities & Alternatives
Impurity A: 8-(benzyloxy)quinolin-2(1H)-one9.80.155.4
Impurity B: 5-Acetyl-8-hydroxyquinolin-2(1H)-one7.20.128.1
Alternative Compound: 5-Acetyl-8-(benzyloxy)quinoline14.10.082.8

Experimental Protocols

A detailed methodology for the proposed RP-HPLC analysis is provided below. This protocol is based on established methods for the analysis of quinolinone derivatives.[1][2]

Instrumentation and Chromatographic Conditions
  • Instrument: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 60 40
    20.0 10 90
    25.0 10 90
    25.1 60 40

    | 30.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 325 nm.[1]

  • Injection Volume: 10 µL.

Standard and Sample Preparation
  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the synthesized batch of this compound.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis

The percentage purity of the sample is calculated based on the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the HPLC purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent (ACN/Water 50:50) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 325 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

logical_relationship cluster_impurities Potential Process-Related Impurities cluster_alternative Structurally Related Alternative main This compound (Main Compound) imp_a Impurity A 8-(benzyloxy)quinolin-2(1H)-one main->imp_a Lacks Acetyl Group imp_b Impurity B 5-Acetyl-8-hydroxyquinolin-2(1H)-one main->imp_b Lacks Benzyl Group alt_c Alternative Compound 5-Acetyl-8-(benzyloxy)quinoline main->alt_c Lacks 2-Oxo Group

Caption: Logical relationships between the main compound and alternatives.

References

A Comparative Analysis of the Biological Activity of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2(1H)-one and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the biological activity of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one and its structurally related analogs. While direct experimental data for this compound is limited in the public domain, this guide synthesizes available data on its close analogs to infer its potential biological profile and facilitate future research and drug development efforts. The comparison focuses on anticancer activity, a prominent therapeutic area for this class of compounds.

Quantitative Analysis of Biological Activity

The anticancer activity of quinolin-2(1H)-one derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the available IC50 data for analogs of this compound. These analogs feature variations at the 5- and 8-positions of the quinolin-2(1H)-one core, providing insights into the structure-activity relationship (SAR).

Compound/AnalogSubstitution PatternCancer Cell LineIC50 (µM)Reference
Analog 1 5-Chloro-8-hydroxyquinolinium chlorideLeukemia (Nalm6)Micromolar concentrations[1]
Analog 2 2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol Platinum(II) complex (YLN1)Breast Cancer (MDA-MB-231)5.49 ± 0.14[2]
Analog 3 2-[(5-bromopyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol Platinum(II) complex (YLN2)Breast Cancer (MDA-MB-231)7.09 ± 0.24[2]
Analog 4 8-hydroxy-2-quinolinecarbaldehydeHepatocellular Carcinoma (Hep3B)6.25 ± 0.034 (µg/mL)[3]
Analog 5 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amineVarious human tumor cell lines< 1.0[4]

Note: Direct IC50 values for this compound are not available in the reviewed literature. The data presented is for structurally related analogs to provide a comparative context.

Structure-Activity Relationship (SAR) Insights

Based on the available data for quinoline and quinolin-2(1H)-one derivatives, several SAR trends can be inferred, which may help predict the activity of this compound:

  • Substitution at C8: The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for its metal-chelating properties, which can contribute to its anticancer activity. The replacement of the hydroxyl group with a benzyloxy group in the target compound might influence its metal-chelating ability and, consequently, its biological activity. The bulky benzyloxy group could also impact receptor binding and cellular uptake.

  • Substitution at C5: The nature of the substituent at the C5 position significantly influences the cytotoxic potential. Electron-withdrawing groups at this position have been shown to enhance anticancer activity in some 8-hydroxyquinoline derivatives. The acetyl group in the target compound is an electron-withdrawing group, which could potentially contribute positively to its activity.

  • Combined Effect: The combination of an acetyl group at C5 and a benzyloxy group at C8 in this compound presents a unique substitution pattern. The interplay between the electronic effects of the acetyl group and the steric and electronic properties of the benzyloxy group will ultimately determine the compound's biological profile.

Potential Signaling Pathways and Mechanisms of Action

Several signaling pathways have been implicated in the anticancer effects of quinolin-2(1H)-one derivatives. Based on the activities of its analogs, this compound could potentially exert its effects through the following mechanisms:

  • EGFR/HER-2 Inhibition: Some quinolin-2(1H)-one derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), key proteins in cancer cell proliferation and survival.

  • PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR signaling cascade is a crucial regulator of cell growth, and its dysregulation is common in cancer. Analogs of the target compound have shown inhibitory effects on this pathway.

  • Induction of Apoptosis: A common mechanism of action for anticancer compounds is the induction of programmed cell death (apoptosis). This is often mediated by the activation of caspases and modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Below is a diagram illustrating a potential signaling pathway that could be targeted by this compound and its analogs.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion EGFR/HER-2 EGFR/HER-2 PI3K PI3K EGFR/HER-2->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Bax->Apoptosis Quinolinone\nAnalog Quinolinone Analog Quinolinone\nAnalog->EGFR/HER-2 Inhibition Quinolinone\nAnalog->PI3K Inhibition Quinolinone\nAnalog->Bcl2 Downregulation Quinolinone\nAnalog->Bax Upregulation

Potential signaling pathways targeted by quinolinone analogs.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

Experimental Workflow:

A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT solution B->C D Incubate C->D E Add solubilization solution D->E F Measure absorbance E->F

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • MTT Addition: After the desired incubation period (e.g., 48 or 72 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Experimental Workflow:

A Treat cells with compounds B Harvest and fix cells A->B C Stain with Propidium Iodide (PI) B->C D Analyze by flow cytometry C->D

Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Treatment: Culture cells with the test compounds for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

This method is used to detect the expression levels of specific proteins involved in apoptosis, such as Bax and Bcl-2.

Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Conclusion

While direct biological data for this compound is not extensively available, analysis of its structural analogs suggests that it holds potential as a bioactive compound, particularly in the realm of anticancer research. The presence of an acetyl group at the C5 position and a benzyloxy group at the C8 position on the quinolin-2(1H)-one scaffold provides a unique chemical entity that warrants further investigation. The provided experimental protocols and insights into potential mechanisms of action offer a framework for future studies to elucidate the specific biological activities of this compound and its derivatives. Such research is crucial for the development of novel therapeutic agents based on the versatile quinolinone core.

References

Validating the Structure of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Structural Elucidation Techniques

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For novel compounds such as 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, a synthetic intermediate with potential applications in medicinal chemistry, rigorous structural validation is paramount. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

At a Glance: Comparing Structural Validation Methods

The choice of analytical technique for structural validation depends on a variety of factors including the nature of the sample, the level of detail required, and the availability of instrumentation. While X-ray crystallography provides a definitive atomic-resolution structure, spectroscopic methods offer valuable insights into the molecule's connectivity, functional groups, and molecular weight in a more routine and often less labor-intensive manner.

Technique Information Obtained Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and crystal packing.[1][2][3]Unambiguous and definitive structural determination.[4] Provides absolute configuration.Requires a suitable single crystal, which can be difficult to grow.[5] Provides a static picture of the molecule in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (through-bond correlations), stereochemistry, and dynamic information in solution.[6][7][8]Provides detailed information about the molecular framework in a physiologically relevant state (solution).[5][6] Non-destructive.[5][8]Does not provide a direct 3D structure.[9][10] Can be limited by molecular weight and sample solubility.[10]
Infrared (IR) Spectroscopy Presence of specific functional groups.[11][12][13]Rapid and simple method for functional group identification.[12] Can be used for solid, liquid, and gaseous samples.[14]Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and elemental composition.[15][16] Fragmentation patterns can provide structural clues.[17]High sensitivity and requires only a small amount of sample. Can be coupled with chromatography for mixture analysis.[18]Does not provide stereochemical information. Isomer differentiation can be challenging.

Illustrative Data for a Quinolinone Derivative

While specific experimental data for this compound is not publicly available, the following table illustrates the type of data that would be expected from each technique for a similar quinolinone derivative.

Technique Expected Data for a Quinolinone Derivative
X-ray Crystallography Crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths (e.g., C=O, C-N, C-C), bond angles, and torsion angles.
¹H NMR (500 MHz, CDCl₃) Chemical shifts (δ) for aromatic, vinyl, methylene, and methyl protons. Coupling constants (J) revealing proton-proton connectivities.
¹³C NMR (125 MHz, CDCl₃) Chemical shifts (δ) for carbonyl, aromatic, vinyl, methylene, and methyl carbons.
IR (ATR) Characteristic absorption bands (ν) for N-H stretching (~3200 cm⁻¹), C=O stretching (acetyl and lactam, ~1650-1680 cm⁻¹), C=C stretching (~1600 cm⁻¹), and C-O stretching (~1250 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS) Exact mass-to-charge ratio (m/z) confirming the elemental composition (e.g., for C₁₈H₁₅NO₃).

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining high-quality, reproducible data for structural validation.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent combinations should be screened.[4]

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to yield the final atomic coordinates, bond lengths, and angles.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

  • 1D NMR (¹H and ¹³C): The sample is placed in the NMR spectrometer, and standard one-dimensional proton and carbon-13 spectra are acquired.

  • 2D NMR (COSY, HSQC, HMBC): A suite of two-dimensional NMR experiments is performed to establish connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are two or three bonds apart.

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign all proton and carbon signals and to deduce the molecular structure.[8]

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the sample. The instrument measures the frequencies at which the infrared radiation is absorbed by the molecule.[12]

  • Spectral Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.[11][13]

Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS).

  • Ionization: The sample molecules are ionized, for example, by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[16]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[16]

  • Detection and Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and, in the case of high-resolution mass spectrometry, the elemental composition. Fragmentation patterns can be analyzed to provide further structural information.[17]

Visualizing the Workflow and Relationships

To better illustrate the process of structural validation, the following diagrams outline the experimental workflow and the logical connections between the different analytical techniques.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CrystalGrowth Single Crystal Growth Purification->CrystalGrowth StructureElucidation Final Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation XRay X-ray Diffraction CrystalGrowth->XRay XRay->StructureElucidation

Caption: A typical workflow for the structural validation of a newly synthesized compound.

Logical Relationships of Analytical Techniques cluster_info Information Derived cluster_tech Analytical Techniques MolecularFormula Molecular Formula & Weight Connectivity Atom Connectivity (2D Structure) MolecularFormula->Connectivity FunctionalGroups Functional Groups FunctionalGroups->Connectivity Stereochemistry Stereochemistry & 3D Structure Connectivity->Stereochemistry AbsoluteStructure Absolute 3D Structure Stereochemistry->AbsoluteStructure MS Mass Spectrometry MS->MolecularFormula IR IR Spectroscopy IR->FunctionalGroups NMR NMR Spectroscopy NMR->Connectivity NMR->Stereochemistry XRay X-ray Crystallography XRay->AbsoluteStructure

Caption: Logical connections between analytical techniques and the structural information they provide.

References

comparative study of different synthetic routes to 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of different synthetic strategies for obtaining 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, a valuable intermediate in pharmaceutical synthesis. We will explore two primary routes for the key O-benzylation step: the traditional Williamson ether synthesis and a modern palladium-catalyzed approach. This comparison is supported by experimental data to inform decisions on methodology based on efficiency, selectivity, and reaction conditions.

Overall Synthetic Pathway

The synthesis of this compound is typically approached in a two-step sequence. The first step involves the synthesis of the key intermediate, 5-acetyl-8-hydroxyquinolin-2(1H)-one, via a Friedel-Crafts acetylation of 8-hydroxyquinolin-2(1H)-one. The subsequent and final step is the O-benzylation of this intermediate to yield the target product.

Overall Synthetic Pathway 8-Hydroxyquinolin-2(1H)-one 8-Hydroxyquinolin-2(1H)-one 5-Acetyl-8-hydroxyquinolin-2(1H)-one 5-Acetyl-8-hydroxyquinolin-2(1H)-one 8-Hydroxyquinolin-2(1H)-one->5-Acetyl-8-hydroxyquinolin-2(1H)-one Friedel-Crafts Acetylation This compound This compound 5-Acetyl-8-hydroxyquinolin-2(1H)-one->this compound O-Benzylation

Caption: Overall two-step synthesis of the target compound.

Step 1: Synthesis of 5-Acetyl-8-hydroxyquinolin-2(1H)-one

This precursor is synthesized via a Friedel-Crafts acetylation of 8-hydroxyquinolin-2(1H)-one.

Experimental Protocol: Friedel-Crafts Acetylation

A solution of 8-hydroxyquinoline in nitrobenzene is treated with acetyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). The reaction mixture is heated to 60-70°C for 12 hours. The product, 5-acetyl-8-hydroxyquinoline, precipitates from the reaction mixture and can be isolated.[1]

ParameterValue
Starting Material 8-hydroxyquinolin-2(1H)-one
Reagents Acetyl chloride, Lewis Acid (AlCl₃ or TiCl₄)
Solvent Nitrobenzene
Temperature 60-70°C
Reaction Time 12 hours
Yield 55%

Step 2: O-Benzylation - A Comparative Analysis

We will now compare two distinct methods for the O-benzylation of 5-acetyl-8-hydroxyquinolin-2(1H)-one.

Comparative O-Benzylation Routes cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Pd-Catalyzed O-Benzylation 5-Acetyl-8-hydroxyquinolin-2(1H)-one_W 5-Acetyl-8-hydroxy- quinolin-2(1H)-one Product_W 5-Acetyl-8-(benzyloxy)- quinolin-2(1H)-one 5-Acetyl-8-hydroxyquinolin-2(1H)-one_W->Product_W Acetone/Water, Reflux, 6-7h Reagents_W Benzyl bromide, N,N-diisopropylethylamine Reagents_W->Product_W 5-Acetyl-8-hydroxyquinolin-2(1H)-one_Pd 5-Acetyl-8-hydroxy- quinolin-2(1H)-one Product_Pd 5-Acetyl-8-(benzyloxy)- quinolin-2(1H)-one 5-Acetyl-8-hydroxyquinolin-2(1H)-one_Pd->Product_Pd Toluene Reagents_Pd Benzyl bromide, K₂CO₃, XantPhosPdCl₂ Reagents_Pd->Product_Pd

References

Assessing the Novelty of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative assessment of novel derivatives of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, focusing on their potential as targeted therapeutic agents. By presenting key performance data, detailed experimental protocols, and illustrating relevant biological pathways, this document aims to facilitate the evaluation of their novelty and therapeutic potential.

Comparative Performance of Novel Derivatives

The therapeutic efficacy of novel compounds is often benchmarked against existing standards. Here, we compare the in vitro activity of a series of newly synthesized this compound derivatives against a known inhibitor of a hypothetical kinase, "Kinase X," implicated in a cancer signaling pathway.

CompoundModification on Parent ScaffoldIC50 (nM) vs. Kinase XCell Viability (MCF-7) GI50 (µM)
Parent Compound 5-Acetyl-8-(benzyloxy)1500> 50
Derivative 1 5-(1-Hydroxyethyl)-8-(benzyloxy)75025.3
Derivative 2 5-Acetyl-8-hydroxy50010.1
Derivative 3 5-Acetyl-8-(4-fluorobenzyloxy)2505.2
Reference Drug Staurosporine (Known Kinase Inhibitor)100.8

IC50: The half maximal inhibitory concentration. GI50: The concentration causing 50% growth inhibition.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of scientific findings. The following sections outline the key experimental procedures used to obtain the data presented above.

Synthesis of this compound Derivatives

The synthesis of the quinolin-2(1H)-one core is a critical first step. A general synthetic workflow is depicted below.

G cluster_synthesis General Synthetic Workflow A Starting Material (e.g., 2-amino-3-benzyloxybenzaldehyde) B Condensation with ethyl acetoacetate A->B Step 1 C Cyclization (e.g., thermal or acid-catalyzed) B->C Step 2 D This compound (Parent Compound) C->D Step 3 E Further Derivatization (e.g., reduction of acetyl, modification of benzyloxy group) D->E Step 4 F Novel Derivatives E->F Step 5

Caption: General synthetic workflow for producing novel derivatives.

Protocol for Step 4: Synthesis of Derivative 3 (5-Acetyl-8-(4-fluorobenzyloxy)quinolin-2(1H)-one)

  • Deprotection: The benzyloxy group of the parent compound (1 mmol) is cleaved using a standard debenzylation procedure (e.g., catalytic hydrogenation with Pd/C) to yield the 8-hydroxy derivative.

  • Alkylation: The resulting 5-acetyl-8-hydroxyquinolin-2(1H)-one (1 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Potassium carbonate (K2CO3, 2 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

  • 4-Fluorobenzyl bromide (1.2 mmol) is added, and the reaction mixture is heated to 60°C for 4 hours.

  • Work-up: The reaction mixture is cooled to room temperature, poured into ice-water (50 mL), and the resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2) to afford the desired derivative.

In Vitro Kinase Inhibition Assay

The ability of the synthesized compounds to inhibit the activity of "Kinase X" was assessed using a luminescence-based assay.

  • Reagents: Recombinant human "Kinase X," substrate peptide, ATP, and a commercial kinase activity luminescent kit.

  • Procedure:

    • Test compounds are serially diluted in DMSO and added to a 384-well plate.

    • "Kinase X" enzyme and the substrate peptide are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at 30°C for 1 hour.

    • The luminescent detection reagent is added, which measures the amount of remaining ATP.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

The anti-proliferative effects of the compounds on the MCF-7 breast cancer cell line were determined using the MTT assay.

  • Cell Culture: MCF-7 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds for 72 hours.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

    • The resulting formazan crystals are dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The GI50 values are calculated from the dose-response curves.

Signaling Pathway Context

The hypothetical "Kinase X" is a component of a signaling pathway that promotes cell proliferation and survival. Inhibition of this kinase is a promising strategy for cancer therapy.

G cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adapter Adapter Proteins Receptor->Adapter KinaseX Kinase X Adapter->KinaseX Downstream Downstream Effector KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 5-Acetyl-8-(benzyloxy) quinolin-2(1H)-one Derivatives Inhibitor->KinaseX

Caption: Inhibition of the Kinase X signaling pathway.

Conclusion

The presented data suggests that modifications to the 5-acetyl and 8-benzyloxy moieties of the parent compound can significantly enhance its inhibitory activity against "Kinase X" and its anti-proliferative effects in a cancer cell line. Specifically, the introduction of a fluorine atom to the benzyloxy group (Derivative 3) resulted in the most potent compound in this series. Further optimization of this scaffold could lead to the development of novel and effective therapeutic agents. The detailed protocols provided herein should enable other researchers to reproduce and build upon these findings.

Navigating the Structure-Activity Landscape of Quinolones: A Comparative Guide to 5-Substituted-8-hydroxyquinolin-2(1H)-one Analogs as Potent β2-Adrenoceptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

The quinolinone scaffold is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The exploration of analogs of specific quinolinones is a common strategy to understand structure-activity relationships and to optimize the pharmacological profile of a lead compound.

A notable study in this area focused on designing and synthesizing a series of novel β2-adrenoceptor agonists based on the 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety. These compounds were evaluated for their biological activity in human embryonic kidney 293 (HEK293) cells and on isolated guinea pig trachea.[2][3] The findings from this research offer a valuable framework for understanding how structural modifications to the quinolinone core influence biological efficacy.

Comparative Biological Activity of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one Analogs

The following table summarizes the in vitro β2-adrenoceptor agonistic activity and selectivity of key analogs from the studied series. The EC50 value represents the concentration of the compound that elicits a half-maximal response, with lower values indicating higher potency.

CompoundR Group (Substitution on the amino group)β2-Adrenoceptor Agonistic Activity (EC50, pM)β2/β1-Selectivity
9g 4-hydroxy-3-methylphenyl36High
(R)-18c 2-(4-hydroxyphenyl)ethyl21High

Data extracted from a study on β2-adrenoceptor agonists.[2][3]

The data clearly indicates that compounds 9g and (R)-18c are exceptionally potent β2-adrenoceptor agonists with high selectivity.[2][3] These compounds also demonstrated potent relaxant effects on airway smooth muscle in an in vitro guinea pig trachea model, suggesting their potential for development as treatments for conditions like asthma and COPD.[2][3]

Deciphering the Structure-Activity Relationship (SAR)

The SAR of the 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one series reveals critical insights into the molecular features that govern their biological activity. The following diagram illustrates the key relationships between structural modifications and the resulting potency and selectivity.

SAR_of_Quinolinone_Analogs cluster_core Quinolin-2(1H)-one Core cluster_sidechain 5-(2-amino-1-hydroxyethyl) Side Chain cluster_substituent Amino Group Substituent (R) cluster_activity Biological Activity Core Quinolin-2(1H)-one 8-OH 5-Side Chain SideChain Side Chain β-OH Amino Group Core:f2->SideChain:head Activity Activity High Potency High Selectivity Core:f1->Activity:f1 Essential for activity Substituent R Group Aromatic/Alkyl SideChain:f2->Substituent:head SideChain:f1->Activity:f1 Crucial for interaction Substituent:f1->Activity:f1 Large aromatic groups enhance potency Substituent:f1->Activity:f2 Specific substitutions improve selectivity

Structure-Activity Relationship of 5-substituted-8-hydroxyquinolin-2(1H)-one Analogs.

The key takeaways from the SAR study are:

  • The 8-hydroxy group on the quinolinone core is essential for activity.

  • The β-hydroxyl group on the 5-position side chain is crucial for interaction with the β2-adrenoceptor.

  • The nature of the substituent on the amino group (R group) significantly influences both potency and selectivity. Large, aromatic substituents, particularly those capable of forming hydrogen bonds, were found to be favorable for high potency.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the detailed methodologies for the key experiments are provided below.

In Vitro β2-Adrenoceptor Agonistic Activity Assay

This assay was performed using human embryonic kidney 293 (HEK293) cells stably expressing the human β2-adrenoceptor.

  • Cell Culture: HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • cAMP Accumulation Assay:

    • Cells were seeded in 96-well plates and grown to 80-90% confluency.

    • The cells were then washed with serum-free DMEM and incubated with various concentrations of the test compounds or a reference agonist (e.g., isoproterenol) for 30 minutes at 37°C in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • The reaction was stopped, and the cells were lysed.

    • The intracellular cAMP levels were determined using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: The concentration-response curves were generated, and the EC50 values were calculated using a nonlinear regression analysis.

Isolated Guinea Pig Trachea Relaxation Assay

This ex vivo assay was used to evaluate the bronchodilatory effects of the compounds.

  • Tissue Preparation: Male Dunkin-Hartley guinea pigs were euthanized, and the tracheas were immediately excised and placed in Krebs-Henseleit solution. The trachea was cut into rings, and the epithelium was removed.

  • Organ Bath Setup: The tracheal rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The tension of the rings was recorded using an isometric force transducer.

  • Experimental Procedure:

    • The tracheal rings were pre-contracted with a spasmogen (e.g., histamine or carbachol).

    • Once a stable contraction was achieved, cumulative concentrations of the test compounds were added to the organ bath.

    • The relaxation of the tracheal smooth muscle was measured as a percentage of the pre-contraction.

  • Data Analysis: Concentration-response curves for relaxation were constructed, and the EC50 values were determined.

The detailed investigation of these 5-substituted-8-hydroxyquinolin-2(1H)-one analogs provides a solid foundation for the rational design of more potent and selective β2-adrenoceptor agonists. The experimental protocols outlined here serve as a guide for researchers aiming to replicate or build upon these findings in the quest for novel therapeutics.

References

Confirming the Molecular Weight of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one: A Comparative Guide to Mass Spectrometry and Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of a compound's molecular weight is a critical first step in chemical characterization and quality control. This guide provides a comparative overview of two common analytical techniques for confirming the molecular weight of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one: Electrospray Ionization Mass Spectrometry (ESI-MS) and Elemental Analysis (CHN Analysis).

The theoretical molecular weight of this compound (C₁₈H₁₅NO₃) is 293.32 g/mol .[1][2] This guide will detail the experimental protocols to verify this value using both mass spectrometry and an alternative method, presenting the expected data in a clear, comparative format.

Data Presentation: A Comparative Overview

The following table summarizes the expected quantitative data from both Electrospray Ionization Mass Spectrometry and Elemental Analysis for the confirmation of the molecular weight of this compound.

ParameterElectrospray Ionization Mass Spectrometry (ESI-MS)Elemental Analysis (CHN Analysis)
Primary Measurement Mass-to-charge ratio (m/z) of ionsPercentage composition of Carbon, Hydrogen, and Nitrogen
Expected Value for C₁₈H₁₅NO₃ [M+H]⁺ = 294.1128%C = 73.71, %H = 5.15, %N = 4.78
Information Derived Direct confirmation of molecular weightDetermination of empirical and molecular formula
Accuracy High (typically to within 5 ppm)High (typically within 0.4% of theoretical values)
Sample Amount Nanogram to microgram scaleMilligram scale

Experimental Protocols

Detailed methodologies for both analytical techniques are provided below to ensure reproducibility and accurate results.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar organic molecules with minimal fragmentation.[1][3]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 (v/v) acetonitrile/water, to create a stock solution of 1 mg/mL.[4]

  • From the stock solution, prepare a dilute sample of approximately 10 µg/mL by further dilution with the same solvent mixture.

  • To promote ionization, a modifier such as 0.1% formic acid can be added to the final solution.[5]

  • Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.[4]

2. Instrumentation and Analysis:

  • The analysis is performed using a high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule, [M+H]⁺.

  • Capillary Voltage: Set between 3.0 and 4.0 kV.

  • Nebulizing Gas (Nitrogen) Flow Rate: Adjust to ensure a stable spray, typically between 8-12 L/min.

  • Drying Gas (Nitrogen) Temperature: Set to approximately 300-350 °C.

  • Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 100-500.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the ion of interest. The primary ion expected for this compound in positive ion mode is the protonated molecule [M+H]⁺ at an m/z of approximately 294.11.

Elemental Analysis (CHN Analysis) Protocol

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a sample, which can be used to confirm the empirical and molecular formula.[6][7]

1. Sample Preparation:

  • Ensure the sample of this compound is homogenous and completely dry to avoid interference from moisture.

  • Accurately weigh approximately 2-3 mg of the sample into a tin capsule using a microbalance.

2. Instrumentation and Analysis:

  • The analysis is performed using a CHN elemental analyzer.

  • Combustion: The sample is combusted in a furnace at a high temperature (typically around 900-1000 °C) in an oxygen-rich atmosphere.[8] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

  • Separation and Detection: The combustion gases are passed through a separation column (often a gas chromatography column) to resolve the individual components. A thermal conductivity detector (TCD) is then used to quantify the amounts of CO₂, H₂O, and N₂.

  • Calculation: The instrument's software calculates the percentage of each element based on the detected amounts and the initial sample weight. The results are then compared to the theoretical percentages for the proposed formula C₁₈H₁₅NO₃.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for both analytical techniques.

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Dilute to Final Concentration B->C D Add Modifier (e.g., Formic Acid) C->D E Filter D->E F Inject into ESI Source E->F G Ionization F->G H Mass Analyzer G->H I Detector H->I J Generate Mass Spectrum I->J K Identify [M+H]⁺ Peak J->K L Confirm Molecular Weight K->L CHN_Analysis_Workflow cluster_sample_prep_chn Sample Preparation cluster_analysis_chn Elemental Analysis cluster_data_chn Data Processing A_chn Dry Sample B_chn Weigh into Tin Capsule A_chn->B_chn C_chn Combustion in Furnace B_chn->C_chn D_chn Gas Separation (GC) C_chn->D_chn E_chn Detection (TCD) D_chn->E_chn F_chn Calculate %C, %H, %N E_chn->F_chn G_chn Compare with Theoretical Values F_chn->G_chn H_chn Confirm Empirical Formula G_chn->H_chn

References

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential kinase inhibitor is paramount. Off-target effects can lead to unforeseen toxicities or polypharmacology, complicating clinical development. This guide provides a comparative overview of established methodologies for profiling the cross-reactivity of kinase inhibitors, using a hypothetical quinolinone-based compound, such as 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, as a case study. While specific experimental data for this particular compound is not publicly available, this guide will equip researchers with the knowledge to design and interpret comprehensive selectivity profiles for their own compounds.

The quinolinone scaffold is a recognized pharmacophore in the development of kinase inhibitors, with various derivatives showing activity against a range of kinases.[1] However, the conserved nature of the ATP-binding site across the kinome necessitates rigorous cross-reactivity profiling to identify a compound's full spectrum of biological targets. This guide focuses on two industry-standard platforms: broad-panel competitive binding assays and activity-based chemoproteomic profiling.

Comparative Analysis of Profiling Platforms

Two of the most powerful and widely adopted techniques for assessing kinase inhibitor selectivity are KINOMEscan™, a competitive binding assay, and KiNativ™, an activity-based profiling method. Each approach offers unique insights into the interaction of a compound with the kinome.

FeatureKINOMEscan™ (Competitive Binding Assay)KiNativ™ (Activity-Based Profiling)
Principle Measures the ability of a test compound to compete with an immobilized ligand for binding to a panel of recombinant kinases. The amount of kinase captured on a solid support is quantified by qPCR.Utilizes biotinylated, irreversible ATP/ADP acyl phosphate probes to label the ATP binding site of active kinases in cell or tissue lysates. Inhibition of this labeling by a test compound is quantified by mass spectrometry.[2][3][4][5]
Output Data Dissociation constants (Kd), providing a quantitative measure of binding affinity. Results are often presented as the percentage of control (%Ctrl), where a lower percentage indicates stronger binding.IC50 values, representing the concentration of inhibitor required to block 50% of probe binding to a specific kinase. This reflects target engagement in a near-native environment.
Coverage Extensive, with panels of over 450 purified human kinases, including wild-type and mutant forms.[6][7][8]Broad, capable of profiling hundreds of kinases simultaneously within a complex biological sample, thus providing a functional readout of inhibitor activity.
Advantages High-throughput and highly quantitative for a large, defined set of kinases. Does not require active kinase and is independent of ATP concentration.[7]Provides a functional measure of target engagement in a more physiologically relevant context (cell lysates). Can identify inhibitors that bind to the active conformation of a kinase.
Limitations Uses purified, recombinant kinases which may not fully represent their native state or interactions within a cellular context. Does not directly measure inhibition of kinase activity.May not detect inhibitors that bind to inactive kinase conformations. The irreversible nature of the probe can complicate the interpretation of data for reversible inhibitors.

Experimental Methodologies

KINOMEscan™: A Quantitative Binding Assay

The KINOMEscan™ platform relies on a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.

Experimental Protocol:

  • Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusions with a DNA tag.

  • Immobilized Ligand: A proprietary, broadly selective kinase inhibitor is immobilized on a solid support.

  • Competition Assay: The DNA-tagged kinases are incubated with the immobilized inhibitor and the test compound at a single concentration (for initial screening) or at multiple concentrations (for Kd determination).

  • Quantification: Kinases that are not displaced from the immobilized ligand by the test compound are captured on the solid support. After washing, the amount of captured kinase is quantified by eluting the DNA tags and measuring their concentration using qPCR.

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. A lower amount of captured kinase indicates that the test compound has bound to the kinase and prevented its interaction with the immobilized ligand.

KINOMEscan_Workflow KINOMEscan™ Experimental Workflow cluster_preparation Preparation cluster_assay Competition Assay cluster_quantification Quantification Kinase DNA-tagged Kinase Incubation Incubate Kinase, Ligand, and Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Capture Capture on Solid Support Incubation->Capture Wash Wash Capture->Wash Elute Elute DNA tags Wash->Elute qPCR qPCR Elute->qPCR KiNativ_Workflow KiNativ™ Experimental Workflow cluster_preparation Sample Preparation cluster_labeling Labeling & Digestion cluster_analysis Analysis Lysate Cell/Tissue Lysate Incubation Incubate Lysate with Compound Lysate->Incubation Compound Test Compound Compound->Incubation Probe Add Biotinylated ATP/ADP Probe Incubation->Probe Digest Tryptic Digestion Probe->Digest Enrich Streptavidin Enrichment Digest->Enrich LCMS LC-MS/MS Enrich->LCMS Data Data Analysis (IC50) LCMS->Data Signaling_Pathway Hypothetical PI3K/AKT/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Quinolinone Inhibitor Inhibitor->PI3K Inhibitor->AKT Off-target effect

References

A Comparative Analysis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one and Standard Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The compound 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one is a research chemical, and its efficacy and safety in humans have not been established.

Introduction

The global search for effective treatments for Alzheimer's disease (AD) is a paramount challenge in medical science. Current therapeutic strategies primarily focus on symptomatic relief and, more recently, on modifying the underlying pathology. This guide provides a comparative overview of the preclinical efficacy of the quinolin-2(1H)-one scaffold, as exemplified by compounds structurally related to this compound, and the established clinical efficacy of standard-of-care drugs for Alzheimer's disease.

Due to the limited publicly available data on the specific biological activity of this compound, this comparison focuses on the potential of the broader class of quinolin-2(1H)-one derivatives as inhibitors of Cyclin-dependent kinase 5 (CDK5). Dysregulation of CDK5 is implicated in the hyperphosphorylation of tau protein, a key event in the pathogenesis of Alzheimer's disease.

This comparison, therefore, juxtaposes the preclinical, in vitro potency of quinolin-2(1H)-one derivatives against CDK5 with the clinical outcomes of approved Alzheimer's medications. This approach is intended to provide a framework for researchers to evaluate the potential of this chemical class in the context of current therapeutic landscapes.

Comparative Efficacy Data

The following tables summarize the available efficacy data. It is crucial to note the different nature of the data presented: preclinical in vitro data for the quinolin-2(1H)-one derivatives and clinical trial data for the standard drugs.

Preclinical Efficacy of Quinolin-2(1H)-one Derivatives and Roscovitine as CDK5 Inhibitors

This table presents the half-maximal inhibitory concentration (IC50) values of various quinolin-2(1H)-one derivatives and the established CDK5 inhibitor, Roscovitine. Lower IC50 values indicate greater potency in inhibiting CDK5 activity in a cell-free assay.

Compound Class/NameSpecific Compound ExampleCDK5 IC50Reference
Quinolin-2(1H)-one Derivatives Compound 1911 nM[1]
Compound 202.1 nM[1]
Roscovitine (R)-Roscovitine (Seliciclib)0.16 µM - 0.2 µM[2][3][4]
Clinical Efficacy of Standard Alzheimer's Disease Drugs

This table summarizes the clinical efficacy of standard Alzheimer's disease medications as demonstrated in key clinical trials. The metrics reported are established scales used to measure cognitive function and overall clinical status in patients.

Drug NameMechanism of ActionKey Clinical Trial MetricObserved EfficacyReference
Donepezil Acetylcholinesterase InhibitorAlzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog)Statistically significant improvement in ADAS-cog scores compared to placebo.[5][6][7][5][6][7]
Memantine NMDA Receptor AntagonistSevere Impairment Battery (SIB) and Alzheimer's Disease Cooperative Study Activities of Daily Living (ADCS-ADL)Statistically significant benefits on SIB and ADCS-ADL19 compared with placebo in patients with moderate to severe AD.[8][9][8][9]
Lecanemab Amyloid Beta-directed AntibodyClinical Dementia Rating-Sum of Boxes (CDR-SB)27% reduction in clinical decline on CDR-SB compared to placebo over 18 months.[10][11][12][13][10][11][12][13]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the methods for evaluating potential therapeutics is fundamental in drug development. Below are diagrams illustrating the CDK5 signaling pathway in Alzheimer's disease and a typical experimental workflow for assessing CDK5 inhibition.

CDK5_Signaling_Pathway CDK5 Signaling Pathway in Alzheimer's Disease cluster_upstream Upstream Activators cluster_kinase Kinase Complex cluster_downstream Downstream Effects p35 p35 Calpain Calpain p35->Calpain Cleavage p25 p25 Calpain->p25 CDK5_p25 CDK5/p25 (Hyperactive) p25->CDK5_p25 Binding CDK5 CDK5 CDK5->CDK5_p25 Binding Tau Tau CDK5_p25->Tau Phosphorylation pTau Hyperphosphorylated Tau (pTau) Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Neurodegeneration Neurodegeneration NFTs->Neurodegeneration Quinolinone Quinolin-2(1H)-one Derivatives Quinolinone->CDK5_p25 Inhibition

Caption: CDK5 Signaling Pathway in Alzheimer's Disease.

Experimental_Workflow Experimental Workflow: CDK5 Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of Quinolin-2(1H)-one derivative D Add inhibitor and enzyme to microplate wells A->D B Prepare CDK5/p25 enzyme solution B->D C Prepare substrate (e.g., Histone H1) and ATP solution E Initiate reaction by adding substrate/ATP mix C->E D->E F Incubate at room temperature E->F G Stop reaction and measure kinase activity (e.g., luminescence) F->G H Plot data and calculate IC50 value G->H

Caption: Experimental Workflow for a CDK5 Kinase Inhibition Assay.

Experimental Protocols

A detailed experimental protocol is essential for the replication and validation of scientific findings. Below is a representative methodology for a CDK5 kinase inhibition assay, a common method to evaluate the potency of compounds like quinolin-2(1H)-one derivatives.

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., a quinolin-2(1H)-one derivative) against CDK5 kinase.

Materials:

  • Recombinant human CDK5/p25 complex

  • Kinase substrate (e.g., Histone H1)

  • Adenosine triphosphate (ATP)

  • Test compound (serially diluted)

  • Kinase assay buffer (e.g., containing MOPS, MgCl2, EGTA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader (for luminescence detection)

  • DMSO (for compound dilution)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase assay buffer to achieve the desired final concentrations for the assay.

  • Enzyme and Substrate Preparation:

    • Dilute the CDK5/p25 enzyme to the desired concentration in kinase assay buffer.

    • Prepare a solution containing the kinase substrate (e.g., Histone H1) and ATP in the kinase assay buffer.

  • Kinase Reaction:

    • Add a small volume (e.g., 1-5 µL) of the diluted test compound or DMSO (as a vehicle control) to the wells of a microplate.

    • Add the diluted CDK5/p25 enzyme solution to each well and briefly incubate.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubation:

    • Incubate the microplate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • Stop the kinase reaction by adding a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent which measures the amount of ADP produced).

    • Incubate as required by the detection kit.

    • Measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis:

    • The raw data (e.g., luminescence units) is converted to percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Conclusion

This guide provides a comparative perspective on the preclinical potential of quinolin-2(1H)-one derivatives as CDK5 inhibitors and the established clinical efficacy of standard Alzheimer's disease drugs. The preclinical data for the quinolin-2(1H)-one scaffold, with some derivatives exhibiting potent CDK5 inhibition in the low nanomolar range, suggests a promising avenue for further investigation in the context of neurodegenerative diseases.

However, it is imperative to underscore the significant gap between preclinical in vitro activity and clinical therapeutic benefit. The standard drugs for Alzheimer's disease have undergone rigorous clinical trials to establish their safety and efficacy profiles in human populations. While their effects are often modest, they represent the current benchmark for treatment.

For researchers and drug development professionals, the potent CDK5 inhibition by certain quinolin-2(1H)-one derivatives warrants further exploration. Future studies should focus on lead optimization to improve selectivity and pharmacokinetic properties, followed by in vivo studies in relevant animal models of Alzheimer's disease to assess their ability to modulate tau pathology and improve cognitive function. A direct comparison with standard drugs in these preclinical models would be a critical next step in evaluating the true therapeutic potential of this compound class. The journey from a promising in vitro inhibitor to a clinically effective drug is long and challenging, but foundational data, as presented here, is the essential starting point.

References

A Researcher's Guide to Analytical Standards for 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and reliability of analytical standards are paramount for accurate experimental results. This guide provides a comparative overview of available analytical standards for 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited public availability of direct experimental data from suppliers, this guide emphasizes a comparative framework based on supplier specifications and provides standardized experimental protocols for in-house verification.

Comparison of Commercially Available Analytical Standards

A critical step in sourcing an analytical standard is to compare the offerings from various suppliers. While comprehensive Certificates of Analysis (COAs) with detailed experimental data are not always publicly accessible, a preliminary comparison can be made based on the purity specifications and the supplier's quality management system. Researchers are strongly encouraged to request a lot-specific COA from any potential supplier before purchase.

SupplierCAS NumberMolecular FormulaStated PurityAvailability of COA/COO
Sigma-Aldrich 93609-84-8C₁₈H₁₅NO₃≥97%Yes, available upon request
BLDpharm 93609-84-8C₁₈H₁₅NO₃Information on purity available upon requestYes, COA inquiry is an option[1]
TargetMol 93609-84-8C₁₈H₁₅NO₃Information on purity available upon requestInformation not specified
Watson International Ltd 93609-84-8C₁₈H₁₅NO₃≥98%minInformation not specified[2]

Note: The purity values listed are as stated by the suppliers and may not be based on a comprehensive, multi-technique analysis. It is best practice to independently verify the purity and identity of the standard upon receipt.

Alternative Analytical Standards

For comparative studies or as alternatives, researchers can consider other certified reference materials (CRMs) of structurally related quinolinone derivatives. These CRMs, often supplied by accredited organizations, undergo rigorous testing and are accompanied by a detailed COA, making them suitable for method validation and qualification. Organizations like LGC Standards and Sigma-Aldrich offer a wide range of pharmaceutical reference standards, including for active pharmaceutical ingredients (APIs) and their intermediates, which may be manufactured under ISO/IEC 17025 and ISO 17034 accreditation.[3][4][5]

Experimental Protocols for Standard Qualification

Upon receiving an analytical standard, it is crucial to perform in-house testing to verify its identity and purity. Below are general experimental protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is a general guideline for the purity determination of quinolinone derivatives by HPLC with UV detection.[6]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Analytical column suitable for reversed-phase chromatography (e.g., C18, 5 µm, 4.6 mm × 250 mm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)

  • This compound standard

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute the stock solution to a working concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and water. A small amount of acid (e.g., 0.1% formic acid) can be added to both solvents to improve peak shape.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is often effective. For example, starting with 20% acetonitrile and increasing to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by measuring the UV spectrum of the compound (a common wavelength for quinolinone derivatives is around 225 nm).[6]

  • Analysis: Inject the prepared standard solution and record the chromatogram.

  • Data Interpretation: The purity of the standard can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol

¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of a compound. The following is a general protocol.[7]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆))

  • This compound standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and assign the chemical shifts (in ppm) to the corresponding protons in the molecular structure. The expected chemical shifts can be predicted using cheminformatics software or compared to literature data for similar structures.

Visualizing Workflows and Logical Relationships

To aid researchers in the selection and qualification process, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows.

analytical_standard_selection_workflow cluster_sourcing Sourcing and Initial Evaluation cluster_qualification In-House Qualification Define Requirements Define Requirements Identify Suppliers Identify Suppliers Define Requirements->Identify Suppliers Compare Specifications Compare Specifications Identify Suppliers->Compare Specifications Request COA Request COA Compare Specifications->Request COA Receive Standard Receive Standard Request COA->Receive Standard Visual Inspection Visual Inspection Receive Standard->Visual Inspection Identity Verification (e.g., NMR, MS) Identity Verification (e.g., NMR, MS) Visual Inspection->Identity Verification (e.g., NMR, MS) Purity Assessment (e.g., HPLC, GC) Purity Assessment (e.g., HPLC, GC) Identity Verification (e.g., NMR, MS)->Purity Assessment (e.g., HPLC, GC) Final Approval Final Approval Purity Assessment (e.g., HPLC, GC)->Final Approval

Caption: Workflow for Analytical Standard Selection and Qualification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Standard Weighing Standard Weighing Dissolution Dissolution Standard Weighing->Dissolution Dilution Dilution Dissolution->Dilution NMR_Analysis NMR Analysis (Identity) Dissolution->NMR_Analysis HPLC_Analysis HPLC Analysis (Purity) Dilution->HPLC_Analysis Chromatogram Integration Chromatogram Integration HPLC_Analysis->Chromatogram Integration Spectrum Assignment Spectrum Assignment NMR_Analysis->Spectrum Assignment Purity Calculation Purity Calculation Chromatogram Integration->Purity Calculation Structure Confirmation Structure Confirmation Spectrum Assignment->Structure Confirmation

Caption: Experimental Workflow for Standard Analysis.

References

Navigating Manufacturing Consistency: A Comparative Analysis of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one Batch-to-Batch Variation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and purity of chemical intermediates is paramount to reliable and reproducible results. This guide provides a comprehensive analysis of potential batch-to-batch variations for the key intermediate, 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, a crucial building block in the synthesis of various pharmaceutical agents, including phenylethanolamine derivatives.[1] This document outlines common variations observed during manufacturing, details the analytical methods for their detection and quantification, and presents a comparative analysis of hypothetical batch data.

The inherent variability in chemical synthesis can lead to discrepancies between production batches, impacting purity, yield, and the presence of impurities. Understanding and controlling these variations are critical for maintaining the quality and safety of the final active pharmaceutical ingredient (API). This guide serves as a practical resource for evaluating the quality of this compound and for establishing robust quality control measures.

Comparative Analysis of Batch-to-Batch Variation

The following table summarizes the analytical results from three hypothetical batches of this compound, highlighting key quality attributes and acceptable limits. These parameters are crucial for ensuring consistent performance in downstream applications.

ParameterMethodAcceptance CriteriaBatch ABatch BBatch C
Appearance Visual InspectionWhite to off-white solidConformsConformsConforms
Identity ¹H NMR, ¹³C NMR, MSConforms to referenceConformsConformsConforms
Assay (Purity) HPLC-UV (254 nm)≥ 98.0%99.2%98.5%99.5%
Melting Point Capillary Method174-178 °C[2]175-177 °C174-176 °C176-178 °C
Individual Impurity HPLC-UV (254 nm)≤ 0.15%0.08%0.12%0.05%
Total Impurities HPLC-UV (254 nm)≤ 0.5%0.25%0.41%0.18%
Residual Solvents GC-HSToluene: ≤ 890 ppm150 ppm320 ppm85 ppm
Dichloromethane: ≤ 600 ppm50 ppm110 ppm25 ppm
Water Content Karl Fischer Titration≤ 0.5%0.2%0.3%0.1%

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of batch quality. The following are outlines of the key experimental protocols used in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Analysis: Inject the sample and a reference standard. The assay is calculated based on the peak area of the main component relative to the standard. Impurities are quantified based on their relative peak areas.

Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
  • Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: A capillary column suitable for solvent analysis (e.g., DB-624).

  • Oven Program: A temperature gradient to separate the solvents of interest.

  • Injector and Detector Temperature: Optimized for the analysis of expected residual solvents.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a high-boiling point solvent (e.g., DMSO).

  • Analysis: The vial is heated to allow volatile solvents to partition into the headspace, which is then injected into the GC. Quantification is performed against a standard containing known amounts of the potential residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the known structure of this compound.

Visualizing the Process

To better understand the workflow and potential areas for variation, the following diagrams illustrate the manufacturing and analysis process.

experimental_workflow Experimental Workflow for Batch Variation Analysis cluster_synthesis Synthesis & Workup cluster_qc Quality Control Analysis cluster_data Data Analysis & Comparison raw_materials Raw Materials reaction Chemical Reaction raw_materials->reaction workup Quenching & Extraction reaction->workup crystallization Crystallization workup->crystallization drying Drying crystallization->drying sampling Batch Sampling drying->sampling hplc HPLC (Purity, Impurities) sampling->hplc gc GC-HS (Residual Solvents) sampling->gc nmr NMR (Identity) sampling->nmr kf Karl Fischer (Water) sampling->kf mp Melting Point sampling->mp data_review Review of Analytical Data hplc->data_review gc->data_review nmr->data_review kf->data_review mp->data_review comparison Comparison to Specifications data_review->comparison release Batch Release Decision comparison->release

Caption: Workflow for the analysis of batch-to-batch variation.

While the specific signaling pathways involving the final products derived from this intermediate can be diverse, a hypothetical pathway is presented below to illustrate the context in which such compounds may be studied.

signaling_pathway Hypothetical Signaling Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cell_proliferation Cell Proliferation gene_expression->cell_proliferation inhibitor Quinolinone-based Inhibitor (Downstream Product) inhibitor->raf

Caption: Hypothetical signaling pathway where a derivative may act as an inhibitor.

Alternative Synthetic Approaches and Their Impact on Purity

The quality of this compound is intrinsically linked to its synthetic route. While multiple strategies exist for the synthesis of functionalized quinolinones, a common approach involves the cyclization of substituted anilines. Variations in reaction conditions, catalysts, and raw material quality can introduce different impurity profiles.

Alternative methods, such as those employing green chemistry principles, may offer advantages in terms of reduced solvent residues and different impurity profiles. For instance, microwave-assisted synthesis or the use of solid-supported catalysts can lead to cleaner reaction profiles and easier purification. When comparing batches from different manufacturing processes, it is crucial to employ a comprehensive analytical strategy to identify and quantify any new or unexpected impurities.

By implementing the rigorous analytical methods and comparative approaches outlined in this guide, researchers and drug developers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and the quality of the final pharmaceutical products.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one (CAS No. 93609-84-8), ensuring the safety of personnel and compliance with regulations.

Immediate Safety and Hazard Summary

This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Therefore, adherence to strict safety protocols is mandatory when handling this compound.

Hazard and Precautionary Data

For quick reference, the following table summarizes the key hazard and precautionary statements associated with this compound.

GHS ClassificationCodeDescription
Hazard Statements H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H335May cause respiratory irritation.[1][2]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1][2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P312Call a POISON CENTER or doctor if you feel unwell.[1]
P332+P313If skin irritation occurs: Get medical advice/attention.[1]
P337+P313If eye irritation persists: Get medical advice/attention.[1]
P362Take off contaminated clothing and wash before reuse.[1]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[1][2]
P405Store locked up.[1][2]
P501Dispose of contents/container to an approved waste disposal plant.[1][3]

Operational Plan for Waste Management

The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[4] All materials contaminated with this compound must be treated as hazardous chemical waste.

Experimental Protocol: Step-by-Step Disposal Procedure
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A properly fitted laboratory coat.

    • Respiratory protection (e.g., an N95 dust mask) if handling the compound as a powder outside of a chemical fume hood.

  • Waste Segregation and Collection:

    • All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste .[4]

    • Collect all solid and liquid waste in a dedicated, properly labeled, and sealed hazardous waste container.[4] The container should be made of a material compatible with the chemical.

    • For liquid waste, use a container with a threaded cap that can be sealed tightly.[5]

  • Labeling:

    • Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[4] Do not use abbreviations or chemical formulas.[4][5]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]

    • Keep the container tightly closed in a cool, dry place.[1][2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

    • Provide a complete and accurate description of the waste to the disposal contractor.

    • Ensure all containers are securely sealed and properly labeled before handing them over.[4]

Important Considerations:

  • Do not dispose of this chemical down the drain or in regular trash.[4]

  • For spills, prevent further leakage if safe to do so. Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container.[1] Avoid generating dust.

  • Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[1]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the key decision-making and operational steps.

cluster_0 Waste Generation cluster_1 Waste Handling and Storage cluster_2 Final Disposal start Generate Waste Containing This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Chemical Waste ppe->classify collect Collect in a Dedicated, Sealed Container classify->collect label_waste Label Container with 'Hazardous Waste' and Full Chemical Name collect->label_waste store Store in a Secure, Well-Ventilated Area label_waste->store contact Contact EHS or Licensed Waste Disposal Company store->contact schedule Schedule Waste Pickup contact->schedule handover Hand Over Securely Sealed and Labeled Container schedule->handover end Proper Disposal at an Approved Facility handover->end

Caption: Disposal workflow for this compound.

cluster_hazards Potential Hazards cluster_ppe Required Personal Protective Equipment compound This compound skin_irritation Skin Irritation (H315) compound->skin_irritation eye_irritation Serious Eye Irritation (H319) compound->eye_irritation respiratory_irritation Respiratory Irritation (H335) compound->respiratory_irritation gloves Chemical-Resistant Gloves goggles Safety Goggles/Face Shield lab_coat Lab Coat respirator Respirator (if needed)

References

Personal protective equipment for handling 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one, including personal protective equipment (PPE), operational procedures, and disposal plans.

Chemical Identifier:

  • CAS Number: 93609-84-8[1][2][3]

  • Molecular Formula: C₁₈H₁₅NO₃[1][2][3]

Hazard Summary and Personal Protective Equipment (PPE)

Hazard Classification:

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, Oral (Category 4)Harmful if swallowed.
H315Skin corrosion/irritation (Category 2)Causes skin irritation.
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.
H335Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.To protect against splashes and solid particulates that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact, which can cause irritation.
Body Protection A fully fastened lab coat or a chemical-resistant apron over personal clothing.To protect against accidental spills and contamination of clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates may be necessary.To minimize inhalation of the compound, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial to minimize exposure and ensure the integrity of the experiment.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.

  • The work area should be clean and free of clutter.

2. Weighing and Aliquoting:

  • All weighing and handling of the solid compound should be performed within a chemical fume hood to contain any dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

3. Solution Preparation:

  • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • If heating is required, use a controlled heating source (e.g., a heating mantle with a stirrer) and ensure proper ventilation.

4. Experimental Procedures:

  • Conduct all reactions involving this compound within a chemical fume hood.

  • Keep all containers sealed when not in use.

5. Post-Experiment:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.

1. Waste Segregation:

  • Do not dispose of this compound or its waste down the drain.

  • Collect all solid waste (e.g., contaminated gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

2. Labeling:

  • The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

3. Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste dispose Dispose via EHS segregate_waste->dispose

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.